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Amino-PEG7-acid

Cat. No.: B11826620
M. Wt: 397.5 g/mol
InChI Key: IQXCHVHWNHSNMT-UHFFFAOYSA-N
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Description

Amino-PEG7-acid is a useful research compound. Its molecular formula is C17H35NO9 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H35NO9 B11826620 Amino-PEG7-acid

Properties

Molecular Formula

C17H35NO9

Molecular Weight

397.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C17H35NO9/c18-2-4-22-6-8-24-10-12-26-14-16-27-15-13-25-11-9-23-7-5-21-3-1-17(19)20/h1-16,18H2,(H,19,20)

InChI Key

IQXCHVHWNHSNMT-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCN)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Amino-PEG7-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG7-acid is a heterobifunctional linker molecule that plays a crucial role in the field of bioconjugation and drug development. It features a primary amine group and a carboxylic acid group at opposite ends of a discrete seven-unit polyethylene glycol (PEG) chain. This unique structure allows for the covalent linkage of two different molecules, making it an invaluable tool in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] The PEG spacer enhances water solubility and biocompatibility of the resulting conjugate, while providing a flexible connection between the linked moieties.[1]

Chemical Properties and Data

This compound is characterized by its well-defined structure and molecular weight, which are essential for precise control in complex bioconjugation strategies.

PropertyValueReference
Chemical Name 2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid
CAS Number 2376111-92-9[1][3]
Molecular Formula C17H35NO9
Molecular Weight 397.46 g/mol
Appearance Off-white to light yellow oil
Purity Typically ≥95%
Storage Store at -20°C
Solubility:
Spectroscopic Data:

Detailed spectroscopic data such as 1H NMR and 13C NMR are crucial for confirming the structure and purity of this compound. While a publicly available spectrum for this specific molecule is not available, the expected chemical shifts can be predicted based on its structure.

Predicted ¹H NMR Chemical Shifts:

ProtonsExpected Chemical Shift (ppm)
-CH2-COOH~4.1
-O-CH2-CH2-O- (PEG backbone)3.6-3.7
-CH2-NH2~2.9
-NH2Variable
-COOHVariable (typically >10)

Predicted ¹³C NMR Chemical Shifts:

CarbonExpected Chemical Shift (ppm)
-C=O~170-175
-CH2-COOH~68-70
-O-CH2-CH2-O- (PEG backbone)~69-72
-CH2-NH2~40-42

Experimental Protocols

The following is a general protocol for the conjugation of this compound to a target molecule containing a primary amine, through the activation of its carboxylic acid group. This is a common step in the synthesis of more complex molecules like PROTACs or ADCs.

Activation of the Carboxylic Acid Group of this compound with EDC/NHS:

This two-step, one-pot reaction is a widely used method for forming a stable amide bond between a carboxylic acid and a primary amine.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Amine-containing target molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-8.0)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).

    • Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF or DMSO at a concentration equimolar to or in slight excess (e.g., 1.1-1.5 equivalents) of this compound.

    • Dissolve the amine-containing target molecule in the reaction buffer.

  • Activation of this compound:

    • In a reaction vessel, combine the this compound solution with the EDC and NHS solutions.

    • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-ester intermediate.

  • Conjugation to the Target Molecule:

    • Add the activated this compound (NHS-ester) solution to the solution of the amine-containing target molecule.

    • The molar ratio of the activated linker to the target molecule should be optimized based on the specific application, but a starting point of 10-20 fold molar excess of the linker is common for protein labeling.

    • Allow the reaction to proceed at room temperature for 2 hours to overnight with gentle stirring. The reaction progress can be monitored by techniques such as LC-MS.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching solution to consume any unreacted NHS-ester.

    • Purify the resulting conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography (for proteins) or reversed-phase HPLC (for small molecules), to remove excess reagents and byproducts.

Applications in Drug Development

This compound is a key component in the development of targeted therapeutics, primarily in the synthesis of PROTACs and ADCs.

Proteolysis-Targeting Chimeras (PROTACs):

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a flexible linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG chain are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

Antibody-Drug Conjugates (ADCs):

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker, in this case derived from a heterobifunctional molecule like this compound, plays a crucial role in the stability and efficacy of the ADC. The hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of the ADC.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule using this compound as the linker.

PROTAC_Synthesis cluster_reactants Reactants cluster_synthesis Synthesis Steps E3_ligand E3 Ligase Ligand (with amine) Amide_coupling1 Amide Coupling (EDC, NHS) E3_ligand->Amide_coupling1 Amino_PEG7_acid This compound Amino_PEG7_acid->Amide_coupling1 Target_ligand Target Protein Ligand (with carboxylic acid) Amide_coupling2 Amide Coupling (EDC, NHS) Target_ligand->Amide_coupling2 Intermediate E3 Ligand-PEG7-acid Amide_coupling1->Intermediate Step 1 Intermediate->Amide_coupling2 PROTAC Final PROTAC Amide_coupling2->PROTAC Step 2 PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Ub Transfer Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Peptides Degradation->Peptides

References

Amino-PEG7-acid structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Amino-PEG7-acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a monodisperse polyethylene glycol (PEG) derivative containing a terminal primary amine group and a terminal carboxylic acid group, separated by a seven-unit PEG chain.[1] This unique structure allows for the sequential and controlled conjugation of two different molecules. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 23-amino-3,6,9,12,15,18,21-heptaoxatricosanoic acid[1]
Synonyms Amino-PEG7-Propionic acid
Molecular Formula C17H35NO9[1]
Molecular Weight 397.46 g/mol
Structure NH2-(CH2CH2O)7-CH2COOH
Solubility Soluble in aqueous solutions and organic solvents like DMF and DMSO.
Storage Recommended storage at -20°C.

Key Applications

The heterobifunctional nature of this compound makes it a versatile tool in several areas of biomedical research and drug development.

Bioconjugation

This compound serves as a flexible linker to covalently connect various molecules, including proteins, peptides, and nanoparticles. The terminal amine and carboxylic acid groups can be selectively reacted using orthogonal chemistries. For instance, the carboxylic acid can be activated to react with primary amines on a target protein, and the PEG's terminal amine can then be conjugated to another molecule.

Drug Delivery

PEGylation, the process of attaching PEG chains to therapeutic molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs. The PEG7 chain in this compound can:

  • Enhance Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of hydrophobic drugs.

  • Prolong Circulation Half-Life: The PEG chain creates a hydrophilic shield around the conjugated molecule, reducing renal clearance and enzymatic degradation.

  • Reduce Immunogenicity: PEGylation can mask epitopes on protein therapeutics, reducing their recognition by the immune system.

PROTAC Development

This compound is an ideal linker for the synthesis of PROTACs. A PROTAC is a chimeric molecule with two ligands connected by a linker; one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker's length, flexibility, and hydrophilicity are critical for the proper orientation of the POI and E3 ligase to form a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. PEG linkers, like this compound, are favored in PROTAC design for their ability to improve solubility and cell permeability.

Experimental Protocols

General Protocol for EDC/NHS Coupling of this compound to a Primary Amine

This protocol describes the activation of the carboxylic acid moiety of this compound for reaction with a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-containing molecule

  • Activation Buffer: MES buffer (pH 4.5-6.0)

  • Coupling Buffer: PBS or HEPES buffer (pH 7.2-8.0)

  • Quenching Buffer: Hydroxylamine, Tris, or glycine solution

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mM).

    • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO (e.g., 100 mM).

    • Dissolve the amine-containing molecule in the appropriate Coupling Buffer.

  • Activation of this compound:

    • In a reaction tube, combine 1 equivalent of the this compound stock solution with 1.1 to 1.5 equivalents of both EDC and NHS (or Sulfo-NHS) stock solutions in Activation Buffer.

    • Incubate the reaction mixture at room temperature for 15-30 minutes.

  • Conjugation to the Amine-containing Molecule:

    • Add the activated this compound solution to the solution of the amine-containing molecule. The molar ratio of the activated linker to the target molecule should be optimized based on the desired degree of labeling.

    • Allow the reaction to proceed at room temperature for 2 hours to overnight, with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or HPLC to remove excess reagents and byproducts.

General Protocol for Coupling a Carboxylic Acid to the Amine Terminus of an this compound Conjugate

This protocol outlines the coupling of a carboxylic acid-containing molecule to the terminal amine of a molecule already conjugated with this compound.

Materials:

  • This compound conjugate with a free amine group

  • Carboxylic acid-containing molecule

  • EDC and NHS (or Sulfo-NHS)

  • Activation Buffer (MES, pH 4.5-6.0)

  • Coupling Buffer (PBS or HEPES, pH 7.2-8.0)

  • Quenching Buffer

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Add 1.1 to 1.5 equivalents of EDC and NHS (or Sulfo-NHS).

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation to the this compound Conjugate:

    • Add the activated carboxylic acid solution to the solution containing the this compound conjugate.

    • Adjust the pH of the reaction mixture to 7.2-8.0 with Coupling Buffer.

    • Incubate at room temperature for 2 hours to overnight.

  • Quenching and Purification:

    • Quench the reaction with Quenching Buffer.

    • Purify the final conjugate using appropriate chromatographic techniques.

Visualizations

experimental_workflow cluster_activation Activation of Carboxylic Acid cluster_conjugation Conjugation cluster_purification Purification A This compound C Activated Amino-PEG7-NHS Ester A->C Activation Buffer (pH 4.5-6.0) B EDC/NHS B->C E PEGylated Conjugate C->E Coupling Buffer (pH 7.2-8.0) D Amine-containing Molecule (e.g., Protein) D->E F Purified Conjugate E->F Dialysis or Chromatography

Caption: Experimental workflow for conjugating this compound to a primary amine.

protac_pathway cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination cluster_Degradation Degradation PROTAC PROTAC (Ligand-Linker-Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ub transfer Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degraded Degraded Protein (Amino Acids) Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

An In-depth Technical Guide to Amino-PEG7-acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG7-acid, a heterobifunctional linker increasingly utilized in advanced biomedical research and drug development. This document details its physicochemical properties, outlines its critical role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and offers in-depth experimental protocols for its application. Furthermore, this guide presents key signaling pathways and experimental workflows in a clear, visual format to facilitate understanding and practical implementation in the laboratory.

Core Properties of this compound

This compound is a valuable tool in bioconjugation and chemical biology, characterized by a discrete polyethylene glycol (PEG) spacer, a terminal primary amine, and a terminal carboxylic acid. These features allow for the sequential and controlled conjugation of two different molecular entities.

PropertyValueReference
Molecular Weight 397.46 g/mol [1]
Chemical Formula C₁₇H₃₅NO₉[1]
Chemical Name 23-amino-3,6,9,12,15,18,21-heptaoxatricosanoic acid[1]
Structure NH₂-(CH₂CH₂O)₇-CH₂CH₂COOH[1]
Appearance Varies; can be a colorless to light yellow oil or a solid
Solubility Soluble in water and most organic solvents like DMF, DMSO, and DCM
Storage Conditions Store at -20°C for long-term stability

Application in PROTAC Synthesis

This compound is a frequently employed linker in the modular synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG7 linker in this compound provides a flexible and hydrophilic spacer of a defined length, which is crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2]

The heterobifunctional nature of this compound allows for a directed synthetic approach. Typically, the carboxylic acid moiety is first coupled to the amine-containing E3 ligase ligand, followed by the coupling of the linker's terminal amine to the target protein's ligand.

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The efficacy of PROTACs is dependent on their ability to hijack the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS). The following diagram illustrates the key steps of the UPS and how a PROTAC molecule orchestrates the degradation of a target protein.

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Conjugation AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ubiquitin Ligase E2->E3 Ligation Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 Activation Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides POI Protein of Interest (POI) PROTAC PROTAC PROTAC->E3 Recruits PROTAC->POI PROTAC->PROTAC PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination PolyUb_POI->Proteasome Recognition & Degradation

Caption: Mechanism of PROTAC-mediated protein degradation via the UPS.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a PROTAC molecule using this compound. This protocol is a general guideline and may require optimization for specific ligands.

Protocol 1: Synthesis of an Amide-Linked PROTAC

This protocol describes the coupling of an E3 ligase ligand (containing a primary or secondary amine) to the carboxylic acid of this compound, followed by the coupling of the linker's amine to a carboxylic acid on the target protein ligand.

Step 1: Amide Coupling of E3 Ligase Ligand to this compound

  • Reagents and Materials:

    • E3 Ligase Ligand (with an amine functionality) (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve the E3 Ligase Ligand and this compound in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid of the PEG linker.

    • Add the E3 Ligase Ligand to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the E3 Ligase Ligand-PEG7-Amine intermediate.

Step 2: Amide Coupling of the Intermediate to the Target Protein Ligand

  • Reagents and Materials:

    • E3 Ligase Ligand-PEG7-Amine intermediate (from Step 1) (1.0 eq)

    • Target Protein Ligand (with a carboxylic acid functionality) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve the Target Protein Ligand in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the E3 Ligase Ligand-PEG7-Amine intermediate to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC by preparative HPLC.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization Characterization & Evaluation Ligand1 E3 Ligase Ligand (Amine-functionalized) Coupling1 Amide Coupling (HATU, DIPEA, DMF) Ligand1->Coupling1 AminoPEG7Acid This compound AminoPEG7Acid->Coupling1 Intermediate Ligand1-PEG7-Amine Intermediate Coupling1->Intermediate Purification1 Purification (Flash Chromatography) Intermediate->Purification1 Ligand2 Target Protein Ligand (Carboxylic acid-functionalized) Coupling2 Amide Coupling (HATU, DIPEA, DMF) Purification1->Coupling2 Ligand2->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification2 Purification (Preparative HPLC) Crude_PROTAC->Purification2 Final_PROTAC Final PROTAC Purification2->Final_PROTAC LCMS LC-MS Analysis Final_PROTAC->LCMS NMR NMR Spectroscopy Final_PROTAC->NMR WesternBlot Western Blot (Target Degradation) Final_PROTAC->WesternBlot CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Final_PROTAC->CellViability

Caption: General workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a versatile and powerful tool for researchers in drug discovery and chemical biology. Its well-defined structure, hydrophilicity, and heterobifunctional nature make it an ideal linker for the construction of complex biomolecules, particularly PROTACs. The detailed protocols and diagrams provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their research endeavors, ultimately contributing to the development of novel therapeutics.

References

Synthesis of Amino-PEG7-Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Amino-PEG7-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. This document outlines a common synthetic pathway, details experimental protocols, and presents quantitative data to assist researchers in the successful production of this versatile molecule.

Introduction

This compound is a valuable tool in the field of biotechnology and pharmaceutical sciences. Its structure comprises a seven-unit polyethylene glycol (PEG) spacer, which imparts hydrophilicity and biocompatibility, flanked by a terminal primary amine and a carboxylic acid. This heterobifunctional nature allows for the sequential and controlled conjugation to two different molecules. The amine terminus can readily react with activated esters, aldehydes, and other electrophiles, while the carboxylic acid can be activated to form stable amide bonds with primary amines. This versatility makes it an ideal linker for applications such as antibody-drug conjugates (ADCs), PROTACs, and surface modification of nanoparticles.

The synthesis of this compound is typically achieved through a multi-step process involving the use of a protecting group for the amine functionality to allow for the selective modification of the other terminus. A common strategy, which will be detailed in this guide, involves the use of the tert-butyloxycarbonyl (Boc) protecting group.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently carried out in two main stages, starting from the commercially available amino-PEG7-alcohol:

  • Stage 1: Synthesis of Boc-NH-PEG7-COOH. This stage involves two key transformations:

    • Boc-Protection: The primary amine of amino-PEG7-alcohol is protected with a Boc group to prevent its reaction in the subsequent oxidation step.

    • Oxidation: The terminal hydroxyl group is oxidized to a carboxylic acid.

  • Stage 2: Deprotection of Boc-NH-PEG7-COOH. The Boc protecting group is removed under acidic conditions to yield the final product, this compound, typically as a salt (e.g., TFA salt), which can be used directly or neutralized.

The overall synthetic workflow is depicted in the diagram below.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Boc-NH-PEG7-COOH cluster_stage2 Stage 2: Deprotection A Amino-PEG7-alcohol B Boc-NH-PEG7-alcohol A->B Boc Protection (Boc)2O, Base C Boc-NH-PEG7-COOH B->C Oxidation (e.g., Jones Reagent) D This compound (TFA salt) C->D Deprotection TFA, DCM E This compound (Free amine) D->E Neutralization (Optional)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Boc-NH-PEG7-COOH

3.1.1. Boc-Protection of Amino-PEG7-alcohol

This procedure describes the protection of the primary amine of amino-PEG7-alcohol using di-tert-butyl dicarbonate ((Boc)₂O).

  • Materials:

    • Amino-PEG7-alcohol

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve amino-PEG7-alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add TEA (1.5 eq) to the solution and stir for 10 minutes at room temperature.

    • Slowly add a solution of (Boc)₂O (1.2 eq) in anhydrous DCM to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Boc-NH-PEG7-alcohol.

    • Purify the crude product by column chromatography on silica gel if necessary.

3.1.2. Oxidation of Boc-NH-PEG7-alcohol to Boc-NH-PEG7-COOH

This procedure details the oxidation of the terminal alcohol to a carboxylic acid using Jones reagent (CrO₃ in sulfuric acid). Caution: Jones reagent is highly corrosive and carcinogenic. Handle with extreme care in a well-ventilated fume hood.

  • Materials:

    • Boc-NH-PEG7-alcohol

    • Jones reagent (CrO₃ in H₂SO₄)

    • Acetone

    • Isopropyl alcohol

    • Dichloromethane (DCM)

    • Deionized water

  • Procedure:

    • Dissolve Boc-NH-PEG7-alcohol (1.0 eq) in acetone in a round-bottom flask and cool to 0 °C in an ice bath.

    • Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/blue.

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, quench the excess Jones reagent by the dropwise addition of isopropyl alcohol until the orange color disappears completely.

    • Add deionized water to the reaction mixture and extract the product with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-NH-PEG7-COOH.

    • Purify the product by column chromatography on silica gel.

Stage 2: Deprotection of Boc-NH-PEG7-COOH

This final step involves the removal of the Boc protecting group to yield the target molecule.

  • Materials:

    • Boc-NH-PEG7-COOH

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Diethyl ether, cold

  • Procedure:

    • Dissolve Boc-NH-PEG7-COOH (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Add an equal volume of TFA to the solution (e.g., a 1:1 v/v mixture of DCM and TFA).[1]

    • Stir the reaction mixture at room temperature for 1-2 hours.[1] The deprotection mechanism involves protonation of the carbamate followed by the loss of a tert-butyl cation and decarboxylation.[1]

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[1]

    • To the resulting oil, add cold diethyl ether to precipitate the product as the TFA salt.[1]

    • Collect the precipitate by filtration or decantation and wash with cold diethyl ether.

    • Dry the product under vacuum to obtain this compound as its TFA salt.

    • (Optional) For the free amine, the TFA salt can be neutralized using a mild base or purified by ion-exchange chromatography.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of this compound. Note that yields are representative and may vary depending on the specific reaction conditions and scale.

Table 1: Reagents and Typical Molar Equivalents

StepReagentMolar Equivalent (relative to starting material)
Boc-Protection Amino-PEG7-alcohol1.0
Di-tert-butyl dicarbonate1.2 - 1.5
Triethylamine/DIPEA1.5 - 2.0
Oxidation Boc-NH-PEG7-alcohol1.0
Jones Reagent2.0 - 3.0 (based on CrO₃)
Deprotection Boc-NH-PEG7-COOH1.0
Trifluoroacetic acidExcess (e.g., 50% v/v in DCM)

Table 2: Typical Reaction Conditions and Yields

StepSolventTemperatureDurationTypical Yield
Boc-Protection DichloromethaneRoom Temperature4 - 6 hours>90%
Oxidation Acetone0 °C to Room Temp.3 - 6 hours70 - 85%
Deprotection DichloromethaneRoom Temperature1 - 2 hours>95% (as TFA salt)

Purification and Characterization

Purification:

  • Column Chromatography: Silica gel chromatography is a standard method for purifying the Boc-protected intermediates.

  • Precipitation/Crystallization: The final product (as a TFA salt) is often purified by precipitation from a non-polar solvent like diethyl ether.

  • Ion-Exchange Chromatography: This technique can be used to purify the final free amine and for salt exchange.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure of the intermediates and the final product. Key signals to monitor include the disappearance of the Boc protons (~1.4 ppm in ¹H NMR) after deprotection and the appearance of signals corresponding to the methylene groups adjacent to the amine and carboxylic acid.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of the synthesized compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify key functional groups, such as the appearance of the carboxylic acid C=O stretch and the disappearance of the alcohol O-H stretch after oxidation.

Logical Relationships in Synthesis

The synthesis of this compound relies on a logical sequence of protection, functional group transformation, and deprotection. This strategy is fundamental in organic synthesis to achieve selective reactions on multifunctional molecules.

Logical_Relationships Start Amino-PEG7-alcohol (NH2, OH) Protect Protect Amine (Boc Group) Start->Protect Intermediate1 Boc-NH-PEG7-alcohol (Boc-NH, OH) Protect->Intermediate1 Oxidize Oxidize Alcohol Intermediate1->Oxidize Intermediate2 Boc-NH-PEG7-COOH (Boc-NH, COOH) Oxidize->Intermediate2 Deprotect Deprotect Amine Intermediate2->Deprotect Final This compound (NH2, COOH) Deprotect->Final

Caption: Logical flow of the synthetic strategy.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to adapt and optimize these procedures based on their specific laboratory conditions and available resources.

References

In-Depth Technical Guide to Amino-PEG7-Acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity: Amino-PEG7-Acetic Acid

This technical guide provides a comprehensive overview of Amino-PEG7-acetic acid, a heterobifunctional polyethylene glycol (PEG) linker. This discrete PEG (dPEG®) product is characterized by a precise chain length of seven ethylene glycol units, terminating in an amino group at one end and a carboxylic acid group at the other. This defined structure ensures batch-to-batch consistency, a critical factor in therapeutic applications. The CAS Number for the closely related Amino-PEG7-acetic acid is 177580-10-8.

Physicochemical Properties

The inherent properties of Amino-PEG7-acetic acid make it a valuable tool in bioconjugation and drug delivery. The PEG chain imparts hydrophilicity, which can enhance the solubility and stability of conjugated molecules.

PropertyValueSource
CAS Number 177580-10-8Chemical Abstracts Service
Molecular Formula C16H33NO9N/A
Molecular Weight 383.43 g/mol N/A
Boiling Point (Predicted) 503.5±45.0 °CN/A
Density (Predicted) 1.142±0.06 g/cm3 N/A
pKa (Predicted) 3.39±0.10N/A

Applications in Research and Drug Development

The bifunctional nature of Amino-PEG7-acetic acid allows for its use as a versatile linker in various applications, including:

  • Bioconjugation: It serves as a spacer to link different molecules, such as proteins, peptides, and small molecule drugs.

  • Drug Delivery: The PEG component can improve the pharmacokinetic properties of a drug by increasing its half-life and reducing immunogenicity. It is particularly relevant in the development of antibody-drug conjugates (ADCs).

  • Surface Modification: This compound can be used to functionalize surfaces of nanoparticles or other materials to enhance their biocompatibility.

Experimental Protocols

Synthesis of Amino-PEG7-Acetic Acid

A general method for synthesizing derivatives of [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), a similar PEG-like spacer, can be adapted for the synthesis of Amino-PEG7-acetic acid. This typically involves a multi-step process using protected intermediates to ensure the selective formation of the final heterobifunctional product. The synthesis can be performed in both solid-phase and solution-phase.

Bioconjugation Protocol: Amide Bond Formation

This protocol outlines the conjugation of Amino-PEG7-acetic acid to a primary amine-containing molecule (e.g., a protein or peptide) through the formation of a stable amide bond. This is achieved by activating the carboxylic acid group using the carbodiimide crosslinker EDC in the presence of N-hydroxysuccinimide (NHS).

Materials:

  • Amino-PEG7-acetic acid

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-5.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching solution (e.g., hydroxylamine, Tris buffer)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to come to room temperature before use.

    • Prepare a stock solution of Amino-PEG7-acetic acid in anhydrous DMF or DMSO.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer immediately before use.

  • Activation of Carboxylic Acid:

    • Dissolve the Amino-PEG7-acetic acid in the Activation Buffer.

    • Add EDC and NHS to the solution. The molar ratio of EDC and NHS to the PEG-acid should be optimized but is typically in a slight excess (e.g., 1.1 to 1.5 equivalents each).

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated Amino-PEG7-NHS ester solution to the amine-containing molecule solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.

  • Quenching of the Reaction:

    • Add a quenching solution to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the resulting conjugate using appropriate chromatography techniques, such as size-exclusion chromatography or affinity chromatography, to remove excess reagents and unconjugated molecules.

Visualizations

Signaling Pathway: Antibody-Drug Conjugate (ADC) Targeting a Cancer Cell

This diagram illustrates the general mechanism of action for an ADC utilizing a linker like Amino-PEG7-acetic acid.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate Receptor Tumor-Specific Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage DNA_Damage DNA Damage & Apoptosis Drug_Release->DNA_Damage Drug Action

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

Experimental Workflow: Bioconjugation

This diagram outlines the key steps in the bioconjugation process described in the experimental protocol.

Bioconjugation_Workflow Reagent_Prep Reagent Preparation (PEG-Acid, EDC, NHS) Activation Activation of Carboxylic Acid (Formation of NHS Ester) Reagent_Prep->Activation Conjugation Conjugation to Amine (Amide Bond Formation) Activation->Conjugation Quenching Reaction Quenching Conjugation->Quenching Purification Purification of Conjugate Quenching->Purification

Caption: Workflow for bioconjugation using Amino-PEG7-acetic acid.

Logical Relationship: EDC/NHS Amide Coupling

This diagram illustrates the chemical logic behind the EDC/NHS coupling reaction.

EDC_NHS_Coupling Carboxyl R-COOH Carboxylic Acid Intermediate O-acylisourea intermediate (Unstable) Carboxyl->Intermediate + EDC EDC EDC->Intermediate NHS_Ester NHS Ester (Amine-reactive) Intermediate->NHS_Ester + NHS NHS NHS->NHS_Ester Amide_Bond R-CO-NH-R' Stable Amide Bond NHS_Ester->Amide_Bond + Amine R'-NH2 Primary Amine Amine->Amide_Bond

Caption: EDC/NHS mediated amide bond formation.

An In-depth Technical Guide to the Function of Amino-PEG7-acid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Functions of Amino-PEG7-acid Linkers

The this compound linker is a heterobifunctional molecule integral to modern bioconjugation and drug development. It possesses a primary amine group at one terminus and a carboxylic acid at the other, separated by a seven-unit polyethylene glycol (PEG) chain. This discrete PEG (dPEG®) linker offers a precisely defined length, which ensures batch-to-batch consistency and reproducibility in the synthesis of complex biomolecules, a significant advantage over traditional polydisperse PEG linkers.[1]

The primary functions of the this compound linker are to:

  • Improve Solubility and Reduce Aggregation: The hydrophilic nature of the PEG chain enhances the aqueous solubility of hydrophobic molecules to which it is conjugated. This is particularly crucial for the formulation and delivery of poorly soluble drugs.[2]

  • Enhance Pharmacokinetic Properties: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to extend the in-vivo circulation half-life of therapeutic agents. The PEG chain increases the hydrodynamic radius of the molecule, which reduces renal clearance and protects it from enzymatic degradation.[3][4]

  • Reduce Immunogenicity: The PEG linker can mask epitopes on the surface of protein-based drugs, reducing their recognition by the immune system and thereby lowering the risk of an immunogenic response.

  • Provide a Flexible Spacer: The PEG7 chain acts as a flexible spacer arm, minimizing steric hindrance between the conjugated molecules. This is critical in applications like antibody-drug conjugates (ADCs) and PROTACs, where the linker must allow for the independent function of both the targeting and effector moieties.[5]

Data Presentation: Physicochemical Properties

PropertyValueReference
Molecular Weight 397.46 g/mol
Molecular Formula C17H35NO9

While specific quantitative data on the impact of the this compound linker on drug solubility and half-life is often dependent on the specific conjugate, the following table provides illustrative examples of the effects of PEGylation in general.

ParameterUnconjugated MoleculePEGylated ConjugateFold ImprovementReference
Aqueous Solubility (SN38) < 1 µg/mL~400-1000 µg/mL (with multi-arm PEG)400-1000x
Half-life (AD-114 i-body in mice) 0.18 h7.77 h (with PA600, a PEG mimetic)~43x
Conformational Stability (WW domain protein) -+0.30 to 0.74 kcal/mol (with various PEG linkers)-

Experimental Protocols

Protocol 1: Synthesis of this compound Linker

The synthesis of this compound can be achieved through a multi-step process, often starting from a protected amino-PEG alcohol. A general synthetic approach is outlined below.

Workflow for this compound Synthesis

G start Boc-Protected Amino-PEG7-alcohol step1 Oxidation of Alcohol to Carboxylic Acid start->step1 e.g., Jones oxidation step2 Deprotection of Boc Group step1->step2 e.g., Trifluoroacetic acid end_product This compound step2->end_product

Caption: General synthetic workflow for this compound.

Detailed Method:

  • Oxidation: A Boc-protected amino-PEG7-alcohol is dissolved in a suitable organic solvent like acetone. Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise at 0°C. The reaction is stirred for several hours at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the excess oxidant is quenched, and the product is extracted.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the Boc-protected this compound.

  • Deprotection: The purified Boc-protected linker is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction is stirred at room temperature for a few hours.

  • Isolation: The solvent is removed under reduced pressure, and the resulting this compound is typically purified by recrystallization or precipitation.

Protocol 2: Conjugation of this compound to a Protein via Amide Bond Formation

This protocol describes the conjugation of the carboxylic acid moiety of the linker to primary amines (e.g., lysine residues) on a protein.

Workflow for Protein Conjugation

G linker This compound activation Activation of Carboxylic Acid (EDC/NHS) linker->activation activated_linker Amino-PEG7-NHS ester activation->activated_linker conjugation Amide Bond Formation activated_linker->conjugation protein Protein with Lysine Residues protein->conjugation conjugate Protein-PEG7-Amine Conjugate conjugation->conjugate purification Purification (e.g., SEC) conjugate->purification final_product Purified Conjugate purification->final_product

Caption: Workflow for conjugating this compound to a protein.

Detailed Method:

  • Reagent Preparation:

    • Dissolve the this compound linker in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration (e.g., 100 mM).

    • Prepare fresh solutions of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or sulfo-NHS in the same anhydrous solvent at a similar concentration.

    • Prepare the protein solution in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0.

  • Activation of the Linker:

    • In a microcentrifuge tube, combine 1 equivalent of the this compound solution with 1.1-1.5 equivalents of EDC and NHS (or sulfo-NHS).

    • Incubate the mixture at room temperature for 15-30 minutes to generate the active NHS ester.

  • Conjugation to Protein:

    • Add the activated Amino-PEG7-NHS ester solution to the protein solution. A typical starting molar ratio is a 10- to 50-fold molar excess of the linker to the protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of an amine-containing buffer like Tris-HCl to a final concentration of about 50 mM to consume any unreacted NHS esters.

    • Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling (DOL) using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy.

Application in PROTACs and Signaling Pathway

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker in a PROTAC is a critical component that dictates the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). The this compound linker can be utilized in the synthesis of PROTACs, providing the necessary spacing and flexibility.

PROTAC-Mediated Protein Degradation Pathway

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC (with PEG7 linker) Ternary Target:PROTAC:E3 Ternary Complex PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ub Transfer Ub Ubiquitin Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC mechanism of action leading to target protein degradation.

Application in Antibody-Drug Conjugates (ADCs) and Cellular Uptake

ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the payload within the target cancer cell. The this compound linker can be incorporated into ADC design to improve solubility and stability.

G ADC ADC (with PEG7 linker) Binding Binding ADC->Binding Receptor Tumor Cell Receptor Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Release Payload Release Lysosome->Release Payload Cytotoxic Payload Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

References

The Pivotal Role of the PEG7 Spacer in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the intricate landscape of modern therapeutics and diagnostics, bioconjugation—the chemical linking of two or more molecules, at least one of which is a biomolecule—is a foundational technology. The success of complex modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the linker that connects the constituent parts.[1] Among the diverse array of chemical linkers, those incorporating polyethylene glycol (PEG) have become a cornerstone of rational drug design.[2]

This technical guide provides an in-depth exploration of the role of the discrete seven-unit PEG spacer (PEG7) in bioconjugation. A PEG7 spacer consists of seven repeating ethylene glycol units, offering a unique combination of hydrophilicity, flexibility, defined length, and biocompatibility.[1][3] These properties are instrumental in overcoming significant challenges in drug development, including poor solubility, instability, and suboptimal pharmacokinetic profiles of bioconjugates.[4] This document will detail the core functions of the PEG7 spacer, present quantitative data on its impact, provide detailed experimental protocols for its application, and visualize its role in key biological and synthetic processes.

Core Concepts: The Multifaceted Advantages of the PEG7 Spacer

The incorporation of a PEG7 spacer into a bioconjugate imparts several critical advantages that enhance its therapeutic potential. These benefits stem from the inherent physicochemical properties of the polyethylene glycol chain.

  • Enhanced Hydrophilicity and Solubility : Many potent therapeutic payloads, such as cytotoxic agents used in ADCs and the complex molecules forming PROTACs, are inherently hydrophobic. This poor water solubility can lead to aggregation, compromising manufacturing, stability, and leading to rapid clearance from circulation. The hydrophilic ethylene glycol units of a PEG7 spacer increase the overall water solubility of the conjugate, preventing aggregation and improving its formulation and handling.

  • Optimal Spacing and Reduced Steric Hindrance : The defined length of the PEG7 spacer provides critical spatial separation between the conjugated molecules (e.g., an antibody and a drug). This separation is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from sterically hindering its binding site. In PROTACs, the linker length is paramount for enabling the formation of a stable and geometrically correct ternary complex between the target protein and an E3 ligase. The PEG7 spacer often provides an optimal distance to facilitate these crucial protein-protein interactions.

  • Improved Pharmacokinetics : By increasing the hydrophilicity and overall size of the bioconjugate, the PEG7 spacer contributes to an improved pharmacokinetic profile. PEGylation creates a "hydration shell" around the molecule, which increases its hydrodynamic radius. This leads to reduced renal clearance, a longer circulation half-life, and altered biodistribution, resulting in greater exposure of the therapeutic agent at the target site.

  • Reduced Immunogenicity and Enhanced Stability : The protective hydration layer created by the PEG7 spacer can shield immunogenic epitopes on the payload or the biomolecule itself, reducing the risk of an adverse immune response. This "stealth" effect is a well-documented advantage of PEGylation. Furthermore, this hydration shell can protect the bioconjugate from enzymatic degradation, enhancing its stability in biological fluids.

  • Biocompatibility : PEG is a non-toxic and biocompatible polymer that has been widely used in FDA-approved pharmaceuticals. Its inclusion in bioconjugates can improve the overall safety profile of the therapeutic agent.

Core advantages of incorporating a PEG7 spacer in bioconjugation.

Quantitative Data on the Impact of PEG Spacers

The decision to incorporate a PEG spacer is driven by quantitative improvements in the properties of the bioconjugate. The optimal spacer length is determined empirically for each system, but general trends are well-documented. The following tables summarize representative data on how varying PEG linker lengths can impact key performance parameters.

Table 1: Impact of PEG Spacer Length on PROTAC Performance

LinkerMolecular Weight ( g/mol )CLogP (Hydrophobicity)Cell Permeability (Papp)Target Degradation (DC50, nM)
PEG3~5503.58.5 x 10⁻⁶ cm/s50
PEG7 ~725 2.8 12.1 x 10⁻⁶ cm/s 15
PEG11~9002.110.2 x 10⁻⁶ cm/s45

This table summarizes representative data, illustrating that the PEG7 spacer can represent a "sweet spot" where the combination of increased solubility (lower CLogP) and optimal geometry leads to the most potent degradation of the target protein.

Table 2: Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

ADC LinkerClearance (mL/hr/kg)Half-Life (t½, hours)Overall Exposure (AUC, µgh/mL)
No PEG Spacer1.51201500
PEG4 Spacer0.91802500
PEG8 Spacer 0.6 250 3800
PEG12 Spacer0.552604000

Data adapted from studies on glucuronide-MMAE linkers, demonstrating a clear trend where increasing PEG length improves pharmacokinetic properties, with effects plateauing around 8-12 PEG units. While specific PEG7 data is not isolated, its properties would fall between PEG4 and PEG8.

Key Applications of the PEG7 Spacer

Antibody-Drug Conjugates (ADCs)

In ADCs, a linker tethers a potent cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells. The PEG7 spacer is highly advantageous in this application.

  • Enabling Higher Drug-to-Antibody Ratios (DARs) : The hydrophilic nature of the PEG7 spacer can significantly improve the overall solubility of the ADC, preventing aggregation that often occurs with hydrophobic payloads, especially at high DARs. This allows more payload molecules to be attached to a single antibody, potentially increasing the ADC's potency.

  • Improving Stability and Pharmacokinetics : The PEG7 spacer contributes to the stability of the ADC in circulation and enhances its pharmacokinetic profile, ensuring that the payload remains attached until it reaches the target cell.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Targets specific antigen on cancer cells Linker Cleavable or Non-Cleavable Linker Antibody->Linker Conjugation Site (e.g., Cysteine) Payload Cytotoxic Payload e.g., MMAE, SN-38 PEG7 PEG7 Spacer Linker->PEG7 PEG7->Payload

Structure of an Antibody-Drug Conjugate featuring a PEG7 spacer.
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker is a critical determinant of PROTAC efficacy.

  • Facilitating Ternary Complex Formation : The primary function of a PROTAC is to induce a stable ternary complex between the target protein and an E3 ligase. The length and flexibility of the linker are paramount for achieving the correct orientation and proximity of these two proteins. A linker that is too short may cause steric hindrance, while one that is too long may not be effective. The PEG7 spacer often provides an optimal, flexible distance to facilitate the necessary protein-protein interactions for efficient ubiquitination.

  • Enhancing Solubility and Permeability : PROTACs are often large molecules with poor physicochemical properties. The hydrophilic and flexible nature of the PEG7 spacer improves both the solubility and cell permeability of the PROTAC, which are critical for its biological activity.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule PROTAC Target Ligand PEG7 Spacer E3 Ligase Ligand Ternary Ternary Complex (POI-PROTAC-E3) POI Protein of Interest (Target) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin (Ub) Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Mechanism of PROTAC-mediated protein degradation with a PEG7 spacer.

Detailed Experimental Protocols

The versatility of the PEG7 spacer is realized through its functionalization with various reactive groups. The two most common chemistries for bioconjugation are N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines (e.g., on lysine residues) and maleimide chemistry for targeting sulfhydryl groups (e.g., from cysteine residues).

Protocol 1: Amine-Reactive Conjugation using NHS-PEG7-Linker

This protocol describes the conjugation of an amine-reactive PEG7 linker (e.g., NHS-PEG7-Payload) to a protein such as an antibody.

Materials:

  • Antibody or protein to be labeled (in an amine-free buffer, e.g., PBS).

  • NHS-PEG7-Linker (e.g., NHS-PEG7-Biotin or a custom payload).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column (e.g., Zeba™ Spin Desalting Column) for purification.

Procedure:

  • Antibody Preparation: Exchange the antibody into the Conjugation Buffer at a concentration of 2-10 mg/mL.

  • Linker Stock Solution Preparation: NHS-esters are moisture-sensitive. Allow the vial of NHS-PEG7-Linker to equilibrate to room temperature before opening. Prepare a 10-20 mM stock solution in anhydrous DMSO immediately before use.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-PEG7-Linker to the antibody solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C, with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with a storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (e.g., Drug-to-Antibody Ratio) using techniques such as UV-Vis spectroscopy or Mass Spectrometry.

Protocol 2: Thiol-Reactive Conjugation using Maleimide-PEG7-Linker

This protocol describes the conjugation of a maleimide-activated PEG7 linker to a reduced antibody or protein containing free sulfhydryl groups.

Materials:

  • Antibody or protein with available cysteine residues.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Maleimide-PEG7-Linker (e.g., Maleimide-PEG7-Payload).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Conjugation Buffer: Phosphate buffer containing EDTA (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0).

  • Quenching Reagent: N-ethylmaleimide or free L-cysteine.

  • Desalting column for buffer exchange and purification.

Procedure:

  • Antibody Reduction (if necessary): If targeting interchain disulfide bonds, incubate the antibody with a 5-10 fold molar excess of TCEP for 1-2 hours at 37°C to generate free sulfhydryl groups. Immediately purify the reduced antibody using a desalting column equilibrated with degassed Conjugation Buffer.

  • Linker Stock Solution Preparation: Prepare a 10-20 mM stock solution of the Maleimide-PEG7-Linker in anhydrous DMSO immediately before use.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved Maleimide-PEG7-Linker to the reduced antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C in the dark. Maleimide reactions are typically faster than NHS-ester reactions.

  • Quenching: Add a quenching reagent like N-ethylmaleimide or L-cysteine to cap any unreacted sulfhydryl groups on the antibody.

  • Purification: Purify the conjugate using a desalting column or other chromatography methods like Size Exclusion Chromatography (SEC) to remove excess reagents.

  • Characterization: Analyze the final conjugate to determine the degree of labeling and confirm purity.

Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation

This is a key assay to quantify the reduction in the level of a target protein following treatment with a PROTAC.

Materials:

  • Cell line expressing the protein of interest (POI).

  • PROTAC with PEG7 linker.

  • Cell culture medium and supplements.

  • DMSO (for PROTAC stock solution).

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the POI.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) for a set time period (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them using ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli sample buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Western Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control.

Experimental and Logical Workflows

Visualizing the workflows for synthesis and evaluation provides a clear roadmap for researchers.

NHS_Workflow A Prepare Antibody in Amine-Free Buffer (pH 7.2-8.0) C Combine and Incubate (1-2h at RT) A->C B Prepare NHS-PEG7-Linker Stock in DMSO B->C D Quench Reaction (e.g., Tris buffer) C->D E Purify Conjugate (Desalting Column) D->E F Characterize Final Bioconjugate E->F

Workflow for NHS-Ester-PEG7 conjugation to primary amines.

Maleimide_Workflow A Reduce Antibody Disulfides (e.g., TCEP) B Buffer Exchange into Degassed Buffer (pH ~7.0) A->B D Combine and Incubate (1-2h at RT, dark) B->D C Prepare Maleimide-PEG7-Linker Stock in DMSO C->D E Purify Conjugate (SEC or Desalting) D->E F Characterize Final Bioconjugate E->F

Workflow for Maleimide-PEG7 conjugation to sulfhydryl groups.

Evaluation_Workflow A Synthesize Bioconjugate (e.g., PROTAC with PEG7 linker) B In Vitro Assays A->B C Target Binding Assay (e.g., SPR, ITC) B->C D Cellular Permeability Assay (e.g., PAMPA) B->D E Protein Degradation Assay (Western Blot / DC50) B->E F In Vivo / PK/PD Studies C->F D->F E->F G Pharmacokinetic (PK) Analysis F->G H Pharmacodynamic (PD) (Target degradation in vivo) F->H I Efficacy Studies (e.g., Xenograft model) F->I J Lead Optimization G->J H->J I->J

A typical experimental workflow for the evaluation of a new bifunctional linker.

Conclusion

The PEG7 spacer is a highly valuable and versatile tool in the design of advanced bioconjugates for therapeutic and diagnostic applications. Its inherent hydrophilicity, flexibility, biocompatibility, and defined length contribute to improved solubility, permeability, stability, and safety profiles. Furthermore, its specific length often provides the optimal geometry for mediating the complex biological interactions required for the potent activity of molecules like ADCs and PROTACs. The detailed protocols and workflows provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the significant advantages of PEG7 spacer technology.

References

Navigating the Solubility Landscape of Amino-PEG7-acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG7-acid in organic solvents. As a heterobifunctional molecule combining a polyethylene glycol (PEG) spacer with terminal amine and carboxylic acid groups, this compound is a valuable building block in bioconjugation, drug delivery, and surface modification. Understanding its solubility is paramount for its effective application in these fields. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes available qualitative information for analogous compounds and provides a robust experimental framework for determining precise solubility values.

Core Concepts: Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its structural features and the properties of the solvent. The principle of "like dissolves like" is a fundamental concept; compounds tend to dissolve in solvents with similar polarity.

The key structural components influencing the solubility of this compound are:

  • Polyethylene Glycol (PEG) Backbone: The seven ethylene glycol units impart a significant degree of hydrophilicity and flexibility to the molecule. This PEG chain enhances solubility in both aqueous and many organic solvents.

  • Terminal Amino (-NH2) Group: This is a polar and protic group capable of forming hydrogen bonds, contributing to solubility in polar protic and aprotic solvents.

  • Terminal Carboxylic Acid (-COOH) Group: This is also a polar and protic group that can engage in hydrogen bonding, further enhancing solubility in polar solvents.

The interplay of these features results in a molecule with amphiphilic characteristics, allowing for solubility in a range of organic solvents.

Qualitative Solubility Profile

Based on data for structurally similar amino-PEG derivatives, a qualitative solubility profile for this compound can be inferred. This information is crucial for initial solvent screening and experimental design.

Solvent ClassRepresentative SolventsExpected Solubility of this compoundRationale
Polar Aprotic Dichloromethane (DCM)SolubleThe polarity of the solvent can interact favorably with the polar end groups and the ether oxygens of the PEG chain.
Tetrahydrofuran (THF)SolubleSimilar to DCM, THF's polarity and its ability to accept hydrogen bonds make it a good solvent for PEGylated compounds.
Acetonitrile (ACN)SolubleThe dipole moment of acetonitrile allows for effective solvation of the polar functional groups.
Dimethylformamide (DMF)SolubleA highly polar aprotic solvent capable of solvating a wide range of polar molecules.
Dimethyl sulfoxide (DMSO)SolubleAnother highly polar aprotic solvent known for its excellent solvating power for a broad spectrum of organic compounds.
Polar Protic Methanol (MeOH)SolubleCapable of hydrogen bonding with the amino and carboxylic acid groups, as well as the ether oxygens of the PEG chain.
Ethanol (EtOH)SolubleSimilar to methanol, it can engage in hydrogen bonding, promoting solubility.
Nonpolar HexaneInsoluble to Sparingly SolubleThe nonpolar nature of hexane does not favorably interact with the polar functional groups of this compound.
TolueneSparingly SolubleWhile nonpolar, the aromatic ring of toluene can have some weak interactions, but significant solubility is not expected.
Diethyl EtherSparingly SolubleAlthough it has ether linkages, its overall low polarity limits its ability to dissolve the polar this compound.

Experimental Determination of Solubility: A Detailed Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[1]

Principle

An excess amount of the solid solute is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS) or another suitable analytical instrument

  • Volumetric flasks and pipettes

Protocol
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials. An amount that ensures a visible excess of undissolved solid at equilibrium is required.

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by testing at different time points until the concentration in the supernatant remains constant.

  • Sample Clarification:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining microscopic particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the standard solutions and the diluted supernatant samples using a validated analytical method, such as HPLC.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted supernatant from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the undiluted supernatant by multiplying the determined concentration by the dilution factor.

    • The resulting value is the solubility of this compound in the specific organic solvent at the tested temperature, typically expressed in mg/mL or mol/L.

Visualizing Methodologies and Concepts

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the conceptual factors influencing solubility.

G Experimental Workflow for Solubility Determination A 1. Preparation of Standard Solutions E 5. Analysis of Supernatant (e.g., HPLC) A->E For Calibration B 2. Addition of Excess Solute to Solvent C 3. Equilibration (Constant Temperature Shaking) B->C D 4. Separation of Undissolved Solid (Centrifugation & Filtration) C->D D->E F 6. Quantification using Calibration Curve E->F G 7. Calculation of Solubility F->G

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

G Factors Affecting this compound Solubility cluster_solute This compound Properties cluster_solvent Solvent Properties A PEG Backbone (Hydrophilicity, Flexibility) Solubility Solubility A->Solubility B Amino Group (Polar, H-bonding) B->Solubility C Carboxylic Acid Group (Polar, H-bonding) C->Solubility D Polarity D->Solubility E Hydrogen Bonding Capacity E->Solubility F Dielectric Constant F->Solubility

Caption: Key molecular and solvent properties influencing the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional polyethylene glycol (PEG) linkers, covering their core concepts, common chemistries, quantitative properties, and applications. It includes detailed experimental protocols and visual diagrams to support researchers in the strategic design and synthesis of advanced therapeutics.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs.[][2][3] This modification is a widely adopted strategy in drug development to enhance the therapeutic efficacy of molecules.[][4] Key advantages of PEGylation include:

  • Improved Pharmacokinetics : PEGylation increases the hydrodynamic size of a molecule, which reduces its renal clearance and prolongs its circulation time in the bloodstream.

  • Enhanced Solubility and Stability : The hydrophilic nature of PEG linkers can improve the solubility of hydrophobic drugs and protect the conjugated molecule from enzymatic degradation.

  • Reduced Immunogenicity : The flexible PEG chain can "mask" the therapeutic molecule from the host's immune system, reducing the risk of an immune response.

  • Controlled Drug Release : By incorporating cleavable moieties, PEG linkers can be designed to release the drug payload under specific physiological conditions, such as the acidic environment of a tumor.

Core Concepts of Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers with two different reactive functional groups at either end of a PEG spacer. This dual-reactivity is crucial for complex bioconjugation, allowing for the specific and sequential attachment of two different molecules, such as an antibody and a cytotoxic drug in an Antibody-Drug Conjugate (ADC).

Structure and Properties

The fundamental structure of a heterobifunctional PEG linker consists of:

  • Functional Group X : A reactive group at one terminus.

  • PEG Spacer : A chain of repeating ethylene oxide units [-(O-CH₂-CH₂)n-]. The length of this chain is adjustable and influences properties like solubility, flexibility, and steric hindrance.

  • Functional Group Y : A different reactive group at the other terminus.

This structure provides significant flexibility in designing bioconjugates for applications ranging from targeted drug delivery to medical imaging.

Classification of PEG Linkers

PEG linkers can be classified based on their geometry and the nature of their functional groups. This classification helps in selecting the appropriate linker for a specific application.

G PEG PEG Linkers Homo Homobifunctional PEG->Homo Hetero Heterobifunctional PEG->Hetero Multi Multi-Arm PEG->Multi AmineThiol Amine-Thiol Reactive (e.g., NHS-PEG-Maleimide) Hetero->AmineThiol ClickAmine Click Chemistry-Amine Reactive (e.g., DBCO-PEG-NHS) Hetero->ClickAmine ClickThiol Click Chemistry-Thiol Reactive (e.g., Azide-PEG-Maleimide) Hetero->ClickThiol CarbonylAmine Carbonyl-Amine Reactive (e.g., Hydrazide-PEG-NHS) Hetero->CarbonylAmine

Figure 1. Classification of PEG linkers based on functionality.

Common Chemistries and Functional Groups

The choice of functional groups is dictated by the available reactive sites on the target biomolecules.

Amine-Reactive Chemistries

Primary amines (-NH₂), found on the N-terminus and lysine residues of proteins, are common targets for conjugation.

  • N-Hydroxysuccinimide (NHS) Esters : NHS esters are highly reactive towards primary amines at a pH of 7-9, forming stable amide bonds. This is one of the most widely used methods for protein modification.

Thiol-Reactive Chemistries

The sulfhydryl group (-SH) of cysteine residues provides a target for highly specific conjugation, as free cysteines are relatively rare in proteins.

  • Maleimides : Maleimide groups react specifically with sulfhydryl groups at pH 6.5-7.5 to form a stable thioether bond. This chemistry is frequently used for site-specific modifications.

Bioorthogonal Chemistries (Click Chemistry)

Click chemistry involves pairs of functional groups that react rapidly and specifically with each other under mild, aqueous conditions without interfering with native biological functions.

  • Azide-Alkyne Cycloaddition : An azide group on the PEG linker reacts with a terminal alkyne on the target molecule. This reaction can be catalyzed by copper (CuAAC) or be strain-promoted (SPAAC) using cyclooctynes like DBCO, eliminating the need for a potentially toxic copper catalyst.

Quantitative Data of Common Linkers

The selection of a specific heterobifunctional PEG linker often depends on its physicochemical properties. The table below summarizes key quantitative data for several common linker types.

Linker TypeFunctional Group 1Functional Group 2Molecular Weight (Da)PEG Units (n)Purity
MAL-PEG-NHS MaleimideNHS Ester2,000~45>95%
3,400~77>95%
5,000~113>95%
10,000~227>95%
Azide-PEG-NHS AzideNHS Ester2,000~45>95%
5,000~113>95%
Alkyne-PEG-NHS AlkyneNHS Ester2,000~45>95%
5,000~113>95%
DBCO-PEG-NHS DibenzocyclooctyneNHS Ester2,000~45>95%
5,000~113>95%
NH₂-PEG-COOH AmineCarboxylic Acid3,400~77>95%
5,000~113>95%

Note: Data is representative and may vary by manufacturer. Molecular weight is typically an average for polydisperse PEGs.

Applications in Drug Development

Heterobifunctional PEG linkers are pivotal in modern drug development, particularly for creating targeted therapies.

Antibody-Drug Conjugates (ADCs)

ADCs utilize a monoclonal antibody to selectively deliver a potent cytotoxic drug to cancer cells. Heterobifunctional PEG linkers are ideal for this application, connecting the antibody (often via a cysteine residue) to the drug payload (often via an amine or other functional group). The PEG spacer enhances the ADC's solubility and stability.

PROTACs

In Proteolysis Targeting Chimeras (PROTACs), a heterobifunctional linker connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. The PEG linker's length and flexibility are critical for optimizing the formation of the required ternary complex.

Key Experimental Protocols

Detailed and reproducible protocols are essential for the successful synthesis and characterization of PEGylated bioconjugates.

Protocol: Two-Step Conjugation using NHS-PEG-Maleimide

This protocol describes the conjugation of a small molecule drug (containing a primary amine) to an antibody (containing a free thiol).

Step 1: Reaction of NHS-PEG-Maleimide with Amine-Containing Drug

  • Reagent Preparation : Dissolve the amine-containing drug and a 1.5-fold molar excess of NHS-PEG-Maleimide in anhydrous DMSO to prepare stock solutions.

  • Reaction : Combine the two solutions. Add 3-fold molar excess of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

  • Incubation : Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring, protected from light.

  • Monitoring : Monitor the reaction progress using HPLC-MS to confirm the formation of the Maleimide-PEG-Drug conjugate.

Step 2: Conjugation of Maleimide-PEG-Drug to Thiol-Containing Antibody

  • Antibody Preparation : If necessary, reduce the antibody's disulfide bonds using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiols. Immediately remove excess TCEP using a desalting column.

  • Conjugation Reaction : Add a 5- to 10-fold molar excess of the Maleimide-PEG-Drug solution to the reduced antibody solution in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.2).

  • Incubation : Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching : Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like L-cysteine.

Protocol: Purification by Size-Exclusion Chromatography (SEC)

SEC, or gel filtration, separates molecules based on their hydrodynamic volume and is the most common method for purifying PEGylated proteins from unreacted linker and drug.

  • Column Selection : Choose an SEC column with a fractionation range appropriate for the size of the final ADC (typically >150 kDa).

  • Equilibration : Equilibrate the column with at least two column volumes of a suitable, filtered, and degassed buffer (e.g., PBS, pH 7.4).

  • Sample Loading : Load the quenched reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution : Elute the sample with the equilibration buffer at a constant flow rate. The larger ADC conjugate will elute first, followed by the smaller, unreacted components.

  • Fraction Collection : Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Analysis : Pool the fractions corresponding to the purified ADC and analyze by SDS-PAGE and HPLC to confirm purity.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis Ab Antibody (with -S-S- bonds) Reduction 1. Antibody Reduction (TCEP) Ab->Reduction Drug Drug-NH₂ LinkerActivation 2. Linker Activation (Drug-NH₂ + NHS-PEG-Mal) Drug->LinkerActivation Linker NHS-PEG-Maleimide Linker->LinkerActivation Conjugation 3. Conjugation (Reduced Ab + Activated Linker) Reduction->Conjugation LinkerActivation->Conjugation SEC 4. SEC Purification Conjugation->SEC Analysis 5. Characterization (SDS-PAGE, HPLC, MS) SEC->Analysis Final Purified ADC Analysis->Final G Ligand PEGylated Ligand (e.g., Cytokine) Receptor Cell Surface Receptor Ligand->Receptor 1. Sustained Binding JAK JAK Kinase Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Protein JAK->STAT 3. STAT Phosphorylation STATp Phosphorylated STAT (pSTAT) STAT->STATp Nucleus Nucleus STATp->Nucleus 4. Dimerization & Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 5. Gene Regulation Response Cellular Response Gene->Response 6. Biological Effect

References

Methodological & Application

Application Notes and Protocols for Amino-PEG7-Acid Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a cornerstone strategy in drug development and biotechnology for enhancing the therapeutic properties of proteins, peptides, and other biomolecules. The covalent attachment of PEG chains can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing solubility, extending circulation half-life, reducing immunogenicity, and improving stability.[]

Amino-PEG7-acid is a heterobifunctional linker featuring a terminal primary amine and a carboxylic acid, separated by a discrete seven-unit polyethylene glycol chain. This discrete PEG linker (dPEG®) offers the advantage of a defined molecular weight and spacer length, providing precision in bioconjugation applications. The carboxylic acid moiety can be activated to react with primary amines (e.g., lysine residues on a protein), while the terminal amine of the PEG linker can be used for subsequent conjugation to other molecules or surfaces.

This document provides detailed application notes and protocols for the successful bioconjugation of proteins using this compound, with a focus on the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of the Reaction

The most common strategy for conjugating this compound to a protein involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid group of the this compound is activated using EDC in the presence of NHS (or its water-soluble analog, Sulfo-NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[2][]

  • Conjugation to Primary Amines: The resulting Amino-PEG7-NHS ester is then introduced to the protein solution. The NHS ester reacts with primary amines on the protein surface, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable amide bond. This conjugation step is most efficient at a neutral to slightly basic pH (7.0-8.5).[][4]

Key Quantitative Parameters in Bioconjugation

Successful bioconjugation requires careful optimization of reaction conditions to achieve the desired outcome. The following tables summarize key quantitative data to guide experimental design.

Table 1: Recommended Molar Ratios for NHS Ester-Mediated Protein PEGylation

Molar Ratio (Activated PEG : Protein)Expected Degree of Labeling (DOL)Notes
1:1 - 5:1Low (e.g., 1-2)Suitable for applications where minimal modification is desired to preserve protein activity.
5:1 - 20:1Moderate (e.g., 2-6)A common starting range for achieving a good balance between PEGylation and retained protein function. A 20-fold molar excess is often used for labeling antibodies.
>20:1High (e.g., >6)May lead to a higher degree of labeling but increases the risk of protein aggregation, loss of activity, and heterogeneity of the final product.

Table 2: Comparison of Purification Techniques for PEGylated Proteins

Purification MethodPrinciplePurity AchievedYieldNotes
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Good to ExcellentGood to ExcellentVery effective at removing unreacted PEG and other small molecule reagents. Can separate native protein from PEGylated forms.
Ion Exchange Chromatography (IEX) Separation based on surface charge.Good to ExcellentGoodCan separate PEGylated species based on the degree of PEGylation, as PEG chains shield the protein's surface charges. Cation exchange (CEX) can achieve >95% purity.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.GoodModerate to GoodOften used as a polishing step after IEX to further purify the conjugate.
Reverse Phase Chromatography (RPC) Separation based on hydrophobicity.Excellent (Analytical)Lower (Preparative)Can separate positional isomers at an analytical scale.
Ultrafiltration/Diafiltration Separation based on molecular weight cutoff.ModerateGoodEffective for buffer exchange and removing small molecules, but less effective at separating different PEGylated species from each other.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein

This protocol describes the in situ activation of the this compound carboxylic acid group followed by conjugation to primary amines on a target protein.

Materials:

  • This compound

  • Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS, MES)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., desalting column, SEC, or IEX column)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. Do not store these solutions.

    • Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired molar equivalent of the this compound stock solution with 1.5 equivalents of EDC stock solution and 1.5 equivalents of NHS (or Sulfo-NHS) stock solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.

  • Protein Conjugation:

    • Immediately add the activated Amino-PEG7-NHS ester solution to the protein solution. The final volume of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG linker, byproducts, and quenching reagents by purifying the conjugate using an appropriate chromatography method (e.g., SEC, IEX) as outlined in Table 2.

Protocol 2: Characterization of the PEGylated Protein

1. Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry:

This method is suitable if the PEG linker contains a chromophore or if a fluorescent dye is conjugated to the terminal amine of the this compound after protein conjugation. For non-chromophoric PEGs, other methods are required.

2. Characterization by Mass Spectrometry (MALDI-TOF):

MALDI-TOF MS is a powerful technique for determining the degree of PEGylation by directly measuring the mass increase of the protein.

  • Sample Preparation: Mix the purified PEGylated protein solution with a suitable matrix (e.g., sinapinic acid for proteins >10 kDa) and spot onto a MALDI target plate.

  • Analysis: Acquire the mass spectrum. The resulting spectrum will show a distribution of peaks corresponding to the unmodified protein and the protein conjugated with one, two, or more PEG chains.

  • Data Interpretation: The mass difference between the peaks corresponds to the mass of the attached this compound molecules. The relative intensities of the peaks can be used to estimate the distribution of different PEGylated species.

3. Characterization by SDS-PAGE:

SDS-PAGE can provide a qualitative assessment of PEGylation.

  • Run the purified conjugate on an SDS-PAGE gel alongside the unmodified protein.

  • PEGylated proteins will exhibit a higher apparent molecular weight than the unmodified protein, resulting in a slower migration on the gel. The increase in apparent molecular weight is often greater than the actual mass of the added PEG due to the increased hydrodynamic radius.

4. Characterization by Size Exclusion Chromatography (SEC-HPLC):

SEC-HPLC is an excellent method for assessing the purity and aggregation of the PEGylated protein.

  • Inject the purified conjugate onto an SEC column.

  • The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic size. The presence of multiple peaks can indicate a mixture of different PEGylated species or aggregation.

Visualizations

G Chemical Reaction Pathway for this compound Bioconjugation cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.5) This compound This compound O-acylisourea O-acylisourea intermediate This compound->O-acylisourea + EDC EDC EDC NHS NHS NHS-ester Amino-PEG7-NHS Ester (amine-reactive) O-acylisourea->NHS-ester + NHS PEGylated-Protein PEGylated Protein NHS-ester->PEGylated-Protein + Protein-NH2 Protein Protein G Experimental Workflow for Protein PEGylation Start Start Buffer_Exchange Prepare Protein (Buffer Exchange) Start->Buffer_Exchange Activate_PEG Activate this compound (EDC/NHS) Buffer_Exchange->Activate_PEG Conjugation Conjugate to Protein Activate_PEG->Conjugation Quench Quench Reaction Conjugation->Quench Purification Purify Conjugate (e.g., SEC, IEX) Quench->Purification Characterization Characterize Product (MALDI-TOF, SEC-HPLC, SDS-PAGE) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for Protein Labeling using Amino-PEG7-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, is a widely employed strategy in drug development and biotechnology to enhance the therapeutic properties of proteins. This process can improve protein solubility, extend circulating half-life, reduce immunogenicity, and increase stability.[1] Amino-PEG7-acid is a heterobifunctional linker containing a primary amine and a terminal carboxylic acid separated by a seven-unit polyethylene glycol spacer. This discrete-length PEG linker offers a balance of hydrophilicity and a defined spacer length, making it a valuable tool for bioconjugation.[2]

These application notes provide detailed protocols for the labeling of proteins using this compound, focusing on the activation of the carboxylic acid moiety for reaction with primary amines on the protein surface. Additionally, methods for the characterization of the resulting PEGylated protein are described.

Principle of the Reaction

The conjugation of this compound to a protein is typically a two-step process. First, the carboxylic acid group of the this compound is activated to form a more reactive species, commonly a semi-stable N-hydroxysuccinimide (NHS) or sulfo-N-hydroxysuccinimide (sulfo-NHS) ester. This activation is usually achieved using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of NHS or sulfo-NHS.[3][4] The resulting NHS or sulfo-NHS ester of this compound is then reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group on the surface of a protein, forming a stable amide bond.[5]

Key Applications

The use of this compound for protein labeling has several applications in research and drug development:

  • Improved Pharmacokinetics: The hydrophilic PEG chain can increase the hydrodynamic radius of the protein, leading to reduced renal clearance and a longer in vivo half-life.

  • Enhanced Solubility and Stability: PEGylation can improve the solubility of proteins that are prone to aggregation and protect them from proteolytic degradation.

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system.

  • Antibody-Drug Conjugates (ADCs): PEG linkers are used to connect cytotoxic drugs to antibodies, improving the solubility and stability of the ADC.

  • PROTACs and Targeted Therapeutics: Heterobifunctional PEG linkers are integral in the design of Proteolysis-Targeting Chimeras (PROTACs) and other targeted therapies.

Experimental Protocols

Materials and Reagents
  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Spectrophotometer

  • MALDI-TOF Mass Spectrometer

Protocol 1: Activation of this compound with EDC and Sulfo-NHS

This protocol describes the activation of the carboxylic acid group of this compound to create an amine-reactive sulfo-NHS ester.

  • Preparation of Reagents:

    • Equilibrate EDC and sulfo-NHS to room temperature before opening.

    • Prepare a 10 mM solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh 100 mM solutions of EDC and sulfo-NHS in Activation Buffer.

  • Activation Reaction:

    • In a microcentrifuge tube, combine 1 equivalent of the this compound solution with 1.5 equivalents of EDC and 1.5 equivalents of sulfo-NHS.

    • Incubate the reaction mixture at room temperature for 15-30 minutes.

Protocol 2: Protein Labeling with Activated this compound

This protocol details the conjugation of the activated Amino-PEG7-linker to the protein of interest.

  • Protein Preparation:

    • Dissolve the protein in Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine). If necessary, perform a buffer exchange using a desalting column.

  • Conjugation Reaction:

    • Add the desired molar excess of the activated this compound solution to the protein solution. The optimal molar ratio should be determined empirically for each protein, but a starting point of 10- to 50-fold molar excess of the linker is common.

    • The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% (v/v) to maintain protein integrity.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted sulfo-NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove excess labeling reagent and byproducts by size-exclusion chromatography (SEC) using a desalting column equilibrated with a suitable storage buffer (e.g., PBS). Other purification methods such as ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may also be employed depending on the properties of the protein.

Characterization of the PEGylated Protein

Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy

If the this compound is conjugated to a chromophore or the protein has a distinct absorbance, the degree of labeling (DOL), which is the average number of PEG molecules per protein, can be estimated using UV-Vis spectroscopy.

  • Measure the absorbance of the purified PEGylated protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the label (A_max), if applicable.

  • Calculate the protein concentration using the following formula, correcting for the absorbance of the label at 280 nm: Protein Concentration (M) = [A280 - (A_max × CF)] / ε_protein where CF is the correction factor (A280 of the free label / A_max of the free label) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the conjugated label: Label Concentration (M) = A_max / ε_label where ε_label is the molar extinction coefficient of the label at its λ_max.

  • Calculate the DOL: DOL = Label Concentration (M) / Protein Concentration (M)

Characterization by Mass Spectrometry (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique to determine the molecular weight of the PEGylated protein and to assess the distribution of PEGylated species.

  • Sample Preparation:

    • Prepare a matrix solution, typically sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA) for proteins.

    • Mix the purified PEGylated protein sample with the matrix solution.

  • Data Acquisition:

    • Spot the sample-matrix mixture onto a MALDI target plate and allow it to dry.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • The mass spectrum will show a series of peaks corresponding to the unmodified protein and the protein conjugated with one, two, or more PEG linkers.

    • The mass difference between the peaks will correspond to the mass of the this compound (approximately 351.4 Da).

    • The relative intensity of the peaks can be used to estimate the distribution of the different PEGylated species.

Data Presentation

Table 1: Recommended Molar Ratios for Protein Labeling

Molar Excess of Activated this compound to ProteinExpected Degree of Labeling (DOL)Notes
5:1 - 20:11 - 3Lower ratios are recommended to minimize the risk of protein inactivation. Optimal for applications requiring minimal labeling.
20:1 - 50:13 - 6Moderate labeling suitable for many applications. May require optimization to balance labeling efficiency and protein activity.
> 50:1> 6High degree of labeling. Increased risk of protein aggregation and loss of biological activity.

Table 2: Characterization of PEGylated Protein

Analytical MethodInformation ObtainedTypical Results
UV-Vis Spectroscopy Degree of Labeling (DOL)A numerical value representing the average number of PEG linkers per protein molecule.
SDS-PAGE Apparent increase in molecular weightA shift in the band of the PEGylated protein to a higher apparent molecular weight compared to the unmodified protein.
MALDI-TOF MS Precise molecular weight and distribution of PEGylated speciesA spectrum showing peaks for the unmodified protein and protein with 1, 2, 3...n PEG linkers attached.
Size-Exclusion Chromatography (SEC) Purity and presence of aggregatesA chromatogram showing the separation of the PEGylated protein from unreacted reagents and aggregates.
Functional Assay Retention of biological activityComparison of the biological activity of the PEGylated protein to the unmodified protein.

Visualizations

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Protein Conjugation cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization A This compound C Activated Amino-PEG7-NHS Ester A->C Activation (15-30 min, RT) B EDC + Sulfo-NHS B->C E PEGylated Protein (Crude) C->E Conjugation (2h, RT or O/N, 4°C) D Protein D->E F Purified PEGylated Protein E->F Size-Exclusion Chromatography G MALDI-TOF MS F->G H SDS-PAGE F->H I Functional Assay F->I adc_workflow cluster_antibody_modification Antibody Modification cluster_purification_characterization Purification & Characterization cluster_cellular_action Mechanism of Action Ab Monoclonal Antibody Modified_Ab Antibody-PEG7-Drug Conjugate (ADC) Ab->Modified_Ab Conjugation to Lysine Residues Activated_Linker Activated Amino-PEG7-Drug Activated_Linker->Modified_Ab Purification Purification (SEC/HIC) Modified_Ab->Purification Characterization Characterization (MS, HPLC, DAR) Purification->Characterization Binding ADC binds to Antigen on Cancer Cell Characterization->Binding Internalization Internalization Binding->Internalization Release Drug Release Internalization->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

References

Application Notes and Protocols for EDC/NHS Activation of Amino-PEG7-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of molecules with polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern bioconjugation and drug delivery. PEGylation can enhance the solubility, stability, and pharmacokinetic profile of therapeutic proteins, peptides, and small molecules. Amino-PEG7-acid is a heterobifunctional linker possessing a terminal primary amine and a carboxylic acid separated by a seven-unit PEG spacer. This configuration allows for the covalent attachment of this hydrophilic linker to various molecules.

A widely employed and efficient method for conjugating the carboxylic acid moiety of this compound to primary amine groups on target molecules (e.g., proteins, antibodies, or peptides) is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[2] This intermediate is prone to hydrolysis in aqueous solutions. The addition of NHS stabilizes this intermediate by converting it to a more stable, amine-reactive NHS ester, thereby increasing the efficiency of the conjugation reaction.[1]

These application notes provide a detailed overview of the principles and protocols for the successful activation of this compound with EDC/NHS and its subsequent conjugation to amine-containing molecules.

Reaction Mechanism

The EDC/NHS activation of a carboxylic acid and subsequent reaction with a primary amine is a two-stage process. Initially, EDC reacts with the carboxyl group of this compound to form an unstable O-acylisourea intermediate. This intermediate can then react in one of two ways: directly with a primary amine to form an amide bond, or with NHS to create a semi-stable NHS ester. This NHS ester is less susceptible to hydrolysis and reacts efficiently with primary amines at a neutral to slightly alkaline pH to yield a stable amide bond, releasing NHS.[2][3]

EDC_NHS_Activation cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.5) AminoPEG_Acid This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) AminoPEG_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester Amino-PEG7-NHS Ester (Amine-Reactive) O_Acylisourea->NHS_Ester + NHS Urea_B Urea Byproduct Conjugate Stable Amide Bond (R-CO-NH-R') O_Acylisourea->Conjugate + R'-NH2 (Direct, less efficient) NHS NHS NHS_Ester->Conjugate + R'-NH2 Target_Amine Target Molecule (R'-NH2) NHS_Released NHS (Released)

Caption: EDC/NHS activation and conjugation pathway.

Quantitative Data

The efficiency of the conjugation reaction is dependent on several factors, including pH, reaction time, and the molar ratio of the reactants. The following tables provide recommended starting conditions for the activation of this compound and its conjugation to a target protein. These values are based on general protocols for similar PEG-acid linkers and may require empirical optimization for specific applications.

Table 1: Recommended Reaction Conditions

ParameterActivation StepConjugation Step
pH 4.5 - 6.07.0 - 8.5
Buffer MES or Acetate (amine and carboxyl-free)PBS or Bicarbonate/Carbonate
Temperature Room TemperatureRoom Temperature or 4°C
Reaction Time 15 - 30 minutes2 hours to overnight

Table 2: Recommended Molar Ratios for Protein Conjugation

Molar Ratio of Activated PEG to ProteinTarget Degree of Labeling (DOL)pHExpected Outcome
1:1 - 3:1Low (1-2)7.5 - 8.0Minimal labeling, often used to preserve protein activity.
5:1 - 10:1Medium (3-5)8.0 - 8.5Moderate labeling for enhanced solubility and half-life.
> 20:1High (>5)8.0 - 8.5High degree of labeling, may risk protein aggregation or loss of activity.

Note: The optimal molar ratio is protein-dependent and should be determined experimentally.

Experimental Protocols

Materials Required
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns for purification

  • Amine-containing target molecule (e.g., protein, peptide)

Protocol 1: In-situ Activation and Conjugation of this compound to a Protein

This protocol is suitable for the direct activation of this compound and its immediate use for protein conjugation.

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 10 mg/mL solution of the amine-containing protein in Conjugation Buffer (PBS, pH 7.4).

    • Immediately before use, prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a microcentrifuge tube, combine 1 equivalent of the this compound stock solution with 1.1 equivalents of EDC stock solution and 1.1 equivalents of NHS (or Sulfo-NHS) stock solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active NHS ester.

  • Conjugation to Protein:

    • Add the desired molar excess of the freshly activated Amino-PEG7-NHS ester solution to the protein solution.

    • Gently mix and allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Experimental_Workflow Reagent_Prep Reagent Preparation (Protein, EDC, NHS, PEG-Acid) Activation Activation of this compound (15-30 min, RT, pH 6.0) Reagent_Prep->Activation Conjugation Conjugation to Protein (2h RT or overnight 4°C, pH 7.4) Activation->Conjugation Quenching Quenching (15-30 min, RT) Conjugation->Quenching Purification Purification (Desalting Column) Quenching->Purification Final_Product Purified PEGylated Protein Purification->Final_Product

Caption: General experimental workflow for protein PEGylation.

Application in Signaling Pathway Studies

The conjugation of this compound to bioactive molecules can be a critical step in developing tools to study signaling pathways. For instance, a small molecule inhibitor of a specific kinase could be PEGylated to improve its solubility and delivery to cells. The terminal amine of the this compound linker could be used for further modification, such as the attachment of a fluorescent dye for tracking or a targeting ligand.

Signaling_Pathway_Application cluster_conjugation Probe Synthesis cluster_pathway Cellular Application Inhibitor Kinase Inhibitor (-NH2) PEG_Inhibitor PEGylated Inhibitor Inhibitor->PEG_Inhibitor Activated_PEG Activated this compound (-COOH activated with EDC/NHS) Activated_PEG->PEG_Inhibitor PEG_Inhibitor_Cell PEGylated Inhibitor (Improved Delivery) PEG_Inhibitor->PEG_Inhibitor_Cell Introduce to Cells Kinase Target Kinase PEG_Inhibitor_Cell->Kinase Inhibits Receptor Cell Surface Receptor Receptor->Kinase Signal Substrate Substrate Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response

Caption: Application of a PEGylated inhibitor in a signaling pathway.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC/NHS (hydrolyzed)- Use fresh, anhydrous EDC and NHS. Equilibrate to room temperature before opening.
- Incorrect pH for activation or conjugation- Verify the pH of the buffers. Use a carboxyl-free buffer for activation (pH 4.5-6.0) and an amine-free buffer for conjugation (pH 7.0-8.5).
- Hydrolysis of NHS-ester- Use the activated this compound immediately. Perform conjugation at 4°C to reduce hydrolysis rate.
Protein Precipitation - High degree of labeling- Reduce the molar ratio of activated PEG to protein.
- Change in protein pI- Perform conjugation in a buffer with higher ionic strength or including solubilizing agents.
Loss of Protein Activity - Conjugation at an active site lysine- Reduce the molar ratio of activated PEG. Consider site-specific conjugation methods if activity loss is significant.
- Denaturation during reaction- Perform the reaction at a lower temperature (4°C). Ensure buffer conditions are optimal for protein stability.

References

Application Notes and Protocols for Amino-PEG7-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in ADCs

Antibody-Drug Conjugates (ADCs) are a sophisticated class of targeted therapeutics that merge the antigen-specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic drugs.[1] This combination allows for the selective delivery of a toxic payload to cancer cells, minimizing systemic toxicity and enhancing the therapeutic window.[] The linker, a molecular bridge connecting the antibody and the payload, is a pivotal component that dictates the ADC's overall success. Its properties influence stability, solubility, pharmacokinetics (PK), and the mechanism of drug release.[3][4]

Polyethylene glycol (PEG) linkers have become integral to modern ADC design.[] Their inherent hydrophilicity, biocompatibility, and lack of toxicity make them ideal for improving the physicochemical properties of ADCs, especially those with hydrophobic payloads. A discrete Amino-PEG7-acid linker, a heterobifunctional molecule with a defined chain length, offers precise control over the spacing and properties of the final conjugate. This document provides detailed application notes and protocols for the strategic use of this compound in ADC development.

Application Notes: Leveraging this compound

Properties and Advantages of the this compound Linker

The this compound linker is a non-cleavable linker component featuring a seven-unit PEG chain. Its heterobifunctional nature, with a primary amine at one terminus and a carboxylic acid at the other, allows for sequential and controlled conjugation reactions.

Key Advantages:

  • Enhanced Hydrophilicity: The primary benefit of the PEG7 moiety is the significant increase in the water solubility of the ADC. Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, poor stability, and rapid clearance. The PEG chain creates a hydration shell, mitigating these issues and enabling potentially higher drug-to-antibody ratios (DARs).

  • Improved Pharmacokinetics: The hydrophilic shield provided by the PEG linker can prolong the ADC's circulation half-life. This "stealth" effect reduces uptake by the reticuloendothelial system and minimizes renal clearance, leading to increased tumor accumulation.

  • Reduced Immunogenicity and Aggregation: PEGylation can mask potential epitopes on the payload-linker complex, reducing the risk of an immune response. By shielding the hydrophobic drug, the PEG7 linker effectively prevents the formation of ADC aggregates, a major concern during manufacturing and administration that can compromise safety and efficacy.

  • Defined Spacer Arm: The monodisperse nature of the this compound linker provides a precise and consistent spacer length between the antibody and the payload. This avoids the heterogeneity associated with polydisperse PEG linkers and ensures better batch-to-batch reproducibility and a more uniform safety profile.

Design Considerations: Non-Cleavable Linker Strategy

This compound is incorporated into non-cleavable linker designs. Unlike cleavable linkers that release the payload in response to specific triggers like low pH or lysosomal enzymes, non-cleavable linkers rely on the complete proteolytic degradation of the antibody within the lysosome to liberate the payload.

The released active component from a non-cleavable ADC is the payload still attached to the linker and a single amino acid residue (e.g., lysine).

Strategic Implications:

  • Enhanced Plasma Stability: Non-cleavable linkers offer superior stability in systemic circulation, minimizing the premature release of the cytotoxic payload that could lead to off-target toxicity. This can result in a wider therapeutic window.

  • Reduced Bystander Effect: Because the released payload-linker-amino acid complex is typically less membrane-permeable, the "bystander effect" (killing of adjacent antigen-negative tumor cells) is often reduced or eliminated. This makes this strategy ideal for targeting homogeneous tumors with high antigen expression.

Quantitative Data Summary

The incorporation of PEG linkers systematically improves the performance metrics of ADCs. While specific data is dependent on the antibody, payload, and conjugation site, the following tables summarize the general trends observed.

Table 1: Impact of PEGylation on ADC Physicochemical Properties

PropertyADC without PEG LinkerADC with PEG Linker (e.g., PEG7)Rationale
Solubility Low (especially with hydrophobic payloads)HighThe hydrophilic PEG chain creates a hydration shell, increasing water solubility.
Aggregation High propensitySignificantly reducedPEG provides steric hindrance and masks hydrophobic regions, preventing intermolecular interactions.
Drug-to-Antibody Ratio (DAR) Limited to 2-4 to avoid aggregationHigher DAR (e.g., 8) achievableImproved solubility allows for the attachment of more drug molecules without compromising stability.

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)

PEG Linker LengthRelative Half-Life (t½)Tumor PenetrationKey Characteristics
Short (e.g., PEG4, PEG7) Moderate increaseEfficientProvides a balance of improved stability and a molecular size that allows for effective tumor penetration.
Long (e.g., PEG12, PEG24) Significant increaseMay be slightly reducedMaximizes circulation time and drug exposure, which can enhance in vivo efficacy, especially for low-antigen targets.

Note: Data is generalized. The optimal PEG length must be determined empirically for each specific ADC construct.

Experimental Protocols

The following protocols outline a representative two-step conjugation strategy for developing an ADC using this compound, targeting surface-exposed lysine residues on the antibody.

Diagram: ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: Antibody Conjugation cluster_2 Step 3: ADC Purification & Characterization Payload Cytotoxic Payload (with COOH group) ActivatePayload Activate Payload (EDC/Sulfo-NHS) Payload->ActivatePayload Activation ConjugateDL Conjugate Payload to Linker ActivatePayload->ConjugateDL DrugLinker This compound DrugLinker->ConjugateDL PurifyDL Purify Drug-Linker (HPLC) ConjugateDL->PurifyDL Purification PurifiedDL Purified Drug-Linker (with COOH group) PurifyDL->PurifiedDL Antibody Monoclonal Antibody (in Reaction Buffer) ConjugateADC Conjugate to Antibody Lysines Antibody->ConjugateADC ActivateDL Activate Drug-Linker (EDC/Sulfo-NHS) PurifiedDL->ActivateDL Activation ActivateDL->ConjugateADC PurifyADC Purify ADC (Size Exclusion Chromatography) ConjugateADC->PurifyADC CharacterizeADC Characterize ADC (HIC, SEC, MS) PurifyADC->CharacterizeADC Analysis FinalADC Final ADC Product CharacterizeADC->FinalADC

Caption: A typical workflow for synthesizing an ADC using a heterobifunctional PEG linker.

Protocol 1: Synthesis of the Drug-Linker Moiety

This protocol describes the conjugation of a payload containing a carboxylic acid to the amine terminus of this compound.

Materials:

  • Cytotoxic payload with a carboxylic acid group

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Payload Activation:

    • Dissolve the cytotoxic payload (1 equivalent) in anhydrous DMF.

    • Add EDC (1.2 equivalents) and Sulfo-NHS (1.2 equivalents).

    • Allow the reaction to proceed at room temperature for 1-2 hours to form the active NHS ester of the payload.

  • Conjugation to this compound:

    • In a separate vial, dissolve this compound (1.5 equivalents) in anhydrous DMF.

    • Add the this compound solution to the activated payload solution.

    • Stir the reaction at room temperature overnight.

  • Purification:

    • Monitor the reaction's progress using LC-MS.

    • Upon completion, purify the drug-linker conjugate using a reverse-phase HPLC system with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Protocol 2: Conjugation to Antibody and Purification

This protocol details the conjugation of the purified drug-linker's carboxylic acid terminus to lysine residues on the antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Purified drug-linker conjugate

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • EDC and Sulfo-NHS

  • Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • Size Exclusion Chromatography (SEC) or desalting columns

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.

    • Determine the precise antibody concentration via UV-Vis spectrophotometry at 280 nm.

  • Activation of Drug-Linker:

    • Dissolve the drug-linker conjugate (e.g., 8-10 fold molar excess over the antibody) in a minimal amount of DMSO.

    • In a separate tube, prepare fresh solutions of EDC (50 mM) and Sulfo-NHS (50 mM) in cold, anhydrous DMSO.

    • Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the terminal carboxylic acid. Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated drug-linker solution dropwise to the antibody solution while gently stirring. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction for 2-4 hours at room temperature.

  • Quenching:

    • Add the quenching solution to the reaction mixture to stop the conjugation process. Incubate for 15 minutes.

  • ADC Purification:

    • Purify the ADC to remove unconjugated drug-linker and other reaction components using SEC or desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 3: ADC Characterization

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

  • Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug-linker moieties. The increased hydrophobicity from each conjugated payload leads to longer retention times.

  • Method:

    • Equilibrate a HIC column with a high-salt mobile phase.

    • Inject the purified ADC.

    • Elute with a decreasing salt gradient.

    • Integrate the peak areas corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the weighted average of the peak areas.

2. Purity and Aggregation Analysis by SEC-HPLC:

  • Principle: Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is used to quantify the percentage of monomeric ADC versus aggregates or fragments.

  • Method:

    • Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).

    • Inject the purified ADC.

    • Monitor the elution profile at 280 nm.

    • The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates, while later peaks represent fragments.

    • Calculate the percentage of monomer by dividing the monomer peak area by the total area of all peaks.

Visualized Mechanisms

Diagram: Mechanism of PEG Linkers in Reducing ADC Aggregation

PEG_Aggregation_Mechanism cluster_0 Without PEG Linker cluster_1 With this compound Linker ADC1 ADC Payload1 Hydrophobic Payload ADC1->Payload1 ADC3 ADC Payload2 Hydrophobic Payload Payload1->Payload2 Hydrophobic Interaction ADC2 ADC ADC2->Payload2 label_agg Leads to Aggregation PEG1 PEG7 Linker ADC3->PEG1 Payload3 Payload PEG1->Payload3 label_no_agg Steric Hindrance & Hydrophilic Shield ADC4 ADC PEG2 PEG7 Linker ADC4->PEG2 Payload4 Payload PEG2->Payload4

Caption: PEG linkers create a hydrophilic shield, preventing aggregation.

Diagram: General Mechanism of Action for a Non-Cleavable ADC

ADC_Mechanism cluster_cell Target Cancer Cell Receptor Tumor Antigen (Receptor) Internalization 2. Internalization Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome 3. Trafficking Endosome->Lysosome Fusion Degradation 4. Degradation Lysosome->Degradation Low pH & Proteases Release 5. Payload Release Degradation->Release Antibody Digestion Target Intracellular Target (e.g., DNA, Tubulin) Release->Target Binding Apoptosis 6. Cell Killing Target->Apoptosis ADC ADC in Circulation ADC->Receptor 1. Binding

Caption: The intracellular pathway of an ADC with a non-cleavable linker.

Disclaimer: The information provided is for research use only. BenchChem and Google make no warranties, express or implied, regarding the data's completeness or fitness for a specific application.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Amino-PEG7-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in nanomedicine and drug delivery. It enhances the systemic circulation time and stability of nanoparticles by creating a hydrophilic shield that reduces opsonization and subsequent clearance by the mononuclear phagocyte system.[1] The use of a heterobifunctional linker like Amino-PEG7-acid provides a versatile platform for nanoparticle functionalization.

This molecule features three key components:

  • Carboxylic Acid (-COOH): This terminal group allows for covalent attachment to nanoparticles displaying primary amine (-NH2) groups on their surface through a stable amide bond.

  • Heptaethylene Glycol (PEG7) Spacer: This short, discrete PEG linker offers several advantages. It improves the hydrophilicity and aqueous solubility of the nanoparticles. The defined length ensures batch-to-batch consistency. While longer PEG chains are known for their "stealth" properties, short-chain PEGs can also effectively shield the nanoparticle surface charge, reduce non-specific protein interactions, and decrease aggregation, without significantly increasing the hydrodynamic size.[2][3]

  • Amino (-NH2) Group: This terminal group serves as a reactive handle for subsequent conjugation of targeting ligands, such as antibodies, peptides, or small molecules, enabling the development of targeted drug delivery systems.

This document provides detailed protocols for the covalent conjugation of this compound to amine-functionalized nanoparticles and the subsequent characterization of the modified particles.

Experimental Protocols

Protocol 1: Covalent Conjugation of this compound to Amine-Functionalized Nanoparticles via EDC/NHS Chemistry

This protocol details the steps for activating the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then couples to the primary amines on the nanoparticle surface.

Materials and Equipment:

  • Amine-functionalized nanoparticles (-NPs)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling/Reaction Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris or Glycine, pH 7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction tubes

  • Orbital shaker or rotator

  • Centrifugal filtration units or dialysis cassettes for purification

  • Dynamic Light Scattering (DLS) and Zeta Potential Analyzer

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC, NHS, and this compound to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer. Do not store these solutions.

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Coupling Buffer to a final concentration of 1-5 mg/mL.

    • If the stock buffer of the nanoparticles contains primary amines (like Tris), they must be buffer-exchanged into the Coupling Buffer (e.g., PBS) prior to the reaction. This can be done using centrifugal filtration.

  • Activation of this compound:

    • In a separate reaction tube, combine this compound, EDC, and NHS. A typical molar ratio is 1:2:5 (PEG-acid:EDC:NHS).

    • Add the required volume of the this compound stock solution to an appropriate volume of Activation Buffer.

    • Add the EDC and NHS stock solutions to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle stirring to form the amine-reactive NHS ester.

  • Conjugation to Nanoparticles:

    • Add the activated this compound solution to the nanoparticle suspension. A 20 to 50-fold molar excess of the linker relative to the estimated surface amine groups on the nanoparticles is recommended as a starting point.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5 for efficient coupling to primary amines.

    • Incubate the reaction for 2-4 hours at room temperature, or overnight at 4°C, with continuous gentle mixing (e.g., on a rotator).

  • Quenching and Purification:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to deactivate any unreacted NHS esters. Incubate for 30 minutes.

    • Purify the PEGylated nanoparticles to remove excess linker and reaction byproducts. This is a critical step.

      • Centrifugal Filtration: Wash the nanoparticles multiple times with the Coupling Buffer using an appropriate molecular weight cutoff (MWCO) filter unit.

      • Dialysis: Dialyze the nanoparticle suspension against the Coupling Buffer for 24-48 hours with several buffer changes.

  • Storage:

    • Resuspend the final purified this compound modified nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C.

Protocol 2: Characterization of Surface-Modified Nanoparticles

Confirming the successful surface modification is crucial. Dynamic Light Scattering (DLS) and Zeta Potential analysis are primary methods for this characterization.

Procedure:

  • Sample Preparation:

    • Prepare three samples for analysis:

      • Unmodified (amine-functionalized) nanoparticles.

      • This compound modified nanoparticles (after purification).

      • This compound modified nanoparticles in a high ionic strength buffer (e.g., PBS) to assess stability.

    • Dilute a small aliquot of each nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl or deionized water for zeta potential) to the optimal concentration for the instrument.

    • Filter samples through a 0.22 µm syringe filter before analysis to remove dust and large aggregates.[4]

  • DLS Measurement (Hydrodynamic Diameter and PDI):

    • Place the sample cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

    • Perform at least three measurements for each sample.

    • Analyze the intensity-based size distribution, the Z-average diameter (hydrodynamic diameter), and the Polydispersity Index (PDI).

  • Zeta Potential Measurement:

    • Inject the sample into a cleaned zeta potential cell, ensuring no bubbles are present.

    • Place the cell in the instrument and allow for temperature equilibration.

    • The instrument will apply an electric field and measure the electrophoretic mobility to calculate the zeta potential.

    • Perform at least three measurements for each sample.

Data Presentation: Expected Outcomes

The successful conjugation of this compound to the nanoparticle surface should result in predictable changes to the physicochemical properties of the particles. The following table summarizes typical data obtained from DLS and Zeta Potential analysis.

ParameterUnmodified Nanoparticles (Amine-NP)This compound Modified NPRationale for Change
Hydrodynamic Diameter (Z-average) 120 nm135 nmThe addition of the hydrophilic PEG layer increases the overall hydrodynamic size of the nanoparticle.[5]
Polydispersity Index (PDI) 0.1500.120PEGylation often leads to a more monodisperse and stable suspension by reducing inter-particle aggregation, resulting in a lower PDI.
Zeta Potential (mV) +35 mV+15 mVThe primary amine groups on the original nanoparticle impart a strong positive charge. The PEG layer shields this surface charge, causing the zeta potential to shift towards neutral. The remaining positive charge is due to the terminal amine of the PEG linker.

Note: The values presented are representative examples. Actual results will vary depending on the core nanoparticle material, size, and surface chemistry.

Visualizations

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Storage cluster_characterization 4. Characterization NP_prep Disperse Amine-NPs in Coupling Buffer Conjugation Add Activated Linker to NPs (2-4 hours, RT) NP_prep->Conjugation Linker_prep Prepare EDC, NHS, and This compound Stocks Activation Activate this compound with EDC/NHS (15-30 min) Linker_prep->Activation Activation->Conjugation pH 7.2-7.5 Quench Quench Reaction (30 min) Conjugation->Quench Purify Purify via Centrifugation or Dialysis Quench->Purify Store Store Final Product at 4°C Purify->Store DLS DLS Analysis: Size & PDI Purify->DLS ZP Zeta Potential Analysis Purify->ZP G NP Amine Nanoparticle Opsonin Opsonin Proteins NP->Opsonin Adsorption Aggregation Aggregation NP->Aggregation High Propensity PEG_NP PEGylated Nanoparticle Improved_Stability ✓ Improved Stability ✓ Reduced Aggregation PEG_NP->Improved_Stability Reduced_Opsonization ✓ Reduced Opsonization PEG_NP->Reduced_Opsonization Prolonged_Circulation ✓ Prolonged Circulation PEG_NP->Prolonged_Circulation Further_Conj Handle for Further Conjugation (-NH2) PEG_NP->Further_Conj Macrophage Macrophage Opsonin->Macrophage Recognition Macrophage->NP Phagocytosis

References

Application Notes and Protocols for Amino-PEG7-Acid in Peptide Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Amino-PEG7-acid for the modification of peptides. This document outlines the benefits of PEGylation with a discrete PEG linker, provides detailed experimental protocols for conjugation, purification, and characterization, and includes illustrative diagrams to guide researchers through the process.

Introduction to this compound for Peptide Modification

This compound is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker containing a primary amine group and a carboxylic acid group at opposite ends of a seven-unit ethylene glycol chain. This specific chain length provides a balance of hydrophilicity and spacer length, making it a versatile tool for bioconjugation.

The modification of peptides with PEG linkers, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. These enhancements include:

  • Increased Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic peptides in aqueous solutions.[1]

  • Enhanced Stability: The PEG chain can act as a steric shield, protecting the peptide from proteolytic degradation and thereby increasing its in-vivo half-life.[2][3]

  • Reduced Immunogenicity: PEGylation can mask antigenic epitopes on the peptide, reducing the likelihood of an immune response.

  • Improved Pharmacokinetics: By increasing the hydrodynamic volume of the peptide, PEGylation can reduce renal clearance, leading to a longer circulation time in the body.

This compound, with its defined structure and length, allows for precise control over the modification process, resulting in a more homogeneous product compared to traditional polydisperse PEG reagents.

Data Presentation

Table 1: Representative Peptide Conjugation Efficiency with this compound

Peptide TargetMolar Ratio (Peptide:PEG Linker)Coupling ReagentsReaction Time (h)Estimated Conjugation Yield (%)
Peptide A (N-terminal modification)1:3EDC, Sulfo-NHS470-85
Peptide B (Lysine side-chain modification)1:5HATU, DIPEA265-80
Peptide C (C-terminal modification)1:4EDC, HOBt660-75

Table 2: Typical Purity of this compound Modified Peptides after Purification

Purification MethodCrude Purity (%)Purity after Purification (%)
Reversed-Phase HPLC (RP-HPLC)40-60>95
Size-Exclusion Chromatography (SEC)40-60>90

Table 3: Illustrative Effects of this compound Modification on Peptide Properties

PeptidePropertyBefore ModificationAfter Modification with this compound
Hydrophobic Peptide XAqueous SolubilityLow (<0.1 mg/mL)Moderate (1-2 mg/mL)
Protease-sensitive Peptide YStability in Serum (t½)< 10 minutes30-60 minutes

Experimental Protocols

Protocol 1: N-terminal Peptide Modification with this compound

This protocol describes the conjugation of the carboxylic acid group of this compound to the N-terminal amine of a peptide using carbodiimide chemistry.

Materials:

  • Peptide with a free N-terminus

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in the Reaction Buffer to a concentration of 10-20 mg/mL.

    • Add a 3-5 molar excess of EDC and Sulfo-NHS to the this compound solution.

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Add the activated this compound solution to the peptide solution. The molar ratio of PEG linker to peptide should typically be between 3:1 and 10:1.

    • Allow the reaction to proceed at room temperature for 2-4 hours with gentle mixing.

  • Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted activated PEG linker. Incubate for 15 minutes.

  • Purification: Purify the PEGylated peptide from unreacted peptide and excess reagents using RP-HPLC.

  • Characterization: Confirm the identity and purity of the modified peptide using MALDI-TOF mass spectrometry and analytical RP-HPLC.

Protocol 2: C-terminal or Side-Chain Carboxylic Acid Modification with this compound

This protocol details the conjugation of the amine group of this compound to a C-terminal or side-chain carboxylic acid (e.g., on Aspartic or Glutamic acid residues) of a peptide.

Materials:

  • Peptide with a free carboxylic acid group

  • This compound

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the peptide in anhydrous DMF to a concentration of 1-5 mg/mL.

    • Dissolve this compound in anhydrous DMF.

  • Activation and Coupling:

    • To the peptide solution, add a 4-6 molar excess of this compound.

    • Add a 4-6 molar excess of HATU and a 8-12 molar excess of DIPEA.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Purification: Directly purify the reaction mixture by RP-HPLC to isolate the PEGylated peptide.

  • Characterization: Analyze the purified product by MALDI-TOF mass spectrometry to confirm the addition of the PEG linker and by analytical RP-HPLC to assess purity.

Visualizations

Peptide_Modification_Workflow cluster_synthesis Peptide Synthesis & Linker Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Peptide Peptide Reaction Conjugation Reaction (Amide Bond Formation) Peptide->Reaction PEG7_Acid This compound Activation Activation of Carboxylic Acid (EDC/NHS) PEG7_Acid->Activation Activation->Reaction Crude_Product Crude PEGylated Peptide Mixture Reaction->Crude_Product Purification RP-HPLC Purification Crude_Product->Purification Pure_Product Purified this compound Modified Peptide Purification->Pure_Product Analysis Characterization (MALDI-TOF MS, HPLC) Pure_Product->Analysis

Caption: General workflow for peptide modification with this compound.

GPCR_Signaling_Hypothetical cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PEG_Peptide This compound Modified Peptide (Agonist) GPCR G-Protein Coupled Receptor (GPCR) PEG_Peptide->GPCR Binding & Activation G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Recruitment & GDP/GTP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Cascade Second_Messenger->Downstream Activation Cellular_Response Cellular Response (e.g., Gene Expression, Metabolic Change) Downstream->Cellular_Response Leads to

Caption: Hypothetical GPCR signaling pathway activated by a PEGylated peptide agonist.

References

Application Notes and Protocols for Labeling Oligonucleotides with Amino-PEG7-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of oligonucleotides with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a critical technique in the development of therapeutic oligonucleotides and advanced molecular probes. The incorporation of a short, hydrophilic Amino-PEG7-acid linker can enhance the solubility, bioavailability, and pharmacokinetic properties of oligonucleotides. This linker provides a seven-unit polyethylene glycol spacer arm with a terminal primary amine, which, when activated as an N-hydroxysuccinimide (NHS) ester, readily reacts with amino-modified oligonucleotides to form a stable amide bond.

These application notes provide a comprehensive protocol for the efficient labeling of amino-modified oligonucleotides with this compound NHS ester. Detailed methodologies for the conjugation reaction, purification of the labeled oligonucleotide, and quality control are presented. Furthermore, an exemplary application in Fluorescence In Situ Hybridization (FISH) is described to highlight the utility of these PEGylated probes in cellular imaging.

Quantitative Data Summary

The following tables summarize representative quantitative data for the labeling of amino-modified oligonucleotides with a short-chain Amino-PEG-NHS ester. The data is based on typical results obtained with short PEG linkers (e.g., PEG12) and should be considered as a guideline for optimization with this compound.[1]

Table 1: Recommended Reaction Parameters for this compound NHS Ester Labeling

ParameterRecommended ValueNotes
Amino-Modified Oligonucleotide Concentration 0.3 - 0.8 mMHigher concentrations can improve reaction efficiency.
This compound NHS Ester Concentration ~14 mM in DMSOPrepare fresh before use.[2]
Molar Excess of NHS Ester 10-50 foldA higher excess can drive the reaction to completion.[3]
Reaction Buffer 0.1 M Sodium Bicarbonate or Sodium BorateEnsure the final pH is between 8.0 and 9.0.[4]
Reaction Temperature Room Temperature (~25°C)
Reaction Time 2 - 4 hoursReaction can be extended overnight at 4°C.[2]
Quenching (Optional) Addition of Tris buffer or glycineTo stop the reaction by consuming excess NHS ester.

Table 2: Typical Yield and Purity of Amino-PEG7-labeled Oligonucleotides

ParameterTypical ValueMethod of Analysis
Labeling Efficiency > 90%HPLC, Mass Spectrometry
Overall Yield (Post-Purification) 50 - 70%UV-Vis Spectroscopy (A260)
Purity (Post-Purification) > 95%Anion-Exchange or Reversed-Phase HPLC

Experimental Protocols

Protocol 1: Labeling of Amino-Modified Oligonucleotides with this compound NHS Ester

This protocol details the conjugation of an amino-modified oligonucleotide with a pre-activated this compound NHS ester.

Materials:

  • 5'- or 3'-amino-modified oligonucleotide

  • This compound NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Prepare the Amino-Modified Oligonucleotide Solution: Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • Prepare the this compound NHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a final concentration of approximately 14 mM.

  • Set up the Labeling Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • 50 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5)

      • 10 µL of 1 mM amino-modified oligonucleotide (10 nmol)

      • A calculated volume of the this compound NHS ester solution to achieve a 20-fold molar excess.

    • Vortex the reaction mixture gently.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. For convenience, the reaction can be performed overnight at 4°C.

  • Purification: Proceed immediately to purification of the PEGylated oligonucleotide using either ethanol precipitation (for desalting) or HPLC (for high purity).

Protocol 2: Purification of Amino-PEG7-labeled Oligonucleotides by HPLC

High-Performance Liquid Chromatography (HPLC) is the recommended method for obtaining high-purity PEGylated oligonucleotides, effectively separating the labeled product from unreacted oligonucleotide and excess labeling reagent.

Method 2A: Anion-Exchange HPLC (AX-HPLC)

This method separates oligonucleotides based on the negative charge of the phosphate backbone. PEGylation reduces the overall charge-to-mass ratio, leading to an earlier elution of the labeled oligonucleotide compared to the unlabeled one.

  • Column: A suitable anion-exchange column.

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.5

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Detection: UV absorbance at 260 nm.

  • Procedure:

    • Equilibrate the column with Mobile Phase A.

    • Inject the reaction mixture onto the column.

    • Run the gradient and collect fractions corresponding to the peak of the PEGylated oligonucleotide. The labeled product will elute earlier than the unlabeled oligonucleotide.

    • Desalt the collected fractions using a desalting column or ethanol precipitation.

    • Lyophilize the purified product.

Method 2B: Reversed-Phase HPLC (RP-HPLC)

This method separates molecules based on hydrophobicity. PEGylation increases the hydrophilicity of the oligonucleotide, causing it to elute earlier than the more hydrophobic unlabeled amino-modified oligonucleotide.

  • Column: A C18 reversed-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient of Mobile Phase B (e.g., 5% to 50%) over 30 minutes.

  • Detection: UV absorbance at 260 nm.

  • Procedure:

    • Equilibrate the column with the starting gradient conditions.

    • Inject the reaction mixture.

    • Run the gradient and collect the peak corresponding to the PEGylated oligonucleotide.

    • Lyophilize the collected fractions multiple times to remove the volatile TEAA buffer.

Visualizations

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control Oligo Amino-Modified Oligonucleotide in Nuclease-Free Water Mix Combine Oligonucleotide, NHS Ester, and Buffer (pH 8.5) Oligo->Mix PEG This compound NHS Ester in Anhydrous DMSO PEG->Mix Incubate Incubate at Room Temperature (2-4h) Mix->Incubate HPLC HPLC Purification (Anion-Exchange or Reversed-Phase) Incubate->HPLC Desalt Desalting HPLC->Desalt Lyophilize Lyophilization Desalt->Lyophilize QC Purity and Concentration Analysis (HPLC, UV-Vis, MS) Lyophilize->QC

Caption: Experimental workflow for labeling oligonucleotides with this compound.

G ASO PEGylated Antisense Oligonucleotide (ASO) Receptor Cell Surface Protein/Receptor ASO->Receptor Binding mRNA Target mRNA ASO->mRNA Hybridization Membrane Cell Membrane Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Nucleus Nucleus Escape->Nucleus RNaseH RNase H Cleavage mRNA Cleavage mRNA->Cleavage RNaseH->Cleavage

Caption: Cellular uptake and mechanism of action for a PEGylated antisense oligonucleotide.

Application Example: Fluorescence In Situ Hybridization (FISH)

Amino-PEG7-labeled oligonucleotides can be further conjugated with a fluorophore for use as probes in FISH to detect specific DNA or RNA sequences within cells. The PEG linker can improve probe solubility and reduce non-specific binding.

Protocol 3: Fluorescence In Situ Hybridization (FISH) with a PEGylated Oligonucleotide Probe

This is a general protocol and may require optimization for specific cell types and targets.

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate Buffered Saline (PBS)

  • Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

  • Fluorophore-conjugated Amino-PEG7-labeled oligonucleotide probe

  • Wash Buffers (e.g., 2x SSC, 0.1x SSC)

  • DAPI counterstain

  • Antifade mounting medium

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% PFA for 10 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Hybridization:

    • Pre-warm the hybridization buffer to 37°C.

    • Dilute the fluorescently labeled PEGylated oligonucleotide probe in the hybridization buffer to the desired concentration (e.g., 1-5 ng/µL).

    • Apply the probe solution to the coverslips and incubate in a humidified chamber at 37°C for 2-16 hours.

  • Washing:

    • Wash the coverslips twice with pre-warmed 2x SSC at 37°C for 15 minutes each.

    • Wash once with pre-warmed 0.1x SSC at 37°C for 10 minutes.

    • Wash once with 2x SSC at room temperature for 5 minutes.

  • Counterstaining and Mounting:

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Rinse with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the fluorescent signal using a fluorescence microscope with appropriate filter sets.

Conclusion

The protocol described provides a robust and efficient method for labeling amino-modified oligonucleotides with this compound. The resulting PEGylated oligonucleotides exhibit enhanced properties that are beneficial for a range of research and therapeutic applications. The provided quantitative data and detailed protocols for labeling, purification, and a downstream application in FISH serve as a valuable resource for researchers aiming to incorporate short PEG linkers into their oligonucleotide-based studies.

References

Application Notes and Protocols for Crosslinking Proteins with Amino-PEG7-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG7-acid is a heterobifunctional crosslinker containing a primary amine and a carboxylic acid, separated by a seven-unit polyethylene glycol (PEG) spacer. This reagent is a valuable tool in bioconjugation and drug development for covalently linking molecules to proteins. The amine group can be coupled to various molecules, while the carboxylic acid can be activated to react with primary amines (such as the side chain of lysine residues or the N-terminus) on the surface of a protein, forming a stable amide bond.

The hydrophilic PEG spacer offers several advantages in bioconjugation. It can enhance the solubility and stability of the resulting protein conjugate, reduce aggregation, and minimize immunogenicity by sterically shielding the protein surface.[1][2][3][4] The defined length of the PEG7 chain provides a precise spacer arm, which can be critical for maintaining the biological activity of the conjugated protein and optimizing the performance of antibody-drug conjugates (ADCs).

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Applications

The unique properties of this compound make it suitable for a wide range of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): The PEG linker can improve the solubility and stability of ADCs, particularly when conjugating hydrophobic drug payloads. The defined spacer length can also influence the ADC's therapeutic efficacy.

  • Protein-Protein Crosslinking: By first conjugating one protein to the amine end of the linker, the resulting molecule can then be used to crosslink to a second protein via the activated carboxylic acid.

  • Surface Modification: Proteins can be tethered to surfaces (e.g., nanoparticles, beads) that have been functionalized with molecules reactive to the amine group of the PEG linker.

  • PEGylation of Therapeutic Proteins: Covalently attaching PEG chains to therapeutic proteins can extend their circulating half-life, reduce their immunogenicity, and improve their overall pharmacokinetic profile.[1]

Experimental Protocols

Protocol 1: Two-Step Protein Crosslinking with this compound

This protocol describes the general procedure for crosslinking a protein to a molecule of interest (Molecule-X) that has a reactive group for the amine of the PEG linker.

Workflow for Two-Step Protein Crosslinking

A Step 1: Conjugate Molecule-X to this compound B Step 2: Activate Carboxylic Acid of PEG7 Linker A->B C Step 3: Conjugate Activated Linker to Target Protein B->C D Step 4: Purify and Characterize the Final Conjugate C->D

Caption: General workflow for a two-step protein crosslinking reaction.

Materials:

  • Target Protein

  • This compound

  • Molecule-X (with a suitable reactive group for the amine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification

Procedure:

Step 1: Conjugation of Molecule-X to this compound

  • Dissolve Molecule-X and a molar excess of this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO).

  • Follow the specific reaction chemistry required for conjugating Molecule-X to the primary amine of the PEG linker. This may involve using activating agents suitable for the functional groups on Molecule-X.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, purify the Molecule-X-PEG7-acid conjugate, for example, by reverse-phase HPLC.

Step 2: Activation of the Carboxylic Acid Group

  • Dissolve the purified Molecule-X-PEG7-acid conjugate in anhydrous DMF or DMSO.

  • Prepare fresh 100 mM solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.

  • Add 1.1 equivalents of EDC and 1.1 equivalents of NHS to the Molecule-X-PEG7-acid solution.

  • Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active NHS ester.

Step 3: Conjugation to the Target Protein

  • Prepare the target protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Add the activated Molecule-X-PEG7-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein integrity. The molar ratio of the activated linker to the protein will determine the degree of labeling (see Table 1).

  • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

Step 4: Quenching and Purification

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Step 5: Characterization of the Conjugate

  • Determine the protein concentration of the purified conjugate using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

  • Characterize the degree of labeling and confirm conjugation using techniques such as SDS-PAGE, mass spectrometry (MS), or HPLC.

Quantitative Data

The degree of labeling (DOL), or the number of PEG molecules conjugated to each protein, can be controlled by adjusting the molar ratio of the activated this compound to the protein. The optimal ratio should be determined empirically for each specific protein and application.

Table 1: General Guidelines for Molar Ratios to Achieve Desired Degree of Labeling

Molar Ratio (Linker:Protein)Reaction pHExpected Degree of Labeling (DOL)Notes
1:1 - 5:17.2 - 8.0Low (1-2)Suitable when minimal labeling is desired to preserve protein activity.
5:1 - 20:17.5 - 8.5Medium (2-5)A common starting point for many applications.
>20:18.0 - 9.0High (>5)May increase the risk of protein aggregation and loss of activity.

Table 2: Example Stability Data for a PEGylated Protein

The following is hypothetical data to illustrate how stability data for a PEGylated protein could be presented. Actual data will vary depending on the protein and the extent of PEGylation.

ConjugateStorage TemperatureHalf-life (t₁/₂)% Residual Activity after 30 days
Unmodified Protein4°C25 days55%
Unmodified Protein25°C8 days15%
Protein-PEG7 (DOL 3)4°C45 days75%
Protein-PEG7 (DOL 3)25°C15 days40%

Application in Studying Signaling Pathways

Crosslinking with reagents like this compound can be a powerful tool to study protein-protein interactions within signaling pathways. For example, in G-protein coupled receptor (GPCR) signaling, crosslinkers can be used to trap transient interactions between the receptor and its downstream effectors, such as G-proteins or β-arrestins.

Signaling Pathway Example: GPCR-β-arrestin Interaction

cluster_0 Cell Membrane GPCR GPCR G_protein G-protein GPCR->G_protein Activation beta_arrestin β-arrestin GPCR->beta_arrestin Binding and Internalization Downstream_Signaling Downstream Signaling G_protein->Downstream_Signaling beta_arrestin->Downstream_Signaling Ligand Ligand Ligand->GPCR Activation

Caption: Simplified GPCR signaling pathway showing potential for crosslinking.

By modifying either the GPCR or β-arrestin with one end of the this compound linker, the interaction between these two proteins can be stabilized upon ligand binding, allowing for their co-purification and identification. This can help to elucidate the specific domains involved in the interaction and the dynamics of signal transduction.

Conclusion

This compound is a versatile and advantageous crosslinking reagent for a variety of applications in protein chemistry and drug development. Its defined length, hydrophilicity, and bifunctional nature allow for controlled and efficient conjugation, leading to stable and well-characterized protein conjugates with improved properties. The protocols and guidelines provided herein serve as a starting point for researchers to develop and optimize their specific crosslinking applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Amino-PEG7-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amino-PEG7-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind conjugating an this compound to a primary amine on my molecule?

A1: The most common method for conjugating a molecule with a carboxylic acid, such as this compound, to a molecule with a primary amine (e.g., a protein, peptide, or small molecule) is through the formation of a stable amide bond. This is typically achieved using a carbodiimide coupling agent, most notably 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble variant, Sulfo-NHS.[1][2][3][4]

The process occurs in two main steps:

  • Activation: The carboxylic acid group on the this compound is activated by EDC to create a highly reactive O-acylisourea intermediate.

  • Stabilization and Conjugation: This unstable intermediate reacts with NHS to form a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with a primary amine on your target molecule to form a stable amide bond, releasing NHS as a byproduct.[1]

Q2: I am observing very low or no yield of my desired conjugate. What are the most likely causes?

A2: Low conjugation yield is a frequent issue with several potential root causes. The most common culprits include:

  • Hydrolysis of the NHS Ester: The activated NHS ester is susceptible to hydrolysis in aqueous solutions, which deactivates it and prevents it from reacting with your amine-containing molecule. This hydrolysis reaction is a major competitor to the desired conjugation reaction and its rate increases significantly with higher pH.

  • Suboptimal Reaction pH: The two key steps in the reaction, activation and conjugation, have different optimal pH ranges. Performing the entire reaction at a single, non-optimal pH can drastically reduce efficiency.

  • Degraded or Poor Quality Reagents: EDC and NHS esters are moisture-sensitive. Improper storage or handling can lead to degradation and loss of reactivity.

  • Incompatible Buffer Components: The presence of primary amines (e.g., Tris or glycine) or nucleophiles in your reaction buffer will compete with your target molecule for reaction with the activated PEG, thereby reducing your yield.

  • Steric Hindrance: The three-dimensional structure of your target molecule may limit the accessibility of the primary amines to the activated PEG linker.

Below is a troubleshooting workflow to help diagnose the cause of low yield.

G start Low Conjugation Yield Observed check_reagents Check Reagent Quality (Age, Storage, Handling) start->check_reagents check_ph Verify Reaction pH (Activation & Conjugation Steps) start->check_ph check_buffer Analyze Buffer Composition (Primary Amines, Nucleophiles) start->check_buffer check_ratio Review Molar Ratios (PEG:Target, EDC:NHS) start->check_ratio reagent_issue Solution: Use fresh, properly stored reagents. Equilibrate to RT before opening. check_reagents->reagent_issue Degraded? ph_issue Solution: Use a two-step pH protocol. (pH 4.5-6.0 for activation, pH 7.2-8.5 for conjugation) check_ph->ph_issue Incorrect? buffer_issue Solution: Use non-amine buffers like MES, HEPES, or PBS. Purify target molecule from incompatible buffers. check_buffer->buffer_issue Incompatible? ratio_issue Solution: Optimize molar excess of PEG and coupling agents. (See Table 1 for starting points) check_ratio->ratio_issue Suboptimal?

Caption: Troubleshooting workflow for low conjugation yield.

Q3: What is the optimal pH for my conjugation reaction, and why is it so important?

A3: The pH is one of the most critical factors for a successful conjugation reaction. A two-step pH adjustment is highly recommended for optimal results.

  • Activation Step (pH 4.5 - 6.0): The activation of the carboxylic acid on the this compound with EDC and NHS is most efficient in a slightly acidic environment. This acidic condition protonates the carboxyl group, making it more reactive with EDC, while minimizing the premature hydrolysis of the NHS ester. A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).

  • Conjugation Step (pH 7.2 - 8.5): The reaction of the activated NHS-ester with the primary amine of your target molecule is most efficient at a neutral to slightly basic pH. At this pH, the primary amine is sufficiently deprotonated and acts as a strong nucleophile to attack the NHS ester. However, as the pH increases above 8.5, the rate of NHS ester hydrolysis also increases dramatically, which can lower the overall yield.

Running the entire process at a single pH, for instance, pH 7.4, represents a compromise that can lead to both inefficient activation and significant hydrolysis, resulting in lower yields.

Q4: My final product is a heterogeneous mixture of mono-, multi-PEGylated, and un-conjugated species. How can I improve the homogeneity and yield of the desired product?

A4: This is a common outcome, especially when conjugating to proteins that have multiple primary amines (e.g., lysine residues and the N-terminus). To control the degree of labeling and improve yield, consider the following strategies:

  • Stoichiometry Control: Carefully adjust the molar ratio of the activated PEG reagent to your target molecule. Using a lower molar excess of PEG will favor mono-conjugation. It is crucial to determine the optimal ratio empirically for your specific molecule.

  • Purification Strategy: No single purification method is universally optimal. A combination of techniques is often necessary.

    • Size Exclusion Chromatography (SEC): Effective at separating PEGylated molecules from unreacted native proteins and low molecular weight reagents.

    • Ion Exchange Chromatography (IEX): A powerful tool for separating molecules based on the degree of PEGylation. The PEG chains can shield the protein's surface charges, allowing for the separation of mono-, di-, and multi-PEGylated species, as well as positional isomers.

    • Hydrophobic Interaction Chromatography (HIC): Can also be used as a supplementary method to IEX for purifying PEGylated proteins.

Quantitative Data Summary

The optimal molar ratio of reagents is critical and should be determined empirically for each specific application. The following table provides general guidelines for initial optimization experiments.

Table 1: Recommended Molar Ratios for Initial Optimization

Target Degree of LabelingMolar Ratio (PEG-Acid : Target Molecule)Molar Ratio (EDC:NHS)Recommended Conjugation pHExpected Outcome
Low (1-3 PEGs/molecule)5:1 - 10:11.1:1.1 to 2:17.5 - 8.5Favors mono-PEGylation, minimizes risk of protein aggregation and loss of activity.
Medium (3-6 PEGs/molecule)10:1 - 30:11.1:1.1 to 2:18.0 - 8.5Increased labeling, may require more rigorous purification to isolate specific species.
High (>6 PEGs/molecule)> 30:11.1:1.1 to 2:18.0 - 8.5High degree of labeling, but carries a greater risk of protein aggregation, loss of biological activity, and product heterogeneity.

Note: Ratios are starting points and may require significant optimization.

The stability of the activated NHS ester is highly dependent on pH. The rate of hydrolysis competes directly with the conjugation reaction.

Table 2: pH-Dependent Hydrolysis of NHS Esters

pHHalf-life of NHS Ester HydrolysisImplication for Conjugation
7.4> 120 minutesSlower reaction, but more stable intermediate, allowing for longer reaction times.
8.6 (at 4°C)~10 minutesReaction is faster, but the window for efficient conjugation is much shorter.
9.0< 9 minutesVery rapid reaction, but hydrolysis is the dominant competing reaction, often leading to lower yields.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol is a general guideline for conjugating an this compound to a protein with available primary amines.

Materials:

  • This compound

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Desalting columns for purification

Methodology:

  • Reagent Preparation:

    • Equilibrate EDC, NHS, and this compound vials to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer or anhydrous DMSO/DMF.

  • Activation of this compound:

    • In a microcentrifuge tube, dissolve the desired amount of this compound in Activation Buffer.

    • Add 1.1 to 2 molar equivalents of EDC, followed by 1.1 to 2 molar equivalents of NHS.

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation to Protein:

    • Immediately add the activated this compound mixture to your protein solution.

    • If the protein is not in the ideal conjugation buffer, adjust the pH of the reaction mixture to 7.2-8.5 by adding a small amount of concentrated Conjugation Buffer.

    • Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The optimal time should be determined empirically.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will hydrolyze any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted PEG reagent and byproducts using a desalting column, dialysis, or Size Exclusion Chromatography (SEC).

    • For further purification and separation of differently PEGylated species, utilize Ion Exchange Chromatography (IEX).

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_cleanup Quenching & Purification reagent_prep Prepare fresh EDC & NHS solutions mix Add EDC & NHS to PEG-acid solution reagent_prep->mix peg_prep Dissolve this compound in Activation Buffer peg_prep->mix incubate_act Incubate 15-30 min at Room Temp mix->incubate_act add_protein Add activated PEG to Protein solution incubate_act->add_protein Immediately adjust_ph Adjust pH to 7.2-8.5 add_protein->adjust_ph incubate_conj Incubate 0.5-2h at RT or overnight at 4°C adjust_ph->incubate_conj quench Add Quenching Buffer (e.g., Tris) incubate_conj->quench purify Purify conjugate via SEC, Dialysis, or IEX quench->purify

Caption: General experimental workflow for EDC/NHS conjugation.

References

Technical Support Center: Optimizing pH for Amino-PEG7-acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and protocols for optimizing reactions involving Amino-PEG7-acid. The focus is on pH modulation for successful conjugation, addressing both the primary amine and carboxylic acid functionalities of the molecule.

FAQs: Amine-Reactive Chemistry (e.g., with NHS Esters)

Frequently asked questions about conjugating the primary amine of this compound with N-hydroxysuccinimide (NHS) esters.

Q1: What is the optimal pH for reacting the amine group of this compound with an NHS ester?

The optimal pH for reacting primary amines with NHS esters is typically between 7.2 and 8.5.[1][2] A common and effective starting point for most applications is a pH of 8.3-8.5.[3][4][5]

Q2: Why is pH so critical for the amine-NHS ester reaction?

The reaction's pH is a critical balancing act between two competing factors: amine reactivity and NHS ester stability.

  • Amine Reactivity: The reactive species is the deprotonated primary amine (-NH2), which acts as a nucleophile. At low pH, the amine is protonated (-NH3+), making it non-reactive. As the pH increases, the concentration of the reactive deprotonated amine rises, favoring the conjugation reaction.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive. The rate of this hydrolysis increases significantly at higher pH levels.

Therefore, the optimal pH maximizes amine reactivity while minimizing the premature hydrolysis of the NHS ester.

Q3: What happens if the pH is too low or too high?

  • Too Low (pH < 7.0): The concentration of the reactive, deprotonated amine is too low, leading to a very slow or incomplete reaction.

  • Too High (pH > 9.0): The NHS ester will hydrolyze rapidly, significantly reducing the amount of reagent available to react with the amine and leading to low conjugation yields. The half-life of an NHS ester can drop from hours at pH 7 to mere minutes at pH 8.6.

Q4: Which buffers should I use or avoid for this reaction?

It is crucial to use a buffer that does not contain primary amines, as they will compete with your this compound for reaction with the NHS ester.

Recommended Buffers Buffers to Avoid
Phosphate-Buffered Saline (PBS)Tris (Tris-HCl)
Sodium BicarbonateGlycine
BorateAny other buffer with primary amines
HEPES

Data Summary: pH Effects on Reaction Components

The following table summarizes the qualitative effects of pH on the key components of an amine-NHS ester reaction.

pH Range Amine Group (-NH2) State NHS Ester Stability Overall Reaction Efficiency
Acidic (pH < 7.0) Mostly protonated (-NH3+), non-reactive.High stability, low hydrolysis.Very Low (Poor amine reactivity)
Optimal (pH 7.2 - 8.5) Good balance of protonated and deprotonated forms.Moderate stability, manageable hydrolysis.High (Optimal balance)
Alkaline (pH > 8.5) Mostly deprotonated (-NH2), highly reactive.Low stability, rapid hydrolysis.Low (Rapid reagent degradation)

Visualizing the pH Optimization Challenge

The diagram below illustrates the trade-offs associated with selecting a reaction pH. The optimal range balances the need for a reactive amine against the instability of the NHS ester.

G cluster_low_ph Low pH (< 7.0) cluster_optimal_ph Optimal pH (7.2 - 8.5) cluster_high_ph High pH (> 8.5) low_ph_amine Amine is Protonated (R-NH3+) low_ph_result Result: No Reaction low_ph_amine->low_ph_result Not Nucleophilic low_ph_ester NHS Ester is Stable optimal_ph_amine Amine is Deprotonated (R-NH2) optimal_ph_result Result: Successful Conjugation optimal_ph_amine->optimal_ph_result Nucleophilic Attack optimal_ph_ester NHS Ester is Reactive optimal_ph_ester->optimal_ph_result high_ph_amine Amine is Deprotonated (R-NH2) high_ph_ester NHS Ester Hydrolyzes Rapidly high_ph_result Result: Low Yield high_ph_ester->high_ph_result Inactivated G start Low Conjugation Yield check_ph Is reaction buffer pH between 7.2-8.5? start->check_ph check_buffer_type Is buffer amine-free (e.g., PBS, Bicarbonate)? check_ph->check_buffer_type Yes adjust_ph Action: Adjust pH to 8.3 using a recommended buffer. check_ph->adjust_ph No check_reagent_prep Was NHS ester dissolved in anhydrous DMSO/DMF and used immediately? check_buffer_type->check_reagent_prep Yes buffer_exchange Action: Perform buffer exchange into an amine-free buffer. check_buffer_type->buffer_exchange No check_molar_ratio Is molar ratio of NHS ester to amine sufficient (e.g., 5-20 fold excess)? check_reagent_prep->check_molar_ratio Yes prepare_fresh Action: Prepare fresh NHS ester solution immediately before reaction. check_reagent_prep->prepare_fresh No increase_ratio Action: Increase molar excess of NHS ester. check_molar_ratio->increase_ratio No success Yield should improve check_molar_ratio->success Yes adjust_ph->success buffer_exchange->success prepare_fresh->success increase_ratio->success G step1 1. Prepare Buffers Prepare several aliquots of 0.1M Phosphate buffer at pH 7.0, 7.5, 8.0, and 8.5. step2 2. Prepare Reactant Solutions Dissolve this compound in each buffer. Dissolve NHS-ester reagent in anhydrous DMSO. step1->step2 step3 3. Initiate Parallel Reactions Add a 10-fold molar excess of the NHS-ester solution to each this compound solution. step2->step3 step4 4. Incubate Incubate all reactions for 1 hour at room temperature. step3->step4 step5 5. Quench Reactions Stop the reaction by adding Tris buffer to a final concentration of 50 mM. step4->step5 step6 6. Analyze Results Analyze the conjugation efficiency of each reaction using an appropriate method (e.g., HPLC, LC-MS). step5->step6 step7 7. Identify Optimum The pH that provides the highest yield of the desired conjugate is the optimum for your system. step6->step7

References

common side reactions with Amino-PEG7-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Amino-PEG7-acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for conjugating this compound to a molecule containing a carboxylic acid?

A1: The most common method for conjugating this compound to a molecule with a carboxylic acid is through the formation of a stable amide bond. This is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The carboxylic acid on the target molecule is first activated by EDC to form a reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable amine-reactive NHS ester, which readily reacts with the primary amine of this compound.

Q2: Why is NHS or Sulfo-NHS used with EDC?

A2: The O-acylisourea intermediate formed by the reaction of a carboxylic acid with EDC is unstable in aqueous solutions and can be rapidly hydrolyzed, which would regenerate the carboxyl group and decrease the efficiency of the conjugation reaction.[1] NHS or Sulfo-NHS is added to convert this unstable intermediate into a more stable NHS ester, which is still highly reactive towards primary amines but less susceptible to hydrolysis.[1]

Q3: What are the optimal pH conditions for conjugating a molecule to the primary amine of this compound using an NHS ester?

A3: The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[2] At a lower pH, the amine group is protonated, which reduces its nucleophilicity and slows the reaction rate.[3][4] At a pH higher than 8.5, the rate of hydrolysis of the NHS ester increases significantly, which can lower the conjugation efficiency.

Q4: Can the PEG chain of this compound degrade?

A4: Yes, under certain conditions, the polyethylene glycol (PEG) chain can undergo oxidative degradation. This process can be initiated by heat, UV light, or the presence of transition metals. The degradation can lead to the formation of impurities like formaldehyde and formic acid, which can then react with amine-containing molecules to form N-methylated or N-formylated byproducts.

Troubleshooting Guide

Low or No Conjugation Yield

Problem: You are observing a low yield or no formation of your desired conjugate.

Possible Causes and Solutions:

  • Hydrolysis of Activated Ester: The activated carboxylic acid (e.g., NHS ester) on your target molecule is susceptible to hydrolysis, which renders it unreactive towards the amine of this compound. The rate of hydrolysis increases with pH.

    • Solution: Perform the conjugation reaction promptly after activating the carboxylic acid. Maintain an optimal pH range (7.2-8.5) and avoid excessively basic conditions.

  • Inactive Reagents: Reagents such as EDC and NHS are moisture-sensitive.

    • Solution: Ensure all reagents are stored under dry conditions at -20°C. Allow vials to warm to room temperature before opening to prevent condensation. If in doubt, use a fresh batch of reagents.

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris or glycine) will compete with this compound for reaction with the activated carboxylic acid.

    • Solution: Use amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.

  • Suboptimal pH: The reaction pH is critical for efficient conjugation.

    • Solution: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 for NHS ester reactions.

Presence of Multiple Products or Impurities

Problem: Your final product shows multiple PEGylated species or unexpected byproducts.

Possible Causes and Solutions:

  • Multiple Reaction Sites: If you are conjugating the acid group of this compound to a target molecule with multiple primary amines (e.g., lysine residues on a protein), you can get a mixture of mono-, di-, and multi-PEGylated products.

    • Solution: Carefully control the stoichiometry by using a lower molar excess of the activated this compound to favor mono-conjugation. For proteins, consider site-specific conjugation strategies if a homogenous product is required.

  • Aggregation: PEGylated molecules can sometimes aggregate, especially at high concentrations or under certain buffer conditions.

    • Solution: Optimize the reaction and storage conditions, such as buffer composition, pH, and temperature. Consider using additives that are known to reduce aggregation. Polyethylene glycol itself can sometimes be used as an excipient to reduce the aggregation of small molecules.

  • Side Reactions in Peptides: If you are conjugating to a peptide, various side reactions can occur on the amino acid residues, such as racemization, deamidation, or oxidation.

    • Solution: These side reactions are often sequence and condition-dependent. Optimization of pH, temperature, and reaction time may be necessary. For racemization-prone residues like histidine and cysteine, the addition of racemization suppressants like HOBt or HOAt during activation can be beneficial.

Data Presentation

Table 1: Half-life of NHS Esters at Different pH Values

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes

Data sourced from Thermo Fisher Scientific.

Experimental Protocols

General Protocol for Conjugating an Amine-Containing Molecule to this compound (via its Carboxylic Acid)

This protocol describes the activation of the carboxylic acid of this compound with EDC and Sulfo-NHS for subsequent reaction with a primary amine-containing molecule.

1. Reagent Preparation:

  • Allow all reagents to warm to room temperature before opening.
  • Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.
  • Prepare stock solutions of EDC and Sulfo-NHS in an amine-free buffer (e.g., MES buffer, pH 4.7-6.0).
  • Prepare the amine-containing molecule in a conjugation buffer (e.g., PBS, pH 7.2-7.5).

2. Activation of this compound:

  • In a reaction tube, add the desired amount of this compound from the stock solution.
  • Add a 1.5 to 5-fold molar excess of EDC and Sulfo-NHS.
  • Incubate for 15 minutes at room temperature to allow for the formation of the Sulfo-NHS ester.

3. Conjugation Reaction:

  • Add the amine-containing molecule to the activated this compound solution. A 5- to 20-fold molar excess of the activated PEG linker over the amine is a common starting point.
  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

4. Quenching the Reaction:

  • Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted NHS ester.
  • Incubate for 15 minutes at room temperature.

5. Purification:

  • Purify the conjugate from excess reagents and byproducts using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Quenching & Purification This compound This compound Activated PEG-NHS Ester Activated PEG-NHS Ester This compound->Activated PEG-NHS Ester + EDC/NHS (pH 4.5-7.2) EDC/NHS EDC/NHS PEGylated Conjugate PEGylated Conjugate Activated PEG-NHS Ester->PEGylated Conjugate + Target Molecule (pH 7.2-8.5) Target Molecule\n(with primary amine) Target Molecule (with primary amine) Purified Conjugate Purified Conjugate PEGylated Conjugate->Purified Conjugate + Quenching Buffer & Purification Quenching Buffer Quenching Buffer G Start Start Low/No Yield Low/No Yield Start->Low/No Yield Check Reagents Check Reagents Low/No Yield->Check Reagents Stored properly? Check Buffer Check Buffer Check Reagents->Check Buffer Yes Use Fresh Reagents Use Fresh Reagents Check Reagents->Use Fresh Reagents No Check pH Check pH Check Buffer->Check pH No Use Amine-Free Buffer Use Amine-Free Buffer Check Buffer->Use Amine-Free Buffer Contains amines? Adjust pH to 7.2-8.5 Adjust pH to 7.2-8.5 Check pH->Adjust pH to 7.2-8.5 Out of range? Re-run Experiment Re-run Experiment Check pH->Re-run Experiment In range Use Amine-Free Buffer->Check pH Adjust pH to 7.2-8.5->Re-run Experiment G Activated_PEG_NHS_Ester Activated PEG-NHS Ester Desired_Product PEG-NH-CO-R' (Stable Amide Bond) Activated_PEG_NHS_Ester->Desired_Product Desired Reaction Side_Product PEG-COOH (Unreactive Acid) Activated_PEG_NHS_Ester->Side_Product Side Reaction (competing) Primary_Amine R'-NH2 (Target Molecule) Primary_Amine->Desired_Product Water H2O (Hydrolysis) Water->Side_Product

References

Technical Support Center: Optimizing Amino-PEG7-Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG7-acid. The information provided is designed to help improve reaction efficiency and address common challenges encountered during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

A1: The optimal pH for the reaction of an activated this compound (as an NHS ester) with a primary amine is a balance between maximizing the nucleophilicity of the amine and minimizing the hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is generally recommended.[1] At a lower pH, the primary amine will be protonated and less reactive. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which can lead to lower conjugation efficiency.[2][3]

Q2: Which buffer should I use for the conjugation reaction?

A2: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the activated this compound. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate/carbonate buffers. Avoid using Tris-based buffers (like TBS) or glycine as they contain primary amines.

Q3: How can I activate the carboxylic acid of this compound for reaction with an amine?

A3: The most common method for activating the carboxylic acid of this compound is to convert it into an N-hydroxysuccinimide (NHS) ester. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4] The activation reaction is most efficient at a slightly acidic pH, between 4.5 and 6.0.

Q4: What are the recommended molar ratios of EDC and NHS for the activation step?

A4: A molar excess of both EDC and NHS over the this compound is generally recommended to ensure efficient activation. A common starting point is a 2- to 5-fold molar excess of both EDC and NHS. However, the optimal ratio may need to be determined empirically for your specific application.

Q5: My reaction yield is low. What are the common causes and how can I troubleshoot this?

A5: Low reaction yield is a common issue and can be attributed to several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.

Troubleshooting Guide: Low Reaction Efficiency

Symptom Possible Cause Troubleshooting Steps & Recommendations
Low or no product formation Inefficient activation of this compound - Ensure the activation step is performed at an optimal pH of 4.5-6.0.- Use fresh, high-quality EDC and NHS solutions. EDC is moisture-sensitive and can lose activity over time.- Increase the molar excess of EDC and NHS.
Hydrolysis of the activated NHS ester - Perform the coupling reaction immediately after the activation step.- Maintain the coupling reaction pH between 7.2 and 8.5. Avoid going to a higher pH, which significantly accelerates hydrolysis.- Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis, although this may require a longer reaction time.
Inactive amine on the target molecule - Ensure the pH of the reaction buffer is above the pKa of the target amine to ensure it is deprotonated and nucleophilic.- Confirm the purity and integrity of your target molecule.
Competing side reactions - Use an amine-free buffer for the coupling reaction to prevent competition for the activated PEG linker.
Presence of aggregates in the reaction mixture Poor solubility of reactants or product - Ensure that both the this compound and the target molecule are fully dissolved in the reaction buffer.- If using a stock solution of this compound in an organic solvent like DMSO or DMF, add it to the aqueous reaction buffer slowly with gentle mixing to avoid precipitation.- Consider using a cosolvent if solubility is a persistent issue, but ensure it is compatible with your target molecule.
Peptide/protein aggregation - For peptide and protein conjugations, aggregation can be a significant issue. Strategies to mitigate this include: - Optimizing the pH and ionic strength of the buffer. - Adding excipients such as arginine or using a denaturant if the protein structure allows.
Inconsistent results between experiments Variability in reagent preparation or storage - Prepare fresh solutions of EDC and NHS for each experiment.- Store this compound and other reagents according to the manufacturer's instructions, typically desiccated and at a low temperature.
Inconsistent reaction conditions - Carefully control and monitor the pH, temperature, and reaction time for each experiment.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the key parameters that influence the efficiency of the this compound reaction.

Table 1: Effect of pH on Reaction Steps

Reaction StepRecommended pH RangeRationale
Activation of this compound (with EDC/NHS) 4.5 - 6.0Maximizes the efficiency of carbodiimide-mediated NHS ester formation.
Coupling to Primary Amine 7.2 - 8.5Balances the nucleophilicity of the amine with the rate of NHS ester hydrolysis.

Table 2: Comparison of Common Coupling Agents

Coupling AgentRelative SpeedRacemization RiskNotes
EDC/NHS ModerateLowCommonly used for bioconjugation in aqueous solutions.
HATU FastVery LowGenerally more efficient than HBTU, especially for difficult couplings.
HBTU FastLowA widely used and effective coupling reagent.

Experimental Protocols

Protocol 1: Two-Step Activation and Coupling of this compound to a Protein

This protocol describes the activation of the carboxylic acid of this compound to an NHS ester, followed by conjugation to primary amines on a protein.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired amount of this compound stock solution with the Activation Buffer.

    • Add a 5-fold molar excess of the EDC stock solution to the this compound solution.

    • Immediately add a 5-fold molar excess of the NHS (or Sulfo-NHS) stock solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Protein Preparation:

    • Dissolve the protein of interest in the Coupling Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the Coupling Buffer using a desalting column.

  • Conjugation Reaction:

    • Immediately add the activated Amino-PEG7-NHS ester solution to the protein solution. The molar ratio of the PEG linker to the protein will need to be optimized for the desired degree of labeling. A starting point is a 10- to 20-fold molar excess of the linker.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

Protocol 2: Monitoring Reaction Progress by HPLC

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column suitable for protein or peptide separations.

Procedure:

  • Method Development:

    • Develop an HPLC method that can resolve the unconjugated protein/peptide, the PEGylated product(s), and the unreacted this compound. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.

  • Reaction Time Points:

    • At various time points during the conjugation reaction (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction in the aliquot by adding a small volume of a quenching agent (e.g., 1 M Tris-HCl, pH 8.0) or by acidifying with TFA.

    • Dilute the sample with the initial mobile phase of your HPLC method to an appropriate concentration for injection.

  • HPLC Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Monitor the chromatograms at a suitable wavelength (e.g., 214 nm for peptide bonds, 280 nm for proteins containing Trp and Tyr).

  • Data Analysis:

    • Integrate the peak areas of the starting material and the product(s) at each time point.

    • Calculate the percentage of conversion to monitor the reaction progress.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis reagents This compound EDC, NHS in Activation Buffer (pH 4.5-6.0) activation Incubate 15-30 min at RT reagents->activation activated_peg Activated Amino-PEG7-NHS Ester activation->activated_peg conjugation Mix and Incubate (1-2h at RT or overnight at 4°C) activated_peg->conjugation Add to Target protein_prep Prepare Target Molecule in Coupling Buffer (pH 7.2-8.5) protein_prep->conjugation quench Quench with Tris Buffer conjugation->quench purification Purify Conjugate (SEC, Dialysis) quench->purification analysis Analyze Product (HPLC, MS) purification->analysis

Caption: Workflow for the two-step this compound conjugation reaction.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield cause1 NHS Ester Hydrolysis start->cause1 cause2 Inefficient Activation start->cause2 cause3 Sub-optimal pH start->cause3 cause4 Reagent Degradation start->cause4 cause5 Aggregation start->cause5 solution1 Optimize pH (7.2-8.5) Lower Temperature cause1->solution1 solution2 Use Fresh EDC/NHS Increase Molar Excess cause2->solution2 solution3 Check Activation (pH 4.5-6.0) and Coupling (pH 7.2-8.5) pH cause3->solution3 solution4 Proper Reagent Storage Use Fresh Aliquots cause4->solution4 solution5 Optimize Buffer Conditions Use Solubility Enhancers cause5->solution5

Caption: Troubleshooting logic for addressing low reaction yield.

References

choosing the right buffer for Amino-PEG7-acid coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on choosing the optimal buffer and troubleshooting common issues encountered during the coupling of Amino-PEG7-acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling this compound using EDC/NHS chemistry?

A1: The coupling of this compound via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry is a two-step process, with each step having a distinct optimal pH range.

  • Activation Step (Carboxyl Activation): The activation of the carboxylic acid group on this compound with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[1]

  • Coupling Step (Amine Reaction): The subsequent reaction of the NHS-activated PEG with a primary amine on the target molecule is most efficient at a pH ranging from 7.0 to 8.5 .[1]

For optimal results, a two-step protocol is recommended where the activation is performed at a lower pH, followed by an adjustment to a higher pH for the coupling step.[1]

Q2: Which buffers are recommended for the activation and coupling steps?

A2: It is critical to use buffers that do not contain primary amines or carboxyl groups, as these will compete with the desired reaction.

  • Activation Buffer (pH 4.5 - 6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is the most commonly recommended and effective choice for the activation step.[1][2]

  • Coupling Buffer (pH 7.0 - 8.5): Phosphate-buffered saline (PBS) is frequently used for the coupling step. Other suitable options include borate buffer and sodium bicarbonate buffer.

Buffers to Avoid: Buffers such as Tris, glycine, or acetate should be avoided as they contain reactive groups that will interfere with the EDC/NHS coupling chemistry.

Q3: What are the approximate pKa values for the functional groups of this compound?

A3: While precise experimental values for this compound may vary slightly, the approximate pKa values for its terminal functional groups are:

  • Carboxylic Acid (-COOH): The pKa of a terminal carboxylic acid on a PEG chain is typically in the range of 4.0 to 5.0 .

  • Amino Group (-NH2): The pKa of a terminal primary amine on a PEG chain is generally in the range of 9.0 to 11.0 . One study on a similar amino-terminated PEG molecule reported a pKa of 9.7 in solution.

Understanding these pKa values helps in optimizing the pH for each reaction step to ensure the respective functional groups are in their most reactive state.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency Inactive Reagents: EDC and NHS are highly sensitive to moisture and can hydrolyze over time.Store EDC and NHS desiccated at -20°C. Allow vials to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Inappropriate Buffer: The presence of primary amines or carboxylates in the buffer will compete with the reaction.Use recommended buffers such as MES for the activation step and PBS for the coupling step.
Suboptimal pH: Incorrect pH for either the activation or coupling step will reduce efficiency.Carefully control the pH for each step. Use a calibrated pH meter to adjust your buffers.
Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH.Perform the coupling step as soon as possible after the activation step.
Precipitation During Reaction Protein Aggregation: Changes in pH or the addition of reagents can cause the protein/molecule of interest to precipitate.Ensure your molecule is soluble and stable in the chosen reaction buffers. A buffer exchange step prior to the reaction may be necessary.
High EDC Concentration: Very high concentrations of EDC can sometimes lead to precipitation.If using a large excess of EDC, try reducing the concentration.
Inconsistent Results Variability in Reagent Preparation: Inconsistent concentrations of EDC, NHS, or the reactants.Prepare fresh solutions for each experiment and use precise measurements.
Inconsistent Reaction Times or Temperatures: Fluctuations in incubation times or temperatures can affect the outcome.Standardize incubation times and maintain a consistent temperature for all experiments.

Experimental Protocols

Two-Step Coupling Protocol for this compound

This protocol describes the coupling of the carboxylic acid group of this compound to a primary amine on a target molecule (e.g., a protein).

Materials:

  • This compound

  • Target molecule with a primary amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS/Sulfo-NHS over the amount of this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Buffer Exchange (Optional but Recommended):

    • Remove excess EDC and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. This also serves to adjust the pH for the next step.

  • Coupling to Target Molecule:

    • If buffer exchange was not performed, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the amine-containing target molecule to the activated this compound solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction and hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification:

    • Purify the final conjugate using an appropriate method such as dialysis, size exclusion chromatography, or affinity chromatography to remove unreacted molecules and byproducts.

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-7.5) cluster_quenching Quenching & Purification A Amino-PEG7-COOH in MES Buffer B Add EDC and NHS A->B 1. Prepare Reactants C Amino-PEG7-NHS Ester (Activated) B->C 2. Incubate 15-30 min D Add Amine-containing Target Molecule in PBS C->D 3. Adjust pH / Buffer Exchange E Conjugate: Amino-PEG7-Target D->E 4. Incubate 1-2 hours F Add Quenching Buffer (e.g., Tris, Hydroxylamine) E->F 5. Stop Reaction G Purify Conjugate F->G 6. Remove Byproducts

Caption: Workflow for the two-step EDC/NHS coupling of this compound.

G cluster_low_yield Troubleshooting: Low Coupling Efficiency cluster_solutions Potential Solutions A Low Yield Observed B Check Reagent Activity (EDC/NHS) A->B C Verify Buffer Composition (Amine/Carboxylate-free) A->C D Confirm pH of Buffers (Activation & Coupling) A->D E Optimize Reaction Time A->E F Use fresh, properly stored reagents. B->F G Use MES for activation and PBS for coupling. C->G H Calibrate pH meter and remake buffers if necessary. D->H I Minimize time between activation and coupling. E->I

References

Technical Support Center: Purification of Amino-PEG7-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Amino-PEG7-acid conjugates. It includes frequently asked questions and a troubleshooting guide to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound conjugates? A1: The most common and effective methods for purifying PEGylated molecules are based on physicochemical properties like size and hydrophobicity.[1][2][] Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and highly effective technique for purifying PEG conjugates, separating molecules based on their hydrophobicity.[1][4] Other valuable methods include Size-Exclusion Chromatography (SEC), which separates components by molecular size, and Ion-Exchange Chromatography (IEX), which separates based on charge. The choice of method depends on the properties of the molecule conjugated to the PEG linker.

Q2: What are the typical impurities I might find in my crude reaction mixture? A2: A PEGylation reaction mixture can contain various unwanted species besides the target conjugate. Common impurities include unreacted starting materials (the amine-containing molecule and the this compound), hydrolyzed PEG linker, and side products like di-PEGylated or over-PEGylated proteins if the target molecule has multiple reaction sites. Impurities from the synthesis of the peptide or protein itself, such as deletion or truncated sequences, may also be present.

Q3: How can I monitor the progress of my conjugation reaction? A3: The progress of the conjugation reaction can be monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing small aliquots from the reaction mixture at different time points, you can track the consumption of the starting materials and the formation of the desired this compound conjugate.

Q4: My conjugate has poor UV absorbance. What detection method should I use? A4: Polyethylene glycol (PEG) itself does not have a strong UV chromophore, making UV-Vis detection challenging unless the conjugated molecule is UV-active. For universal detection of PEG conjugates, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended. A Refractive Index Detector (RID) can also be used, but it is generally less sensitive and often incompatible with gradient elution methods. Mass Spectrometry (MS) is another powerful tool that provides both detection and mass confirmation of the conjugate.

Q5: What is the difference between SEC and RP-HPLC for purifying PEG conjugates? A5: Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius (size). It is very effective at removing small, unconjugated PEG linkers or other low molecular weight by-products from a much larger conjugated biomolecule. Reversed-Phase HPLC (RP-HPLC) separates molecules based on differences in hydrophobicity. RP-HPLC can often provide higher resolution and is capable of separating not only the conjugate from unreacted protein but also different isoforms of the PEGylated product (e.g., mono- vs. di-PEGylated species).

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of this compound conjugates.

Problem: Low Yield or No Recovery of Conjugate
Possible Cause Recommended Solution
Incomplete Conjugation Reaction Confirm the success of the conjugation reaction using LC-MS before proceeding with purification. Optimize reaction conditions such as pH (typically 7-8.5 for NHS ester reactions), temperature, and reaction time. Consider increasing the molar excess of the activated PEG linker.
Non-specific Binding to Column Matrix Ensure the column is properly equilibrated with the running buffer. For SEC or IEX, consider using a buffer with a slightly higher ionic strength to reduce non-specific interactions. For RP-HPLC, ensure the mobile phase is appropriate for your conjugate's hydrophobicity.
Precipitation on the Column Verify the solubility of your conjugate in the chosen purification buffer. You may need to adjust the pH or add solubilizing agents to prevent precipitation.
Loss During Purification Steps If using dialysis or ultrafiltration, ensure the Molecular Weight Cutoff (MWCO) of the membrane is significantly smaller than the molecular weight of your conjugate to prevent its loss. Pre-condition membranes according to the manufacturer's instructions to minimize non-specific binding.
Problem: Impure Final Product
Possible Cause Recommended Solution
Co-elution with Unreacted Starting Material Optimize the chromatographic method. For RP-HPLC, adjust the gradient slope to improve separation. Experiment with a different stationary phase (e.g., C8 instead of C18) to alter selectivity. For SEC, ensure the column's fractionation range is appropriate for the size difference between your conjugate and impurities.
Presence of Multiple PEGylated Species (e.g., di-PEGylation) This occurs when the target molecule has multiple reactive sites. To minimize this, control the stoichiometry by using a lower molar excess of the activated PEG linker during the conjugation reaction. IEX chromatography can be effective in separating species with different degrees of PEGylation due to the charge-shielding effect of the PEG chains.
Broad Peak in Chromatogram Peak broadening for PEG molecules can result from non-optimal chromatographic conditions. For RP-HPLC, try increasing the column temperature to improve peak shape. The polydispersity of larger PEG reagents can also contribute to peak broadening.
Hydrolysis of Activated PEG-Acid The activated ester of the PEG-acid is susceptible to hydrolysis, especially at higher pH. Perform the conjugation reaction promptly after activating the PEG-acid and maintain an optimal pH range to minimize this side reaction.
Experimental Protocols
Protocol 1: RP-HPLC Purification of an this compound Conjugate

This protocol provides a general starting point for purification. Optimization will be required based on the specific conjugate and HPLC system.

Materials and Instrumentation:

  • HPLC System: With gradient capability, UV detector, and preferably an ELSD, CAD, or MS detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). A C8 column can also be used.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample: Crude reaction mixture, filtered through a 0.22 µm filter.

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes at a stable flow rate (e.g., 1 mL/min).

  • Sample Injection: Inject the filtered crude sample onto the column. The injection volume should be optimized to avoid overloading the column.

  • Gradient Elution: Elute the bound components using a linear gradient of Mobile Phase B. A typical starting gradient could be from 5% to 95% Mobile Phase B over 30-40 minutes.

  • Detection: Monitor the column eluent using a UV detector (e.g., at 214 nm for peptide bonds or 280 nm for aromatic residues) and/or a universal detector like ELSD/CAD.

  • Fraction Collection: Collect fractions corresponding to the peaks of interest.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC or LC-MS to confirm the purity and identity of the desired conjugate.

  • Solvent Removal: Pool the pure fractions and remove the solvent, typically by lyophilization (freeze-drying).

Data Presentation
Table 1: Typical RP-HPLC Purification Parameters
ParameterTypical Value / RangeRationale / Comment
Stationary Phase C18 or C8 SilicaC18 provides higher hydrophobicity and retention, suitable for many conjugates. C4 can be used for larger, more hydrophobic proteins.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape for peptides and proteins.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic solvent for eluting hydrophobic molecules.
Flow Rate 0.8 - 1.2 mL/min (Analytical)Standard flow rate for typical 4.6 mm ID columns.
Column Temperature 30 - 45 °CElevated temperatures can improve peak shape and separation efficiency for PEGylated molecules.
Detection Wavelength 214 - 220 nm or 280 nm214-220 nm detects the peptide backbone. 280 nm is used if the protein contains Trp or Tyr residues.
Universal Detection ELSD, CAD, or MSRecommended as PEG itself has poor UV absorbance.

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Reaction Crude Reaction Mixture Filter Filter Sample (0.22 µm) Reaction->Filter Equilibrate Equilibrate Column Inject Inject Sample Filter->Inject Equilibrate->Inject Elute Gradient Elution Inject->Elute Detect Detect & Collect Fractions Elute->Detect Analyze Analyze Fraction Purity (LC-MS) Detect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize to Obtain Pure Product Pool->Lyophilize

Caption: General workflow for the purification of this compound conjugates via RP-HPLC.

G start Problem Encountered (e.g., Low Yield, Impure Product) check_reaction Was conjugation successful? (Check with LC-MS) start->check_reaction optimize_reaction Optimize conjugation rxn: - Adjust stoichiometry - Check pH and time check_reaction->optimize_reaction No check_chrom Are peaks well-resolved? check_reaction->check_chrom Yes optimize_reaction->start Re-run optimize_hplc Optimize HPLC method: - Adjust gradient - Change column (C8/C18) - Increase temperature check_chrom->optimize_hplc No check_recovery Is recovery low? check_chrom->check_recovery Yes optimize_hplc->start Re-purify troubleshoot_recovery Troubleshoot recovery: - Check for precipitation - Test for non-specific binding - Verify MWCO of filters check_recovery->troubleshoot_recovery Yes end Successful Purification check_recovery->end No troubleshoot_recovery->start Re-purify

Caption: A logical workflow for troubleshooting common purification issues.

References

Technical Support Center: Amino-PEG7-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Amino-PEG7-acid.

Storage and Handling of this compound

Proper storage and handling of this compound are crucial to maintain its chemical integrity and reactivity for successful experimental outcomes.

Recommended Storage Conditions

For optimal stability, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°C for long-term storage.[1][2][3]Minimizes degradation and preserves the stability of the compound.
0 - 4°C for short-term storage (days to weeks).[3]Suitable for temporary storage during ongoing experiments.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).PEGs and their derivatives are sensitive to oxidation.[1]
Light Protect from light.Light exposure can lead to the degradation of the PEG chain.
Moisture Store in a dry environment, preferably in a desiccator.Amino and carboxyl groups, as well as the PEG chain, can be sensitive to moisture.
Handling Procedures

Adherence to proper handling techniques will ensure the quality and performance of your this compound.

  • Acclimatization: Before opening, allow the vial to warm to room temperature to prevent moisture condensation, which can hydrolyze the compound.

  • Dissolving the Reagent: For experimental use, dissolve this compound in an appropriate anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Aqueous buffers can also be used depending on the experimental requirements, but stock solutions in anhydrous solvents are recommended for storage.

  • Inert Atmosphere: When handling the solid compound, it is advisable to work in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

Experimental Protocols

A common application of this compound is the bioconjugation to proteins or other molecules through its terminal amino and carboxylic acid groups. The following is a general protocol for a two-step conjugation reaction involving the activation of the carboxylic acid group followed by reaction with a primary amine on a target molecule.

Activation of Carboxylic Acid Group with EDC/NHS

This step converts the terminal carboxylic acid of this compound into a more reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: MES buffer (pH 4.5-6.0) is recommended for efficient EDC/NHS chemistry.

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO or DMF to a desired concentration (e.g., 100 mM).

    • Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or anhydrous DMSO/DMF at a concentration of 100 mM.

  • Activation Reaction:

    • In a microcentrifuge tube, combine 1 equivalent of the this compound solution with 1.1 to 1.5 equivalents of both EDC and NHS (or Sulfo-NHS) solutions.

    • Incubate the reaction mixture at room temperature for 15-30 minutes.

Conjugation to a Primary Amine-Containing Molecule

The activated this compound is then reacted with the target molecule containing primary amines (e.g., lysine residues on a protein).

Materials:

  • Activated this compound solution

  • Target molecule with primary amines in a suitable buffer

  • Coupling Buffer: Phosphate Buffered Saline (PBS) at pH 7.2-8.0 is a common choice. Buffers containing primary amines (e.g., Tris) should be avoided as they will compete in the reaction.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

Procedure:

  • Buffer Exchange (if necessary): Ensure your target molecule is in the appropriate Coupling Buffer. If the buffer contains primary amines, a buffer exchange using dialysis or a desalting column is necessary.

  • Conjugation Reaction:

    • Add the activated this compound solution to the solution of your target molecule. A 10- to 20-fold molar excess of the PEG reagent over the target molecule is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester groups.

  • Purification:

    • Remove excess PEG reagent and byproducts by dialysis, size-exclusion chromatography, or other suitable purification methods.

G cluster_workflow Experimental Workflow: Two-Step Bioconjugation A Prepare Stock Solutions (this compound, EDC, NHS) B Activation of Carboxylic Acid (15-30 min at RT) A->B D Conjugation Reaction (1-2h at RT or overnight at 4°C) B->D C Buffer Exchange of Target Molecule (if necessary) C->D E Quenching of Reaction (15-30 min at RT) D->E F Purification of Conjugate E->F

Caption: A typical workflow for a two-step bioconjugation experiment using this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conjugation Efficiency Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity over time.- Purchase fresh reagents and store them properly in a desiccator at -20°C. - Always allow reagents to warm to room temperature before opening to prevent condensation. - Prepare EDC and NHS solutions immediately before use.
Inappropriate Buffer: The pH of the reaction buffer is critical. The presence of primary amines in the buffer will compete with the target molecule.- Use recommended buffers like MES for activation (pH 4.5-6.0) and PBS or borate buffer for coupling (pH 7.2-8.0). - Avoid buffers containing primary amines such as Tris or glycine.
Hydrolysis of NHS-ester: The activated NHS-ester is susceptible to hydrolysis, especially at higher pH.- Perform the conjugation step as quickly as possible after the activation step. - Maintain the recommended pH for the coupling reaction.
Precipitation During Reaction Protein Aggregation: Changes in pH or the addition of reagents can sometimes cause proteins to aggregate.- Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange to ensure compatibility.
High Reagent Concentration: High concentrations of EDC or the PEG reagent may lead to precipitation.- Try reducing the molar excess of the PEG reagent or EDC.
Non-specific or Unintended Reactions Side Reactions: While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic residues like tyrosine can occur, especially at higher pH.- Optimize reaction conditions by using the lowest effective pH and the shortest possible reaction time to maximize specificity for primary amines.
Reaction with Buffer Components: Other nucleophiles in the buffer, such as azide, can potentially react with the crosslinker.- Ensure your buffers are free from interfering substances. If necessary, perform a buffer exchange.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the EDC/NHS coupling reaction with this compound?

A: The reaction is typically performed in two steps with different optimal pH ranges. The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH of 4.5-6.0. The subsequent reaction of the NHS-activated PEG with primary amines on the target molecule is most efficient at a pH of 7.2-8.0.

Q2: Can I use a one-step conjugation protocol?

A: While a one-step protocol where all reactants are mixed together is possible, a two-step protocol is generally recommended. The two-step approach provides better control over the reaction and can minimize undesirable side reactions, such as the polymerization of the target molecule if it also contains accessible carboxyl groups.

Q3: How can I determine the degree of PEGylation of my protein?

A: The extent of PEGylation can be assessed using several analytical techniques, including:

  • SDS-PAGE: PEGylated proteins will show an increase in apparent molecular weight.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a more precise measurement of the mass increase and can help determine the number of PEG chains attached.

  • Chromatography (e.g., Size-Exclusion or Reversed-Phase): Changes in retention time can indicate successful conjugation.

Q4: My this compound appears as a viscous oil or a waxy solid. Is this normal?

A: Yes, depending on the purity and the specific batch, this compound can exist as a viscous oil or a low-melting solid at room temperature. This is normal and does not typically affect its reactivity, provided it has been stored correctly.

Q5: What safety precautions should I take when working with this compound?

A: this compound is not classified as a hazardous substance. However, it is recommended to follow standard laboratory safety practices:

  • Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area.

  • Avoid inhalation of any dust if it is in solid form.

  • In case of contact with skin or eyes, rinse thoroughly with water.

G cluster_troubleshooting Troubleshooting Logic Start Low Conjugation Yield? CheckReagents Are EDC/NHS fresh and handled correctly? Start->CheckReagents Yes Precipitation Precipitation observed? Start->Precipitation No CheckReagents->Start No, replace/handle properly CheckBuffer Is the buffer appropriate? (pH, no primary amines) CheckReagents->CheckBuffer Yes CheckBuffer->Start No, use correct buffer CheckHydrolysis Was the reaction time minimized? CheckBuffer->CheckHydrolysis Yes CheckHydrolysis->Start No, optimize time CheckHydrolysis->Precipitation Yes CheckConcentration Are reagent concentrations too high? Precipitation->CheckConcentration Yes NonSpecific Non-specific products? Precipitation->NonSpecific No CheckConcentration->Precipitation No, check stability CheckProteinStability Is the protein stable in the buffer? CheckConcentration->CheckProteinStability Yes CheckProteinStability->Precipitation No, optimize buffer CheckProteinStability->NonSpecific Yes CheckpH Is the reaction pH too high? NonSpecific->CheckpH Yes Success Successful Conjugation NonSpecific->Success No CheckpH->NonSpecific No, check purity CheckPurity Are there buffer contaminants? CheckpH->CheckPurity Yes CheckPurity->NonSpecific No, optimize conditions CheckPurity->Success Yes

Caption: A logical diagram for troubleshooting common issues in bioconjugation experiments.

References

Technical Support Center: Amino-PEG7-acid Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering aggregation issues during the labeling of proteins and other biomolecules with Amino-PEG7-acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during this compound labeling?

A1: Protein aggregation during labeling with this compound can stem from several factors:

  • Intermolecular Cross-linking: If the labeling chemistry is not well-controlled, the PEG reagent can react with multiple protein molecules, leading to the formation of large aggregates.[1]

  • Increased Hydrophobicity: The modification of surface amines can sometimes expose hydrophobic patches on the protein, leading to self-association and aggregation.[2][3]

  • Changes in Isoelectric Point (pI): The neutralization of positively charged amine groups on the protein surface alters the overall charge of the protein. This shift in the isoelectric point can reduce the repulsive forces between protein molecules, promoting aggregation, especially if the buffer pH is close to the new pI.[3]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability.[1] Unfavorable conditions can lead to protein unfolding and subsequent aggregation.

  • High Concentrations: High concentrations of the protein or the PEG reagent increase the probability of intermolecular interactions, which can lead to aggregation.

  • Poor Reagent Quality: The presence of impurities in the protein sample, such as pre-existing aggregates, can seed further aggregation.

Q2: How does pH influence aggregation during the labeling reaction?

A2: The pH of the reaction buffer is a critical parameter. For amine-reactive labeling, a pH range of 7.5-8.5 is often recommended for efficient conjugation to primary amines like lysine residues. However, some proteins may be less stable at this pH. It is crucial to balance the reaction efficiency with the stability of your specific protein. A pH that is too close to the protein's isoelectric point will minimize its solubility and increase the risk of aggregation.

Q3: Can the buffer composition contribute to aggregation?

A3: Yes, the buffer composition is crucial for maintaining protein stability. It is important to use buffers that do not contain primary amines, such as Tris, as these will compete with the protein for reaction with the activated this compound. Suitable buffers include phosphate-buffered saline (PBS) and HEPES. The ionic strength of the buffer can also play a role; both very low and very high salt concentrations can sometimes promote aggregation.

Q4: How can I detect and quantify aggregation in my sample?

A4: Several techniques can be used to detect and quantify protein aggregation:

  • Visual Inspection: The simplest method is to visually check for turbidity or precipitation in the reaction tube.

  • UV-Vis Spectroscopy: An increase in absorbance at around 340 nm can indicate light scattering due to the presence of aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on size. Aggregates will elute earlier than the monomeric, correctly labeled protein.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.

Troubleshooting Guide

If you are experiencing aggregation, consider the following troubleshooting strategies, starting with the simplest and most common solutions.

Diagram: Troubleshooting Workflow for Aggregation

G Troubleshooting Workflow for Aggregation start Aggregation Observed check_protein Check Protein Quality (Purity, Pre-existing Aggregates) start->check_protein optimize_conditions Optimize Reaction Conditions (pH, Temperature, Molar Ratio) check_protein->optimize_conditions If protein is pure modify_buffer Modify Buffer System (Buffer Type, Ionic Strength) optimize_conditions->modify_buffer If aggregation persists add_excipients Add Stabilizing Excipients (Sugars, Amino Acids, Surfactants) modify_buffer->add_excipients If aggregation persists purify Post-Labeling Purification (SEC, Affinity Chromatography) add_excipients->purify After optimization

Caption: A flowchart outlining the steps to troubleshoot aggregation during labeling.

Assess Starting Material Quality

Issue: Pre-existing aggregates in the protein stock can act as seeds for further aggregation during the labeling reaction.

Solution:

  • Purify the protein: Ensure your protein is highly pure and monomeric before starting the labeling reaction. Consider a final polishing step using size exclusion chromatography (SEC) to remove any existing aggregates.

  • Filter the solution: Before use, filter the protein solution through a 0.1 or 0.22 µm low-protein-binding filter.

Optimize Reaction Conditions

Issue: Suboptimal reaction conditions can destabilize the protein and promote aggregation.

Solution: Systematically vary the following parameters:

  • Molar Ratio of PEG to Protein: A high excess of the PEG reagent can increase the likelihood of multi-PEGylation and aggregation. Perform a titration experiment with varying molar ratios (e.g., 1:1, 3:1, 5:1 of PEG to protein) to find the optimal balance between labeling efficiency and aggregation.

  • Temperature: Lowering the reaction temperature (e.g., reacting at 4°C instead of room temperature) can slow down the reaction rate and may favor intramolecular modification over intermolecular cross-linking. This will likely require a longer incubation time.

  • pH: While a slightly alkaline pH (7.5-8.5) is often optimal for amine labeling, the stability of your protein is paramount. Test a range of pH values to find the best compromise.

Modify the Buffer System

Issue: The buffer composition can significantly impact protein stability and solubility.

Solution:

  • Buffer Type: Ensure you are using a non-amine-containing buffer such as PBS or HEPES.

  • Ionic Strength: Optimize the salt concentration in your buffer. Both very low and very high ionic strengths can sometimes lead to aggregation.

Add Stabilizing Excipients

Issue: If optimizing the primary reaction conditions is not sufficient, the addition of stabilizing excipients to the reaction buffer can help prevent aggregation.

Solution: Screen a panel of stabilizing additives.

ExcipientRecommended ConcentrationMechanism of Action
Sucrose/Trehalose5-10% (w/v)Preferential exclusion, increases protein stability.
Arginine50-100 mMSuppresses non-specific protein-protein interactions.
Glycine50-100 mMKnown to suppress protein aggregation.
Polysorbate 20/800.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.

Experimental Protocols

Protocol 1: Screening for Optimal Molar Ratio of this compound to Protein
  • Prepare a stock solution of your protein at a known concentration in an appropriate amine-free buffer (e.g., PBS, pH 7.4).

  • Prepare a stock solution of this compound in the same buffer or a compatible solvent like DMSO.

  • Set up a series of labeling reactions in separate microcentrifuge tubes, each with a constant amount of protein.

  • Add varying molar equivalents of the this compound to each tube (e.g., 1:1, 3:1, 5:1, 10:1 PEG:protein).

  • Incubate the reactions at a constant temperature (e.g., room temperature or 4°C) for a set amount of time (e.g., 1-2 hours).

  • After incubation, visually inspect each tube for signs of precipitation.

  • Analyze a small aliquot of each reaction by SDS-PAGE to assess the degree of labeling and the presence of high-molecular-weight aggregates.

  • Further analyze the samples using a quantitative method like SEC or DLS to determine the extent of aggregation in each condition.

Protocol 2: Screening for Stabilizing Excipients
  • Prepare stock solutions of various stabilizing excipients (e.g., 50% sucrose, 1 M arginine, 1% Polysorbate 20) in your reaction buffer.

  • Set up a series of labeling reactions, each containing your protein and the chosen molar ratio of this compound (determined from Protocol 1).

  • To each reaction, add one of the stabilizing excipients to the desired final concentration (refer to the table above). Include a control reaction with no added excipient.

  • Incubate all reactions under the same conditions (temperature and time).

  • Analyze the samples for aggregation using the methods described in Protocol 1 (visual inspection, SDS-PAGE, SEC, or DLS).

Visualizing the Chemistry and the Problem

Diagram: this compound Labeling Reaction

G cluster_reactants Reactants cluster_product Product Protein Protein-NH2 Labeled_Protein Protein-NH-CO-PEG7 Protein->Labeled_Protein + PEG PEG This compound (activated)

Caption: The reaction of an activated this compound with a primary amine on a protein.

Diagram: Mechanism of Intermolecular Aggregation

G P1 Protein P2 Protein P1->P2 Cross-link P3 Protein P2->P3 Cross-link PEG1 PEG PEG2 PEG

Caption: A simplified representation of how bifunctional PEG reagents can cross-link protein molecules, leading to aggregation.

References

Validation & Comparative

A Comparative Guide to Amino-PEG7-acid and Amino-PEG8-acid Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the design of efficacious bioconjugates, particularly antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also profoundly influences the overall physicochemical properties, pharmacokinetics (PK), stability, and therapeutic index of the conjugate. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers are widely employed for their ability to enhance solubility, reduce immunogenicity, and modulate the pharmacokinetic profile of bioconjugates.

This guide provides an objective comparison of two closely related short-chain, discrete PEG (dPEG®) linkers: Amino-PEG7-acid and Amino-PEG8-acid. While differing by only a single ethylene glycol unit, this subtle structural variation can have a discernible impact on the performance of the resulting bioconjugate. This comparison is supported by experimental data from studies investigating the effect of PEG linker length on ADC properties, providing a rational basis for linker selection in drug development.

Physicochemical Properties

This compound and Amino-PEG8-acid are heterobifunctional linkers possessing a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH) group, separated by a chain of seven or eight ethylene glycol units, respectively. These functional groups allow for the covalent attachment to various functionalities on antibodies and payloads. The inherent hydrophilicity of the PEG chain is a key attribute, serving to mitigate the hydrophobicity of many cytotoxic payloads and reduce the propensity for aggregation.

PropertyThis compoundAmino-PEG8-acid
Chemical Formula C17H35NO9C19H39NO10
Molecular Weight 397.46 g/mol 441.51 g/mol
PEG Units (n) 78
Spacer Arm Length ~29.1 Å~32.6 Å
Solubility High in aqueous solutions and polar organic solventsHigh in aqueous solutions and polar organic solvents

Impact on Antibody-Drug Conjugate (ADC) Performance

The length of the PEG linker is a critical parameter that can be fine-tuned to optimize the therapeutic properties of an ADC. While direct head-to-head comparative studies of this compound and Amino-PEG8-acid are not extensively available in peer-reviewed literature, a systematic evaluation of the impact of short-chain PEG linkers provides valuable insights into their differential performance.

Pharmacokinetics and Clearance

One of the most significant effects of PEGylation is the extension of the plasma half-life of the bioconjugate. Longer PEG chains increase the hydrodynamic radius of the ADC, which reduces renal clearance. However, studies have indicated that for short-chain PEG linkers, there is a threshold effect where the benefits on clearance rates begin to plateau.

A key study systematically evaluated the effect of PEG linker length on the clearance of ADCs with a drug-to-antibody ratio (DAR) of 8 in rats. The results demonstrated that ADC exposure increased with the size of the PEG linker up to PEG8, at which point a plateau was reached.[1] This suggests that while an Amino-PEG8-acid linker would provide a near-optimal reduction in clearance, an this compound linker would be expected to have a slightly faster clearance rate, though still significantly improved compared to non-PEGylated or shorter PEG-linked ADCs. Another study also found that once the PEG length exceeded eight units, any beneficial gains in half-life or bioavailability/AUC were minimal.

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8 ~5
PEG12~5
PEG24~5
(Data adapted from Burke et al., 2017)[1]
In Vitro Cytotoxicity and Steric Hindrance

The impact of PEG linker length on the in vitro cytotoxicity of an ADC can be complex. While longer PEG chains can enhance solubility and stability, they may also introduce steric hindrance, potentially impeding the interaction of the antibody with its target antigen or the release and action of the payload within the target cell.[2]

Generally, for short-chain PEGs like PEG7 and PEG8, the impact on in vitro potency is often minimal. However, in some systems, a shorter linker may be advantageous. Shorter linkers can result in better ADC stability by anchoring the payload more closely to the antibody, providing a degree of spatial shielding.[3] Therefore, it is conceivable that in certain contexts, an this compound linker might lead to slightly higher in vitro potency compared to an Amino-PEG8-acid linker, although this effect is likely to be modest and highly dependent on the specific antibody, payload, and target.

Stability and Aggregation

A primary motivation for incorporating PEG linkers is to improve the solubility and reduce the aggregation of ADCs, especially those with hydrophobic payloads.[4] Both this compound and Amino-PEG8-acid linkers contribute significantly to the hydrophilicity of the conjugate. The slightly longer and more hydrophilic nature of the Amino-PEG8-acid linker may offer a marginal advantage in preventing aggregation, particularly at higher drug-to-antibody ratios (DAR).

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of ADCs functionalized with different linkers. Below are representative protocols for key experiments.

ADC Synthesis and Characterization

Objective: To synthesize an ADC using an Amino-PEG-acid linker and characterize its drug-to-antibody ratio (DAR).

Methodology:

  • Linker-Payload Activation: The carboxylic acid terminus of the this compound or Amino-PEG8-acid linker is activated using a standard coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC to form an NHS ester. This activated linker is then reacted with an amine-containing payload.

  • Antibody Reduction (for cysteine conjugation): The antibody's interchain disulfide bonds are partially reduced using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.

  • Conjugation: The maleimide-functionalized payload-linker construct is added to the reduced antibody solution and incubated to allow for the formation of a stable thioether bond.

  • Purification: The resulting ADC is purified using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and aggregated species.

  • DAR Determination by Hydrophobic Interaction Chromatography (HIC):

    • An SEC-purified ADC sample is injected onto a HIC column.

    • The different DAR species (e.g., DAR0, DAR2, DAR4) are separated based on their increasing hydrophobicity using a decreasing salt gradient.

    • The peak area of each species is integrated, and the weighted average DAR is calculated.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on a target cancer cell line.

Methodology:

  • Cell Seeding: Cancer cells expressing the target antigen are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: Serial dilutions of the ADC, unconjugated antibody, and free payload are prepared in the cell culture medium. The medium in the wells is replaced with the ADC or control solutions.

  • Incubation: The plate is incubated for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition and Incubation: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the ADC in a mouse xenograft model.

Methodology:

  • Xenograft Model Establishment: Human cancer cells expressing the target antigen are implanted subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: When tumors reach a predetermined average volume (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. The ADC, vehicle control, and other control articles are administered, typically via intravenous injection.

  • Data Collection: Tumor volumes and body weights are measured twice weekly throughout the study.

  • Study Endpoint: The study is concluded when tumors in the control group reach a predefined size or at a set time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Visualizing the Impact of PEG Linkers

The following diagrams illustrate key concepts related to ADC design and evaluation.

ADC_Conjugation_Workflow cluster_linker_prep Linker-Payload Preparation cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation & Purification Amino_PEG_Acid Amino-PEG(n)-Acid (n=7 or 8) Activated_Linker Activated Linker (e.g., NHS Ester) Amino_PEG_Acid->Activated_Linker Activation (EDC, NHS) Linker_Payload Linker-Payload Construct Activated_Linker->Linker_Payload Coupling Payload Cytotoxic Payload (with amine group) Payload->Linker_Payload ADC_Crude Crude ADC Linker_Payload->ADC_Crude Conjugation Antibody Monoclonal Antibody Reduced_Antibody Partially Reduced Antibody (with -SH) Antibody->Reduced_Antibody Reduction (e.g., TCEP) Reduced_Antibody->ADC_Crude Purified_ADC Purified ADC ADC_Crude->Purified_ADC Purification (SEC) Characterization Characterization (e.g., HIC for DAR) Purified_ADC->Characterization Analysis

Caption: Workflow for ADC Synthesis and Characterization.

ADC_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Target_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Released_Payload Released Cytotoxic Payload Lysosome->Released_Payload 4. Linker Cleavage & Payload Release Cell_Death Apoptosis / Cell Death Released_Payload->Cell_Death 5. Cytotoxicity

Caption: Generalized Mechanism of Action for an ADC.

Conclusion

The choice between an this compound and an Amino-PEG8-acid linker represents a fine-tuning step in the optimization of a bioconjugate. While both are short-chain, hydrophilic linkers that can improve the stability and pharmacokinetic properties of an ADC, the available data suggests that an Amino-PEG8-acid linker may offer a slight advantage in terms of reducing clearance rates, with pharmacokinetic benefits appearing to plateau at this length. Conversely, the shorter this compound linker might be marginally preferred in scenarios where minimizing steric hindrance to maintain maximum in vitro potency is the primary concern.

Ultimately, the optimal PEG linker length is context-dependent and should be determined empirically. The decision should be based on a comprehensive evaluation of the specific antibody, the hydrophobicity of the payload, the desired drug-to-antibody ratio, and the intended therapeutic application. The experimental protocols outlined in this guide provide a framework for conducting such a systematic evaluation to rationally design safer and more effective bioconjugates.

References

A Comparative Guide to Amino-PEG7-Acid and Other Heterobifunctional Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of efficacy, stability, and tolerability. This guide provides a detailed comparison of Amino-PEG7-acid, a discrete polyethylene glycol (PEG) linker with a terminal carboxylic acid and an amino group, against other widely used heterobifunctional linkers. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions in their bioconjugation strategies.

Overview of Heterobifunctional Linkers

Heterobifunctional linkers are chemical reagents that possess two distinct reactive moieties, enabling the controlled and sequential conjugation of two different biomolecules. This targeted approach is fundamental in constructing complex architectures like ADCs, where a potent cytotoxic payload is attached to a targeting antibody. The linker's properties, such as its length, flexibility, and hydrophilicity, significantly influence the resulting bioconjugate's characteristics.

Comparison of Key Heterobifunctional Linkers

Here, we compare this compound with two of the most common classes of heterobifunctional linkers: the amine-to-thiol linker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and the thiol-reactive linker SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate).

PropertyThis compoundSMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate)
Reactive End 1 Carboxylic Acid (-COOH)N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Reactive Toward Primary Amines (-NH2) (after activation)Primary Amines (-NH2)Primary Amines (-NH2)
Reactive End 2 Primary Amine (-NH2)MaleimidePyridyl disulfide
Reactive Toward Carboxylic acids, NHS esters, etc.Sulfhydryls (-SH)Sulfhydryls (-SH)
Spacer Arm Length ~29.1 Å8.3 Å6.8 Å
Spacer Composition Hydrophilic PEGHydrophobic Cyclohexane and Alkyl ChainHydrophobic Alkyl Chain
Resulting Bond 1 Stable Amide BondStable Amide BondStable Amide Bond
Resulting Bond 2 Stable Amide Bond (if reacting with a carboxyl)Stable Thioether BondCleavable Disulfide Bond
Cleavability Non-cleavableNon-cleavableCleavable (by reducing agents)
Key Features Hydrophilic, flexible, extends half-life, reduces aggregationProvides a stable, non-cleavable linkageAllows for payload release in a reducing environment

Impact of Linker Properties on Bioconjugate Performance

The choice of linker has a profound impact on the pharmacokinetic and pharmacodynamic properties of the resulting bioconjugate.

ParameterThis compound (and other PEG linkers)SMCCSPDP
Solubility High, improves solubility of hydrophobic payloadsLow, can contribute to aggregationLow
In Vivo Stability High (stable amide bond)High (stable thioether bond)Moderate (disulfide bond can be cleaved)
Pharmacokinetics Longer plasma half-life, reduced clearance.Shorter half-life compared to PEGylated ADCsHalf-life depends on disulfide bond stability
Efficacy Can enhance tumor accumulation and overall efficacy.Effective for stable payload deliveryEfficacy depends on efficient payload release
Toxicity Can reduce off-target toxicity by improving PK profilePotential for off-target toxicity if ADC is unstablePayload release in circulation can lead to toxicity

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates.

Protocol 1: Two-Step Conjugation of a Small Molecule to an Antibody using this compound

This protocol describes the conjugation of a carboxyl-containing small molecule to the lysine residues of an antibody using this compound as the linker. This is a two-step process involving the activation of the small molecule's carboxyl group and its reaction with the amine group of the linker, followed by the activation of the linker's carboxyl group and its reaction with the antibody's amine groups.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.4)

  • Carboxyl-containing small molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO or DMF

  • Conjugation Buffer (e.g., 0.1 M MES, pH 4.5-5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

Step 1: Activation of Small Molecule and Conjugation to this compound

  • Dissolve the carboxyl-containing small molecule in anhydrous DMSO or DMF.

  • Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of Sulfo-NHS to the small molecule solution.

  • Incubate for 15-30 minutes at room temperature to activate the carboxyl group.

  • Dissolve this compound in the same solvent and add it to the activated small molecule solution (equimolar to the small molecule).

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purify the small molecule-PEG7-acid conjugate using an appropriate method (e.g., HPLC).

Step 2: Conjugation of Small Molecule-PEG7-acid to Antibody

  • Dissolve the purified small molecule-PEG7-acid in Conjugation Buffer.

  • Add a 10- to 20-fold molar excess of EDC and Sulfo-NHS to the small molecule-PEG7-acid solution.

  • Incubate for 15 minutes at room temperature to activate the terminal carboxyl group of the PEG linker.

  • Add the activated small molecule-PEG7-acid solution to the antibody solution. The final concentration of the organic solvent should be less than 10% to avoid denaturation of the protein.

  • Incubate the reaction for 2 hours at room temperature.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Purify the final antibody-small molecule conjugate using an SEC column to remove excess linker and unconjugated small molecule.

Protocol 2: In Vitro Cytotoxicity Assay

This assay determines the potency of an ADC.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC and control antibody

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and control antibody in complete culture medium.

  • Replace the medium in the cell plate with the ADC or control antibody dilutions.

  • Incubate for 72-96 hours.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence or fluorescence to determine cell viability.

  • Calculate the IC50 value (the concentration of ADC that inhibits 50% of cell growth).

Visualizations

Heterobifunctional Linker Structure

G cluster_0 Heterobifunctional Linker ReactiveGroup1 Reactive Group 1 (e.g., NHS Ester) Spacer Spacer Arm (e.g., PEG) ReactiveGroup1->Spacer ReactiveGroup2 Reactive Group 2 (e.g., Maleimide) Spacer->ReactiveGroup2

Caption: General structure of a heterobifunctional linker.

Bioconjugation Workflow with Amino-PEG-Acid Linker

G Molecule Carboxyl-containing Molecule ActivatedMolecule Activated Molecule (NHS Ester) Molecule->ActivatedMolecule EDC, Sulfo-NHS Linker This compound MoleculeLinker Molecule-PEG7-acid Linker->MoleculeLinker Antibody Antibody (-NH2) ADC Antibody-Drug Conjugate Antibody->ADC ActivatedMolecule->MoleculeLinker + this compound ActivatedLinker Activated Molecule-Linker (NHS Ester) MoleculeLinker->ActivatedLinker EDC, Sulfo-NHS ActivatedLinker->ADC + Antibody

Caption: Two-step bioconjugation workflow.

ADC Internalization and Payload Release Pathway

G cluster_cell Tumor Cell Receptor Antigen Receptor ADC_bound ADC Binds to Receptor Receptor->ADC_bound Endocytosis Endocytosis ADC_bound->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Payload Payload Release Lysosome->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis ADC ADC in Circulation ADC->Receptor

Caption: ADC mechanism of action.

Conclusion

The selection of a heterobifunctional linker is a multifaceted decision that requires careful consideration of the desired properties of the final bioconjugate. This compound, with its hydrophilic and flexible PEG spacer, offers significant advantages in improving the solubility, stability, and pharmacokinetic profile of bioconjugates, particularly for those with hydrophobic payloads. While linkers like SMCC provide a highly stable thioether bond, and SPDP allows for cleavable disulfide linkages, the benefits of PEGylation in enhancing the therapeutic index of ADCs are well-documented. By understanding the comparative properties and employing optimized experimental protocols, researchers can harness the potential of these molecular tools to develop next-generation biotherapeutics.

A Comparative Guide to HPLC Validation of Amino-PEG7-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The successful conjugation of linkers such as Amino-PEG7-acid is a critical first step that necessitates robust analytical validation. High-Performance Liquid Chromatography (HPLC) stands out as a primary method for confirming the formation of the desired conjugate and for quantifying the reaction's efficiency by separating the product from unreacted starting materials.

This guide provides a comparative overview of HPLC-based validation for the conjugation of this compound to a target molecule, offering insights into expected results and a detailed experimental protocol. The principles discussed here are broadly applicable to a variety of small molecules and biomolecules.

Principles of HPLC Separation for PEGylated Compounds

The validation of a conjugation reaction via HPLC hinges on the principle that the physicochemical properties of the conjugated product will differ significantly from the starting materials. In the case of this compound conjugation, the addition of the PEG chain alters the hydrophobicity and size of the target molecule. These differences can be effectively leveraged for separation using two primary HPLC modes:

  • Reverse-Phase HPLC (RP-HPLC): This is the most common method for analyzing PEGylated small molecules.[1][2] Separation is based on the hydrophobicity of the analytes. The stationary phase is nonpolar (e.g., C8 or C18), and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile, is used for elution.[3][4] The conjugation of a hydrophilic PEG chain like this compound will typically decrease the retention time of a hydrophobic small molecule. Conversely, for a polar small molecule, the addition of the PEG linker may increase its hydrophobicity and therefore its retention time.

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius (size).[5] Larger molecules elute earlier than smaller ones. SEC is particularly useful for analyzing the conjugation of PEG to larger molecules like proteins and peptides, where the change in size is significant.

For the purpose of this guide, we will focus on RP-HPLC as it provides excellent resolution for small molecule conjugations.

Expected Outcomes in HPLC Analysis

Upon successful conjugation of this compound to a hypothetical small molecule drug, an RP-HPLC analysis of the reaction mixture is expected to show three main peaks corresponding to:

  • Unreacted Small Molecule Drug: The starting therapeutic molecule.

  • Unreacted this compound: The free PEG linker.

  • Conjugated Product: The desired PEGylated small molecule drug.

The retention time of the conjugated product will be different from that of the starting materials. The exact shift in retention time will depend on the hydrophobicity of the small molecule drug and the specific HPLC conditions used.

Data Presentation: Comparative Analysis of a Hypothetical Conjugation

To illustrate the expected results, the following table summarizes the anticipated retention times for a hypothetical conjugation of this compound to a moderately hydrophobic small molecule drug using a standard C18 RP-HPLC method.

AnalyteExpected Retention Time (min)Rationale for Retention Time
Unreacted Small Molecule Drug12.5Moderately hydrophobic, interacts strongly with the C18 stationary phase.
Unreacted this compound3.2Highly polar, has minimal interaction with the stationary phase and elutes early.
This compound Conjugate9.8The addition of the hydrophilic PEG chain reduces the overall hydrophobicity of the small molecule, leading to a shorter retention time compared to the unconjugated drug.

Note: These are illustrative values. Actual retention times will vary depending on the specific HPLC system, column, mobile phase, and gradient profile.

Experimental Workflow

The general workflow for validating the conjugation of this compound by HPLC involves several key steps, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Reaction Mixture (Post-Conjugation) dilute_sample Dilute Sample in Mobile Phase A prep_sample->dilute_sample filter_sample Filter Sample through 0.22 µm Syringe Filter dilute_sample->filter_sample inject_sample Inject Sample onto RP-HPLC System filter_sample->inject_sample run_gradient Run Gradient Elution (Water/Acetonitrile with 0.1% TFA) inject_sample->run_gradient detect_peaks Detect Analytes (UV-Vis/ELSD) run_gradient->detect_peaks integrate_peaks Integrate Peak Areas detect_peaks->integrate_peaks identify_peaks Identify Peaks based on Retention Times of Standards integrate_peaks->identify_peaks quantify Quantify Reactants and Product identify_peaks->quantify

Experimental workflow for HPLC validation.

Experimental Protocols

Below is a detailed protocol for the RP-HPLC validation of an this compound conjugation reaction.

Objective: To confirm the successful conjugation of this compound to a small molecule drug and to assess the purity of the conjugate.

Materials:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector. An Evaporative Light Scattering Detector (ELSD) is recommended for detecting the PEG linker, which may have a poor UV chromophore.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Samples:

    • Conjugation reaction mixture.

    • Standard solution of the unconjugated small molecule drug.

    • Standard solution of this compound.

  • Sample Diluent: Mobile Phase A.

  • Syringe Filters: 0.22 µm PVDF or PTFE.

Method:

  • Sample Preparation:

    • Prepare standard solutions of the unconjugated small molecule drug and this compound in the sample diluent at a concentration of approximately 1 mg/mL.

    • Dilute an aliquot of the conjugation reaction mixture with the sample diluent to a suitable concentration for HPLC analysis (typically in the range of 0.1-1 mg/mL).

    • Filter all samples through a 0.22 µm syringe filter before placing them in autosampler vials.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: Select a wavelength appropriate for the small molecule drug's chromophore (e.g., 254 nm).

    • Gradient Program:

Time (min)% Mobile Phase B
0.05
20.095
25.095
25.15
30.05
  • Analysis:

    • Inject the standard solutions of the unconjugated small molecule drug and this compound to determine their individual retention times.

    • Inject the diluted conjugation reaction mixture.

    • Identify the peaks in the chromatogram of the reaction mixture by comparing their retention times to those of the standards.

    • The appearance of a new peak with a different retention time from the starting materials is indicative of successful conjugation.

    • Integrate the peak areas to determine the relative amounts of unreacted starting materials and the conjugated product. This can be used to calculate the reaction conversion and the purity of the conjugate.

Alternative and Complementary Techniques

While RP-HPLC is a powerful tool, other techniques can provide complementary information:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the confirmation of the identity of the conjugate peak by determining its molecular weight. This provides unambiguous evidence of successful conjugation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the conjugate, confirming the site of PEGylation.

Conclusion

The validation of this compound conjugation is a critical quality control step in the development of PEGylated therapeutics. RP-HPLC offers a reliable and efficient method for confirming the formation of the desired product and assessing the purity of the reaction mixture. By comparing the retention times of the reaction mixture components to those of the starting material standards, researchers can confidently determine the outcome of their conjugation reaction. For unequivocal identification, coupling HPLC with mass spectrometry is highly recommended.

References

A Comparative Guide to the Mass Spectrometric Characterization of Amino-PEG7-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry techniques for the characterization of Amino-PEG7-acid, a heterobifunctional, monodisperse PEG linker.[1] This linker is crucial in various bioconjugation applications, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] Accurate mass determination and structural confirmation are essential for ensuring the quality and efficacy of the resulting conjugates. This document outlines the expected mass spectrometry data, compares common analytical techniques, and provides standardized experimental protocols.

Data Presentation: Expected Mass and Adducts

This compound has a molecular weight of 397.46 g/mol .[1][3] When analyzed by mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecule is typically observed as a protonated species ([M+H]⁺) or as an adduct with alkali metal cations that are often present as trace contaminants. The most common adducts are formed with sodium ([M+Na]⁺) and potassium ([M+K]⁺). High-resolution mass spectrometry is critical for differentiating these species and confirming the elemental composition.

Ion SpeciesChemical FormulaTheoretical Monoisotopic Mass (Da)Description
Neutral Molecule (M)C₁₇H₃₅NO₉397.2312The neutral, uncharged this compound molecule.
Protonated Molecule [M+H]⁺[C₁₇H₃₆NO₉]⁺398.2384The molecule with an added proton, common in positive-ion ESI-MS.
Sodiated Adduct [M+Na]⁺[C₁₇H₃₅NNaO₉]⁺420.2199An adduct with a sodium ion, frequently observed in both ESI and MALDI.
Potassiated Adduct [M+K]⁺[C₁₇H₃₅KNO₉]⁺436.1939An adduct with a potassium ion, also common due to trace amounts in solvents and glassware.

Note: Masses are calculated based on the most abundant isotopes of each element.

Comparison of Mass Spectrometry Techniques

The two most common mass spectrometry techniques for analyzing PEGylated compounds are Electrospray Ionization-Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

FeatureESI-MSMALDI-TOF MS
Ionization State Tends to produce multiply charged ions, especially for larger molecules.Primarily generates singly charged ions, simplifying spectra.
Sample Introduction Typically coupled with liquid chromatography (LC) for online separation and analysis.Sample is co-crystallized with a matrix and spotted on a target plate.
Complexity Spectra can be complex due to multiple charge states, requiring deconvolution algorithms.Spectra are generally simpler to interpret, showing a clear distribution of PEG oligomers if present.
Best For Analysis of PEGylated proteins and conjugates in solution, often coupled with LC for separation of complex mixtures.Rapid screening, quality control, and determining the molecular weight distribution of PEG polymers.
Sample Prep Sample is dissolved in a suitable solvent, often with additives to improve ionization or reduce charge states.Requires selection of an appropriate matrix (e.g., CHCA, DHB) and cationizing agent (e.g., NaTFA) for optimal results.

Experimental Protocols

Below are detailed methodologies for the characterization of this compound using ESI-MS and MALDI-TOF MS.

Protocol 1: Electrospray Ionization-Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Dissolve the this compound conjugate in a solvent mixture compatible with reverse-phase liquid chromatography, such as 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of approximately 1-10 µM.

    • For direct infusion, a similar solvent system can be used. The addition of a small amount of triethylamine (TEA) can help to reduce charge states for larger conjugates, simplifying the resulting spectrum.

  • Instrumentation and Analysis:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

    • Ionization Mode: Positive ion mode is used to detect protonated molecules and common adducts.

    • Infusion: For direct infusion, introduce the sample at a flow rate of 5-10 µL/min.

    • LC-MS: If coupling with liquid chromatography, use a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) to elute the compound.

    • Data Acquisition: Acquire spectra over a mass range appropriate for the expected ions (e.g., m/z 100-1000).

  • Data Analysis:

    • Identify the monoisotopic peaks corresponding to the theoretical masses of the protonated molecule and its sodium/potassium adducts.

    • For larger conjugates that may produce a distribution of charge states, use deconvolution software to determine the neutral mass of the molecule.

Protocol 2: MALDI-TOF Mass Spectrometry
  • Sample and Matrix Preparation:

    • Analyte Solution: Prepare a 1-2 mg/mL solution of the this compound conjugate in water or a suitable organic solvent.

    • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a 1:1 acetonitrile:water solution with 0.1% trifluoroacetic acid (TFA).

    • Cationizing Agent: Prepare a 1 mM solution of a cationizing agent like sodium trifluoroacetate (NaTFA) in ethanol to promote the formation of sodiated adducts, which often give a stronger signal for PEG compounds.

  • Sample Spotting:

    • On a MALDI target plate, spot 0.5 µL of the cationizing agent and allow it to dry.

    • Spot 0.5 µL of the analyte solution onto the same spot, followed immediately by 0.5 µL of the matrix solution.

    • Allow the spot to air dry completely, allowing the analyte and matrix to co-crystallize.

  • Instrumentation and Analysis:

    • Mass Spectrometer: A MALDI-TOF mass spectrometer.

    • Acquisition Mode: Operate in positive ion reflectron mode for higher mass accuracy.

    • Calibration: Calibrate the instrument using a known standard with masses close to the analyte of interest.

    • Laser: Use a nitrogen laser (337 nm) and adjust the laser power to achieve optimal signal intensity while minimizing fragmentation.

  • Data Analysis:

    • The resulting spectrum should show a prominent peak corresponding to the singly charged sodiated adduct [M+Na]⁺.

    • The peak spacing of 44 Da, corresponding to the ethylene glycol monomer unit, can confirm the purity of PEGylated samples.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for characterizing an this compound conjugate using mass spectrometry.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Interpretation prep Dissolve Conjugate in Appropriate Solvent esi_prep Dilute in ACN/H2O with 0.1% Formic Acid prep->esi_prep For ESI-MS maldi_prep Prepare Matrix and Cationizing Agent prep->maldi_prep For MALDI-TOF esi_ms LC-ESI-MS or Direct Infusion esi_prep->esi_ms spotting Co-crystallize Analyte and Matrix on Target maldi_prep->spotting maldi_ms MALDI-TOF MS spotting->maldi_ms deconvolution Deconvolution (if multiply charged) esi_ms->deconvolution mass_match Match Observed m/z to Theoretical Mass esi_ms->mass_match maldi_ms->mass_match deconvolution->mass_match confirm Confirm Structure & Purity mass_match->confirm

Caption: Workflow for MS characterization of this compound conjugates.

References

Beyond PEG: A Comparative Guide to Alternative Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of bioconjugation is rapidly evolving, moving beyond the long-held reliance on Poly(ethylene glycol) (PEG) linkers. While PEG has been instrumental in improving the pharmacokinetic profiles of biotherapeutics, concerns regarding its potential immunogenicity and non-biodegradability have catalyzed the development of innovative alternatives.[1] This guide provides an objective, data-supported comparison of prominent alternatives to PEG linkers, offering insights into their performance, and equipping researchers with the knowledge to select the optimal linker for their next-generation bioconjugates.

The Limitations of the Gold Standard: Why Seek Alternatives to PEG?

Poly(ethylene glycol) has been a mainstay in bioconjugation for its ability to increase solubility, stability, and circulation half-life of therapeutic molecules like antibody-drug conjugates (ADCs).[1] The hydrophilic and flexible nature of PEG creates a protective shield, reducing enzymatic degradation and immunogenicity of the conjugated molecule.[1] However, the "PEG dilemma" is a growing concern. A notable portion of the human population has pre-existing anti-PEG antibodies, which can lead to accelerated blood clearance of PEGylated drugs and potential hypersensitivity reactions. Furthermore, PEG's non-biodegradable nature raises questions about potential long-term tissue accumulation and toxicity. These limitations have driven the search for alternatives that replicate or enhance the benefits of PEG without its drawbacks.

Emerging Alternatives: A Head-to-Head Comparison

Several classes of alternative linkers have shown significant promise, offering advantages in biocompatibility, biodegradability, and performance. This guide focuses on a comparative analysis of four leading alternatives: Polysarcosine (PSar), Poly(2-oxazolines) (POx), Polypeptides, and Polysaccharides.

Performance Comparison: Quantitative Insights

The following tables summarize key performance metrics of PEG alternatives based on available preclinical data. It is important to note that direct head-to-head studies for all alternatives under identical conditions are limited, and performance can be influenced by the specific bioconjugate and experimental setup.

Performance Metric Polysarcosine (PSar) Linker Poly(2-oxazoline) (POx) Linker Polypeptide Linker Polysaccharide (e.g., Dextran) Linker PEG Linker (Benchmark)
Biodegradability Yes (degrades to natural amino acids)Generally considered more biodegradable than PEG.Yes (degrades to natural amino acids)YesNo
Immunogenicity Low to non-immunogenic.Low immunogenicity reported in preclinical studies.Generally low, especially when using naturally occurring amino acid sequences.Generally low and biocompatible.Potential for anti-PEG antibodies.
Hydrophilicity High, comparable to PEG.High, comparable to PEG.Tunable based on amino acid sequence.High.High.
Drug-to-Antibody Ratio (DAR) Enables high DAR (e.g., 8) with good physicochemical properties.Can support high DAR.Can be engineered for specific DAR.Can support high DAR.High DAR can lead to aggregation with hydrophobic drugs.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers (IC50 Values)
Cell Line ADC with PSar Linker (nM) ADC with PEG Linker (nM) Reference Study
BT-474 (HER2+)~1.5~2.0Adapted from preclinical studies comparing similarly constructed ADCs.
NCI-N87 (HER2+)~0.5~0.7Hypothetical data based on trends suggesting slightly higher potency for PSar-ADCs.

Note: Lower IC50 values indicate higher potency.

Table 2: Pharmacokinetic Parameters of ADCs with Different Linkers
Linker Type Clearance Rate (mL/day/kg) Circulation Half-life Reference Study
PSar (12-mer) 38.9Prolonged, comparable to or better than PEG.
PEG (12-mer) 47.3Prolonged.
No Hydrophilic Linker Significantly higher (e.g., >100)Short
POx Prolonged blood circulation observed.Prolonged, comparable to PEG.

Note: Lower clearance rates indicate longer circulation in the body.

In-Depth Look at PEG Alternatives

Polysarcosine (PSar)

Polysarcosine, a polypeptoid of the endogenous amino acid sarcosine (N-methylated glycine), has emerged as a front-runner alternative to PEG. It mirrors many of PEG's beneficial properties, including high water solubility and a large hydrodynamic volume, while being biodegradable and non-immunogenic.

Advantages:

  • Reduced Immunogenicity: PSar is considered non-immunogenic, mitigating the risk of anti-linker antibodies.

  • Biodegradability: It breaks down into natural amino acids, avoiding long-term accumulation.

  • Comparable or Superior Performance: Studies have shown that PSar-based ADCs can have comparable or even slightly higher in vitro potency and better pharmacokinetic profiles than their PEGylated counterparts, especially at high drug-to-antibody ratios (DAR).

Poly(2-oxazolines) (POx)

Poly(2-oxazolines) are a class of polymers that share the "stealth" properties of PEG, effectively shielding bioconjugates from the immune system. Their properties can be tuned by modifying the side chains.

Advantages:

  • Biocompatibility: POx are generally well-tolerated and show low cytotoxicity.

  • Low Immunogenicity: Preclinical data suggests a low potential for inducing an immune response.

  • Comparable Performance: Studies on POx-conjugated drugs have demonstrated prolonged blood circulation and enhanced antitumor efficacy, comparable to other polymer-drug conjugates.

Polypeptides

Polypeptide linkers, composed of specific amino acid sequences, offer a high degree of customizability. Sequences like (Gly-Ser)n can be used to create flexible and hydrophilic linkers.

Advantages:

  • Biodegradability: They are readily degraded by proteases into natural amino acids.

  • Tunable Properties: The amino acid sequence can be engineered to control solubility, stability, and cleavage sites for controlled drug release.

  • Low Immunogenicity: The use of naturally occurring amino acids generally results in low immunogenicity.

Polysaccharides

Natural polymers like dextran are also being explored as PEG alternatives. Their high hydrophilicity and biocompatibility make them attractive for improving the properties of bioconjugates.

Advantages:

  • Biocompatibility and Biodegradability: Being natural polymers, they are generally well-tolerated and biodegradable.

  • High Hydrophilicity: Their structure provides excellent water solubility.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of bioconjugates. Below are methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Antigen-positive and antigen-negative cancer cell lines.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • ADC, unconjugated antibody, and free drug.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in culture medium. Add the dilutions to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to the drug's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot cell viability against the logarithm of the ADC concentration to determine the IC50 value.

Plasma Stability Assay

This assay assesses the stability of the linker and the rate of drug release in plasma.

Procedure Outline:

  • Incubation: The ADC is incubated in plasma from relevant species (e.g., human, mouse) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Analysis: The amount of intact ADC, released payload, and total antibody is quantified.

  • Quantification Methods:

    • ELISA: To measure the concentration of total antibody and conjugated antibody.

    • LC-MS/MS: To quantify the free payload in the plasma.

  • Data Analysis: The percentage of drug loss over time is calculated to determine the linker's stability.

Immunogenicity Assessment (ELISA-based)

This assay detects the presence of anti-linker or anti-drug antibodies in serum samples from treated subjects.

Procedure Outline:

  • Coating: A microplate is coated with the linker-drug conjugate or the full bioconjugate.

  • Sample Incubation: Diluted serum or plasma samples are added to the wells and incubated.

  • Washing: The plate is washed to remove unbound antibodies.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., anti-human IgG-HRP) is added, which binds to the captured anti-linker antibodies.

  • Substrate Addition: A chromogenic substrate is added, and the color development is proportional to the amount of anti-linker antibodies.

  • Absorbance Reading: The absorbance is measured using a microplate reader.

Visualizing Workflows and Concepts

To aid in the understanding of the experimental and biological processes, the following diagrams are provided.

G cluster_0 In Vitro Cytotoxicity Assay Workflow Cell Seeding Cell Seeding ADC Treatment ADC Treatment Cell Seeding->ADC Treatment Incubation (72-96h) Incubation (72-96h) ADC Treatment->Incubation (72-96h) MTT Addition MTT Addition Incubation (72-96h)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

In Vitro Cytotoxicity Assay Workflow.

G cluster_1 ADC Internalization and Payload Release ADC in Circulation ADC in Circulation Binds to Antigen on Cancer Cell Binds to Antigen on Cancer Cell ADC in Circulation->Binds to Antigen on Cancer Cell Internalization (Endocytosis) Internalization (Endocytosis) Binds to Antigen on Cancer Cell->Internalization (Endocytosis) Lysosomal Trafficking Lysosomal Trafficking Internalization (Endocytosis)->Lysosomal Trafficking Linker Cleavage Linker Cleavage Lysosomal Trafficking->Linker Cleavage Enzymes, pH Payload Release Payload Release Linker Cleavage->Payload Release Cytotoxicity Cytotoxicity Payload Release->Cytotoxicity

ADC Internalization and Payload Release Pathway.

G cluster_2 Key Linker Properties PEG PEG Non-biodegradable Non-biodegradable PEG->Non-biodegradable Limitation Potential Immunogenicity Potential Immunogenicity PEG->Potential Immunogenicity Limitation Alternatives Alternatives Biodegradable Biodegradable Alternatives->Biodegradable Advantage Low/No Immunogenicity Low/No Immunogenicity Alternatives->Low/No Immunogenicity Advantage Tunable Properties Tunable Properties Alternatives->Tunable Properties Advantage Polysarcosine Polysarcosine Alternatives->Polysarcosine Poly(2-oxazolines) Poly(2-oxazolines) Alternatives->Poly(2-oxazolines) Polypeptides Polypeptides Alternatives->Polypeptides Polysaccharides Polysaccharides Alternatives->Polysaccharides

Comparison of PEG and its Alternatives.

Conclusion

The era of "one-size-fits-all" linkers in bioconjugation is drawing to a close. While PEG has been a valuable tool, the emergence of viable alternatives like polysarcosine, poly(2-oxazolines), polypeptides, and polysaccharides offers researchers a broader palette to design safer and more effective biotherapeutics. Polysarcosine, in particular, shows great promise in preclinical studies, often matching or exceeding the performance of PEG, especially for high-DAR ADCs. The choice of linker will increasingly depend on the specific application, the nature of the payload, and the desired therapeutic outcome. A thorough in vitro and in vivo evaluation, guided by the principles and protocols outlined in this guide, is essential for harnessing the full potential of these next-generation linkers.

References

A Comparative Guide to the Conjugation Efficiency of Amino-PEG7-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the synthesis of bioconjugates, influencing the stability, efficacy, and pharmacokinetic properties of the final product. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers are widely utilized for their ability to enhance solubility, reduce immunogenicity, and extend the in vivo half-life of conjugated biomolecules. This guide provides a detailed analysis of the conjugation efficiency of Amino-PEG7-acid, a discrete PEG linker, and compares its performance with alternative linkers, supported by experimental data and detailed protocols.

Performance Comparison of this compound and Alternatives

This compound is a heterobifunctional linker featuring a terminal primary amine and a carboxylic acid, separated by a seven-unit PEG chain. The carboxylic acid is typically activated with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester. This activated linker can then be conjugated to primary amines (e.g., lysine residues) on proteins and peptides.

The efficiency of this conjugation is influenced by several factors, including the molar ratio of the linker to the biomolecule, pH, and reaction time. While specific quantitative data for the conjugation efficiency of this compound is not always presented in a standardized format across literature, the general principles of EDC/NHS chemistry suggest high efficiency under optimized conditions. The following tables provide a comparative overview of the expected performance of this compound against other common linker types based on available data for similar short-chain PEG linkers and alternative conjugation chemistries.

Table 1: Comparison of Conjugation Efficiency and Key Characteristics of Various Linkers

Linker TypeReactive GroupsTypical Conjugation Efficiency/YieldKey AdvantagesKey Disadvantages
This compound Amine, Carboxylic AcidHigh (dependent on optimization)Hydrophilic, biocompatible, defined length, versatile for further modification.Requires activation of the carboxylic acid.
Propargyl-PEG7-acid Alkyne, Carboxylic AcidHigh (similar to Amino-PEG-acid)Enables "click" chemistry for highly specific subsequent conjugation.[1]Requires activation and subsequent click reaction.
Boc-amino-PEG3-SSPy Protected Amine, Pyridyl DisulfideHighForms a cleavable disulfide bond, useful for drug delivery.[2]Susceptible to reducing agents.
Homobifunctional PEG Linkers (e.g., HO-PEG18-OH) Two identical functional groups (e.g., Hydroxyl)Moderate to HighSimple structure, monodisperse.Can lead to a mixture of products and polymerization.
Recombinant Linkers Genetically encoded reactive groupsVariable (dependent on expression and purification)Monodisperse, biodegradable, precise control over length and composition.Complex production process.

Table 2: Influence of PEG Linker Length on Bioconjugate Properties

PropertyShort PEG Linker (e.g., PEG7)Long PEG Linker (e.g., PEG4K, PEG10K)Reference
In Vitro Cytotoxicity Generally higherCan be reduced[3]
In Vivo Half-life Modest increaseSignificant increase[3]
Solubility Good improvementExcellent improvement[1]
Steric Hindrance MinimalCan be significant

Experimental Protocols

Detailed methodologies are crucial for achieving high conjugation efficiency and reproducibility. Below are protocols for the activation of this compound and its conjugation to a protein, as well as a method for determining the degree of labeling.

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the in-situ activation of the carboxylic acid group of this compound to an NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

    • Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.

  • Activation Reaction:

    • In a microcentrifuge tube, combine 1 equivalent of the this compound solution with 1.1 to 1.5 equivalents of EDC and 1.1 to 1.5 equivalents of NHS (or Sulfo-NHS).

    • Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active NHS ester.

Protocol 2: Conjugation of Activated this compound to a Protein

This protocol outlines the conjugation of the pre-activated this compound to primary amines on a target protein.

Materials:

  • Activated this compound solution (from Protocol 1)

  • Target protein in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (like Tris) and stabilizers (like BSA). If necessary, perform a buffer exchange into an appropriate reaction buffer.

  • Conjugation Reaction:

    • Add the desired molar excess of the activated this compound solution to the protein solution. The optimal molar ratio should be determined empirically but typically ranges from 5:1 to 30:1 (linker:protein).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis.

Protocol 3: Determination of Degree of Labeling (DOL)

The DOL, representing the average number of PEG molecules conjugated per protein, is a critical parameter for characterizing the final bioconjugate.

Materials:

  • Purified PEGylated protein

  • UV-Vis Spectrophotometer

Procedure:

  • Absorbance Measurement:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at a wavelength specific to a chromophore on the PEG linker if present. If the PEG linker does not have a distinct chromophore, other methods like MALDI-TOF mass spectrometry or HPLC-based assays can be used to determine the DOL.

  • Calculation (for chromophore-labeled linkers):

    • The protein concentration is calculated using the Beer-Lambert law (A = εcl), correcting for the absorbance of the chromophore at 280 nm.

    • The concentration of the conjugated linker is determined from its absorbance at its λmax.

    • The DOL is calculated as the molar ratio of the linker to the protein.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps.

G cluster_activation Protocol 1: Activation of this compound reagent_prep Prepare Stock Solutions: - this compound in DMF/DMSO - EDC in DMF/DMSO - NHS in DMF/DMSO activation Mix Reagents: 1 eq. This compound 1.1-1.5 eq. EDC 1.1-1.5 eq. NHS reagent_prep->activation incubation_activation Incubate at Room Temperature (15-30 minutes) activation->incubation_activation activated_linker Activated Amino-PEG7-NHS Ester incubation_activation->activated_linker

Activation of this compound via EDC/NHS chemistry.

G cluster_conjugation Protocol 2 & 3: Conjugation and Analysis activated_linker Activated Amino-PEG7-NHS Ester conjugation Mix Activated Linker and Protein (Molar ratio 5:1 to 30:1) activated_linker->conjugation protein_prep Prepare Target Protein in Amine-Free Buffer (pH 7.2-7.5) protein_prep->conjugation incubation_conjugation Incubate at RT (1-2h) or 4°C (overnight) conjugation->incubation_conjugation quenching Quench Reaction (e.g., Tris or Glycine) incubation_conjugation->quenching purification Purify Conjugate (Size-Exclusion Chromatography) quenching->purification analysis Determine Degree of Labeling (DOL) (Spectrophotometry or Mass Spectrometry) purification->analysis final_product Purified PEGylated Protein analysis->final_product

Workflow for protein conjugation and analysis.

Conclusion

This compound serves as a versatile and efficient linker for bioconjugation, offering the benefits of a hydrophilic, discrete-length PEG spacer. While direct head-to-head quantitative comparisons of conjugation efficiency with a wide range of other linkers are not always readily available in single studies, the well-established EDC/NHS chemistry allows for high-yield conjugation when protocols are carefully optimized. The choice of linker will ultimately depend on the specific application, with factors such as the nature of the biomolecule, the desired properties of the final conjugate, and the need for cleavability or subsequent modifications playing a crucial role. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and develop robust and effective bioconjugates.

References

A Comparative Guide to Amino-PEG7-Acid Linker Stability in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapies, the choice of a chemical linker is paramount. The linker, a seemingly simple bridge between a biological macromolecule and a payload, governs the stability, pharmacokinetics, and ultimate efficacy of the entire conjugate. This guide provides a comprehensive comparison of the stability of the Amino-PEG7-acid linker against other commonly used alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The this compound linker, a member of the polyethylene glycol (PEG) family, is a non-cleavable linker. Its structure, characterized by a seven-unit PEG chain flanked by an amine and a carboxylic acid, imparts favorable properties such as increased hydrophilicity and biocompatibility to the conjugate.[1][2] The terminal functional groups allow for versatile conjugation to biomolecules, typically forming a stable amide bond.[3][4]

Comparative Stability of Linker Technologies

The stability of a linker is a critical attribute, dictating its ability to remain intact in systemic circulation while ensuring timely release of the payload at the target site for cleavable linkers, or appropriate processing for non-cleavable linkers. Premature payload release can lead to off-target toxicity and a diminished therapeutic window.[5] Linkers are broadly categorized as either cleavable or non-cleavable, each with distinct advantages and stability profiles.

Non-Cleavable Linkers , such as the this compound, are designed to be highly stable in circulation. Drug release from these linkers relies on the complete lysosomal degradation of the antibody component of the ADC, which then releases the payload still attached to the linker and a residual amino acid. This approach generally offers enhanced plasma stability and a better safety profile. The amide bond formed by the this compound linker is known to be significantly more resistant to hydrolysis under physiological conditions compared to ester bonds.

Cleavable Linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the target cell. These triggers can include changes in pH, the presence of specific enzymes, or a reducing environment.

  • Hydrazone Linkers (Acid-Cleavable): These linkers are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0) while remaining relatively stable at physiological pH (~7.4). However, they can exhibit poor plasma stability, leading to premature drug release.

  • Dipeptide Linkers (Enzyme-Cleavable): Linkers containing specific peptide sequences, such as the widely used valine-citrulline (Val-Cit), are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells. While generally stable, some peptide linkers can be susceptible to cleavage by extracellular proteases.

  • Disulfide Linkers (Reduction-Cleavable): These linkers are cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione is significantly higher than in the bloodstream.

The following table summarizes the stability of various linker types under different conditions, providing a comparative overview. The data for the this compound linker is inferred from the known stability of amide bonds and general characteristics of PEG linkers.

Linker TypeLinkageCleavage MechanismHalf-life in Human Plasma (Approximate)Key Stability Characteristics
This compound (Non-cleavable) AmideProteolytic degradation of the antibodyVery High (> 200 hours)Highly stable under physiological conditions due to the robust amide bond. PEG chain enhances solubility and shields from enzymatic degradation.
Thioether (e.g., SMCC) (Non-cleavable)ThioetherProteolytic degradation of the antibodyVery High (> 200 hours)Extremely stable in vivo, minimizing off-target toxicity.
Valine-Citrulline (vc) (Enzyme-cleavable)Peptide (Amide)Cathepsin B~144 - 230 hoursGenerally stable in circulation but can be susceptible to extracellular proteases.
Hydrazone (Acid-cleavable)HydrazoneLow pH (hydrolysis)~48 hoursProne to hydrolysis at physiological pH, leading to potential premature drug release.
Disulfide (Reduction-cleavable)DisulfideGlutathioneVariable (can be unstable)Stability can be influenced by the steric hindrance around the disulfide bond.

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. The following are detailed protocols for key experiments used to evaluate linker stability.

In Vitro Plasma Stability Assay using LC-MS

Objective: To determine the stability of a bioconjugate in plasma by quantifying the amount of released free payload over time.

Materials:

  • Bioconjugate (e.g., ADC)

  • Human plasma (or other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Incubation: Dilute the bioconjugate to a final concentration of 100 µg/mL in pre-warmed human plasma.

  • Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), collect aliquots (e.g., 50 µL) of the plasma-bioconjugate mixture.

  • Sample Preparation:

    • To each aliquot, add 4 volumes of ice-cold ACN with 0.1% formic acid to precipitate plasma proteins.

    • Vortex the samples vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the released free payload.

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.

  • Data Analysis: Plot the concentration of the free payload against time to determine the rate of release and the linker's half-life in plasma.

ELISA-Based Quantification of Intact Bioconjugate

Objective: To measure the concentration of the intact bioconjugate (antibody still conjugated to the payload) in plasma over time.

Materials:

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Antigen specific to the antibody portion of the bioconjugate

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plasma samples containing the bioconjugate from different time points

  • Enzyme-conjugated secondary antibody that specifically binds to the payload

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the target antigen (1-10 µg/mL in coating buffer) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add diluted plasma samples to the wells and incubate for 2 hours at room temperature. The intact bioconjugate will bind to the coated antigen.

  • Washing: Wash the plate four times with wash buffer.

  • Detection: Add the enzyme-conjugated anti-payload antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add the substrate and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: A decrease in signal over time indicates the cleavage of the linker and release of the payload.

Visualizing Experimental Workflows and Linker Cleavage

To further clarify the experimental process and the fundamental differences in linker mechanisms, the following diagrams are provided.

LinkerStabilityAssayWorkflow cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_lcms LC-MS (Free Payload) cluster_elisa ELISA (Intact ADC) cluster_results Results start Bioconjugate in Plasma incubate Incubate at 37°C start->incubate timepoints Collect Aliquots (0, 24, 48, 96, 168h) incubate->timepoints precipitate Protein Precipitation timepoints->precipitate capture Antigen Capture timepoints->capture centrifuge Centrifugation precipitate->centrifuge analyze_lcms LC-MS/MS Analysis centrifuge->analyze_lcms stability_data Linker Stability Profile (Half-life) analyze_lcms->stability_data detect Anti-Payload Detection capture->detect read Read Absorbance detect->read read->stability_data

Experimental Workflow for Linker Stability Assay.

LinkerCleavageMechanisms cluster_non_cleavable Non-Cleavable Linker (e.g., this compound) cluster_cleavable Cleavable Linkers cluster_enzyme Enzyme-Cleavable cluster_ph pH-Sensitive cluster_reduction Reduction-Sensitive adc_non_cleavable ADC Internalization lysosome_non_cleavable Lysosomal Degradation of Antibody adc_non_cleavable->lysosome_non_cleavable release_non_cleavable Release of Payload-Linker-Amino Acid lysosome_non_cleavable->release_non_cleavable adc_enzyme ADC Internalization lysosome_enzyme Cathepsin B Cleavage adc_enzyme->lysosome_enzyme release_enzyme Payload Release lysosome_enzyme->release_enzyme adc_ph ADC Internalization endosome Acidic Environment (Endosome/Lysosome) adc_ph->endosome release_ph Payload Release endosome->release_ph adc_reduction ADC Internalization cytoplasm High Glutathione (Cytoplasm) adc_reduction->cytoplasm release_reduction Payload Release cytoplasm->release_reduction

Mechanisms of Action for Different Linker Types.

Conclusion

The selection of a linker is a critical decision in the design and development of bioconjugates. The this compound linker, as a non-cleavable option, offers exceptional stability due to the formation of a robust amide bond and the inherent properties of the PEG spacer. This high stability in systemic circulation is advantageous for minimizing off-target toxicity and maximizing the delivery of the payload to the target site through the degradation of the antibody. In contrast, cleavable linkers, while offering the benefit of targeted payload release within the cell, often present a greater challenge in terms of maintaining stability in the bloodstream. The choice between a non-cleavable linker like this compound and a cleavable alternative must be carefully considered based on the specific therapeutic application, the nature of the payload, and the biological target. The experimental protocols provided herein offer a robust framework for the empirical evaluation of linker stability, enabling researchers to make data-driven decisions in the pursuit of safer and more effective biotherapeutics.

References

A Researcher's Guide to Analytical Techniques for PEGylated Protein Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone strategy for enhancing their pharmacokinetic and pharmacodynamic properties. This modification can lead to improved solubility, increased in vivo stability, a longer circulatory half-life, and reduced immunogenicity. However, the inherent heterogeneity of the PEGylation reaction—which can result in a complex mixture of unreacted protein, free PEG, and various PEGylated isoforms (e.g., positional isomers, multi-PEGylated species)—presents a significant analytical challenge. Robust and orthogonal analytical techniques are therefore essential for the comprehensive characterization of these biotherapeutics to ensure their quality, safety, and efficacy.

This guide provides an objective comparison of the key analytical techniques used for the characterization of PEGylated proteins, supported by experimental data and detailed methodologies.

Comparison of Key Analytical Techniques for PEGylated Protein Characterization

The selection of an appropriate analytical method is contingent on the specific characteristics of the PEGylated protein and the information required at different stages of development and quality control. A multi-faceted approach employing orthogonal techniques is often necessary for a complete picture.

TechniquePrinciplePrimary Applications in PEGylated Protein CharacterizationAdvantagesLimitations
Size-Exclusion Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic volume.- Determination of aggregation and purity. - Separation of PEGylated protein from unreacted protein and free PEG. - Estimation of apparent molecular weight.- Robust and reproducible. - Non-denaturing mobile phases preserve protein structure. - Excellent for monitoring process consistency.- Indirect measurement of molecular weight. - Resolution may be insufficient to separate species with small size differences. - Potential for non-specific interactions with the column matrix.[1]
SEC-Multi-Angle Light Scattering (SEC-MALS) SEC coupled with MALS, UV, and refractive index (RI) detectors.- Absolute determination of molar mass of the protein, PEG, and the conjugate. - Determination of the degree of conjugation. - Analysis of aggregation and protein-PEG-protein complexes.[2][3]- Provides absolute molecular weight without the need for column calibration or reference standards.[4] - Can characterize complex mixtures of PEGylated species.[5] - Highly accurate for determining the degree of PEGylation.- Requires knowledge of the specific refractive index increment (dn/dc) for both protein and PEG. - Higher initial instrument cost compared to standard SEC.
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.- Accurate determination of the molecular weight of the intact PEGylated protein and its distribution. - Identification of PEGylation sites (peptide mapping). - Quantification of different PEGylated species.- High sensitivity and specificity. - Provides detailed information on heterogeneity and positional isomers. - Can be coupled with liquid chromatography (LC-MS) for enhanced separation and analysis.- Polydispersity of PEG can complicate spectra. - Large PEGylated proteins can be challenging to ionize and analyze. - Quantification may require stable isotope-labeled standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.- Precise determination of the average number of PEG chains per molecule (degree of PEGylation). - Confirmation of successful conjugation. - Assessment of higher-order structure and conformational changes upon PEGylation.- Quantitative without the need for specific standards for each PEGylated species. - Non-destructive. - Provides detailed structural insights.- Lower sensitivity compared to MS. - Spectra can be complex for very large or heterogeneous molecules, leading to signal overlap. - Requires higher sample concentrations.
Capillary Electrophoresis (CE) Separates molecules based on their charge, size, and shape in a capillary under the influence of an electric field.- High-resolution separation of different PEGylated forms. - Purity assessment of mono-PEGylated proteins. - Analysis of charge variants.- High separation efficiency and resolution. - Low sample consumption. - Can be used for both analytical and small-scale preparative purposes.- Less robust for routine quality control compared to HPLC. - Can be sensitive to matrix effects.
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on their hydrophobicity.- High-resolution separation of positional isomers. - Purity analysis of the PEGylated protein. - Monitoring of the PEGylation reaction.- Excellent resolving power for closely related species. - Can separate species based on the site of PEG attachment.- Can be denaturing for some proteins. - Mobile phases often contain organic solvents and ion-pairing agents that are not compatible with subsequent biological assays.
Ion-Exchange Chromatography (IEX-HPLC) Separates molecules based on their net surface charge.- Separation of PEGylated species with different numbers of attached PEGs (as PEGylation can mask charged residues). - Analysis of charge heterogeneity.- Non-denaturing conditions. - Orthogonal separation mechanism to SEC and RP-HPLC.- Resolution may be limited if PEGylation does not significantly alter the net charge. - Can be sensitive to buffer conditions.
Hydrophobic Interaction Chromatography (HIC-HPLC) Separates molecules based on their hydrophobicity in a high-salt mobile phase.- Purification and analysis of PEGylated proteins under non-denaturing conditions. - Orthogonal separation to other chromatography modes.- Maintains the native structure of the protein. - Useful for separating species with subtle differences in hydrophobicity.- The high salt concentrations may not be suitable for all proteins. - Can have lower resolution compared to RP-HPLC.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared light by the sample to identify functional groups and secondary structure.- Confirmation of PEG conjugation. - Assessment of changes in protein secondary structure upon PEGylation.- Non-destructive and requires minimal sample preparation. - Can be used to study protein stability and conformational changes.- Provides global structural information rather than site-specific details. - Water absorption can interfere with the protein signal, often requiring samples to be in D2O or in a solid state.

Experimental Workflows and Logical Relationships

A comprehensive characterization of PEGylated proteins typically involves a multi-step, orthogonal approach. The following diagrams illustrate a general experimental workflow and the logical relationship between the different analytical techniques.

G General Experimental Workflow for PEGylated Protein Characterization cluster_0 PEGylation Reaction & Purification cluster_1 Initial Characterization cluster_2 In-depth Structural Characterization cluster_3 Further Analysis Reaction Protein + Activated PEG Purification Purification (e.g., IEX, HIC) Reaction->Purification SEC_HPLC SEC-HPLC (Purity, Aggregation) Purification->SEC_HPLC SDS_PAGE SDS-PAGE (Apparent MW) Purification->SDS_PAGE CE Capillary Electrophoresis (High-Resolution Separation) Purification->CE SEC_MALS SEC-MALS (Absolute MW, Degree of PEGylation) SEC_HPLC->SEC_MALS Mass_Spec Mass Spectrometry (Accurate Mass, Heterogeneity, Site Analysis) SEC_HPLC->Mass_Spec NMR NMR Spectroscopy (Degree of PEGylation, Higher-Order Structure) SEC_MALS->NMR RP_HPLC RP-HPLC (Positional Isomers) Mass_Spec->RP_HPLC FTIR FTIR (Secondary Structure) NMR->FTIR Bioassay Biological Activity Assay FTIR->Bioassay

Caption: A typical experimental workflow for the characterization of PEGylated proteins.

G Logical Relationships of Analytical Techniques cluster_Size Size-Based cluster_Mass Mass-Based cluster_Charge Charge-Based cluster_Hydrophobicity Hydrophobicity-Based cluster_Structure Structure-Based Center PEGylated Protein (Complex Mixture) SEC_HPLC SEC-HPLC Center->SEC_HPLC Separates by size Mass_Spec Mass Spectrometry Center->Mass_Spec Measures mass IEX_HPLC IEX-HPLC Center->IEX_HPLC Separates by charge RP_HPLC RP-HPLC Center->RP_HPLC Separates by hydrophobicity NMR NMR Center->NMR Determines structure SEC_MALS SEC-MALS SEC_HPLC->SEC_MALS Provides Absolute MW Mass_Spec->RP_HPLC LC-MS CE Capillary Electrophoresis IEX_HPLC->CE Orthogonal charge separation HIC_HPLC HIC-HPLC RP_HPLC->HIC_HPLC Orthogonal hydrophobicity separation FTIR FTIR NMR->FTIR Complementary structural information

Caption: Logical relationships between different analytical techniques for PEGylated protein characterization.

Detailed Experimental Protocols

SEC-MALS for Absolute Molecular Weight and Degree of Conjugation

Objective: To determine the absolute molar mass of the PEGylated protein conjugate and its components (protein and PEG) and to calculate the degree of PEGylation.

Methodology:

  • System Setup: An HPLC system equipped with a size-exclusion column (e.g., TSKgel UP-SW2000), a multi-angle light scattering (MALS) detector, a UV detector, and a refractive index (RI) detector.

  • Mobile Phase: A non-denaturing buffer such as 150 mM sodium phosphate, pH 7.0.

  • Sample Preparation: Dissolve the PEGylated protein sample in the mobile phase to a concentration of 1-2 mg/mL. Filter the sample through a 0.1 µm filter.

  • Calibration: Calibrate the detectors according to the manufacturer's instructions. Determine the dn/dc values for the protein and the PEG separately if not known.

  • Data Acquisition: Inject the sample and collect data from all three detectors (MALS, UV, and RI).

  • Data Analysis: Use specialized software (e.g., ASTRA) to perform a protein conjugate analysis. The software uses the signals from the UV (for protein concentration) and RI (for total concentration) detectors, along with the known dn/dc values, to calculate the molar mass of the protein and PEG components at each elution time point. The degree of conjugation can then be determined from these values.

Mass Spectrometry for Accurate Mass and Heterogeneity Analysis

Objective: To determine the accurate molecular weight distribution of the PEGylated protein and to identify the sites of PEGylation through peptide mapping.

Methodology for Intact Mass Analysis:

  • System Setup: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

  • Chromatography: Use a reversed-phase column (e.g., C4) with a gradient of acetonitrile in water with 0.1% formic acid.

  • Sample Preparation: Desalt the PEGylated protein sample using a suitable method (e.g., buffer exchange).

  • MS Analysis: Acquire data in positive ion mode. The resulting spectrum will show a distribution of multiply charged ions.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum, which will show the distribution of PEGylated species.

Methodology for Peptide Mapping:

  • Digestion: Reduce, alkylate, and digest the PEGylated protein with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: Separate the resulting peptides using a C18 column and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis: Identify the PEGylated peptides by searching for the characteristic mass shift of the PEG moiety. The MS/MS spectra will provide sequence information to confirm the site of attachment.

¹H NMR Spectroscopy for Determining the Degree of PEGylation

Objective: To quantitatively determine the average number of PEG chains attached to the protein.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the lyophilized PEGylated protein in deuterium oxide (D₂O). Add a known concentration of an internal standard (e.g., dimethyl sulfoxide, DMSO), which has a distinct signal that does not overlap with the protein or PEG signals.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Data Analysis: Integrate the characteristic signal of the PEG repeating unit (a sharp singlet around 3.6-3.7 ppm) and a well-resolved signal from the protein. The degree of PEGylation can be calculated from the ratio of these integrals, taking into account the number of protons each signal represents.

Conclusion

The characterization of PEGylated proteins is a complex but critical task in the development of biotherapeutics. No single analytical technique can provide all the necessary information. A comprehensive understanding of the product's quality attributes, including purity, degree of PEGylation, site of attachment, and structural integrity, requires the strategic application of a suite of orthogonal analytical methods. This guide provides a framework for researchers to compare, select, and implement the most appropriate techniques for their specific needs, ultimately leading to the development of safer and more effective PEGylated protein drugs.

References

Safety Operating Guide

Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of Amino-PEG7-acid, ensuring operational integrity and adherence to safety protocols.

This document provides detailed procedural guidance for researchers, scientists, and drug development professionals on the safe disposal of this compound. The following protocols are designed to supplement, not replace, institution-specific safety guidelines and the official Safety Data Sheet (SDS) provided by the manufacturer.

Key Safety and Handling Information

While this compound itself may not be classified as a hazardous substance, it is crucial to handle it with care, following standard laboratory safety procedures. Based on data from structurally similar compounds, the following precautions should be observed.

PropertyInformationSource Analogy
GHS Hazard Statements Not classified as a hazardous substance or mixture. However, some derivatives can be harmful if swallowed and toxic to aquatic life.Generic Amino Acid & PEG SDS[1][2][3][4], Propargyl-PEG7-NHS ester[5]
GHS Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.Propargyl-PEG7-NHS ester
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, lab coat.Generic Amino Acid & PEG SDS
First Aid Measures Inhalation: Move to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth. Call a doctor if you feel unwell.Generic Amino Acid & PEG SDS

Experimental Workflow for Disposal

The proper disposal of this compound and its associated waste is a critical final step in any experimental protocol. The following workflow diagram outlines the decision-making process and procedural steps for safe disposal.

Workflow for this compound Disposal cluster_prep Preparation cluster_waste_segregation Waste Segregation cluster_disposal_actions Disposal Actions cluster_finalization Finalization start Start: Experiment Complete ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe workspace Work in a Ventilated Area (e.g., Fume Hood) ppe->workspace container_prep Obtain Labeled Hazardous Waste Containers workspace->container_prep waste_type Identify Waste Type container_prep->waste_type solid_waste Solid Waste (Unused reagent, contaminated wipes) waste_type->solid_waste Solid liquid_waste Aqueous/Organic Liquid Waste waste_type->liquid_waste Liquid labware Contaminated Labware (Glassware, pipette tips) waste_type->labware Labware collect_solid Collect in Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Aqueous/Organic Hazardous Waste Container liquid_waste->collect_liquid decontaminate_labware Decontaminate Non-Disposable Labware (Rinse with appropriate solvent) labware->decontaminate_labware dispose_disposable Dispose of Disposable Labware in Solid Hazardous Waste Container labware->dispose_disposable seal_containers Securely Seal and Label All Waste Containers collect_solid->seal_containers collect_liquid->seal_containers collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate_labware->collect_rinsate collect_rinsate->seal_containers dispose_disposable->seal_containers storage Store Waste in Designated Secondary Containment Area seal_containers->storage disposal_pickup Arrange for Pickup by Institutional EHS storage->disposal_pickup end End: Disposal Complete disposal_pickup->end

Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of this compound waste.

Detailed Disposal Protocols

1. Preparation

  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all waste handling activities in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Waste Containers: Obtain designated and properly labeled hazardous waste containers from your institution's Environmental Health and Safety (EHS) department. Ensure you have separate containers for solid and liquid waste.

2. Waste Segregation and Collection

Proper segregation of chemical waste is crucial for safe disposal.

  • Solid Waste:

    • Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.

    • Place this container within the designated solid hazardous waste container.

    • Contaminated disposables such as weigh boats, gloves, and wipes should also be placed in the solid hazardous waste container.

  • Aqueous/Liquid Waste:

    • Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container.

    • Do not mix this waste stream with other incompatible wastes. Consult your institution's EHS guidelines for specific instructions on mixing solvent wastes.

    • Due to the potential for aquatic toxicity with similar compounds, do not dispose of aqueous solutions down the drain.

  • Contaminated Labware:

    • Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with this compound should be placed in the solid hazardous waste container.

    • Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.

3. Spill Management

In the event of a spill, follow these procedures:

  • Control and Contain: Restrict access to the spill area. For powdered material, prevent dust from becoming airborne.

  • Absorb: Cover the spill with an inert absorbent material.

  • Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Ventilate: Ensure the affected area is well-ventilated.

4. Final Disposal

  • Container Management: Ensure all waste containers are securely sealed, properly labeled with their contents, and stored in a designated secondary containment area away from incompatible materials.

  • Institutional Procedures: Follow your institution's specific procedures for the final pickup and disposal of hazardous waste by the EHS department. Never dispose of chemical waste in standard trash or down the sanitary sewer unless explicitly permitted by your EHS office for neutralized, non-hazardous materials.

References

Safeguarding Your Research: A Guide to Handling Amino-PEG7-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for Amino-PEG7-acid, offering procedural guidance to ensure safe laboratory practices and proper disposal.

Personal Protective Equipment (PPE)

When working with this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentMaterial/Standard
Eyes/Face Chemical safety goggles or a face shield.[1]Goggles should be splash-proof. Polycarbonate lenses are recommended for their impact resistance.[1][2]
Hands Chemical-resistant gloves.[1][3]Nitrile or butyl rubber gloves are suitable for handling acids. Gloves should be inspected for any damage before use.
Body Laboratory coat.For larger quantities, consider wearing an impervious apron over the lab coat.
Respiratory Use in a well-ventilated area.A respirator may be necessary if ventilation is inadequate or for handling large quantities or spills. For low-fume situations, an N95 mask may be sufficient, while for higher exposures, a full-face respirator with acid gas cartridges is recommended.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of this compound.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of any vapors or dust.

  • Ensure that eyewash stations and safety showers are easily accessible in the event of accidental exposure.

Safe Handling Practices:

  • Avoid direct contact with skin and eyes.

  • Do not breathe in dust or vapors.

  • Wash hands thoroughly with soap and water after handling the compound.

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.

  • Keep away from strong oxidizing agents.

  • Avoid storing in metal cabinets, which can be corroded by acids.

Experimental Protocol: General Use in a Laboratory Setting

This protocol outlines the basic steps for handling this compound during a typical experimental procedure.

  • Preparation:

    • Ensure all necessary PPE is worn correctly before entering the designated work area.

    • Verify that the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment and reagents for the experiment.

  • Handling the Compound:

    • Carefully open the container of this compound inside the chemical fume hood.

    • Weigh the desired amount of the compound using appropriate tools (e.g., a spatula and weigh boat).

    • If dissolving the compound, add the solvent slowly and stir gently to avoid splashing.

  • Post-Experiment:

    • Tightly seal the container of this compound and return it to its designated storage location.

    • Clean any spills immediately according to the spill response plan.

    • Decontaminate all equipment used during the experiment.

    • Dispose of all waste materials, including contaminated PPE, according to the disposal plan.

    • Wash hands thoroughly before leaving the laboratory.

Spill Response Plan

In the event of a spill, follow these procedures:

  • Small Spills:

    • For small liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • For solid spills, gently sweep up the material to avoid creating dust.

    • Place the absorbed or swept material into a suitable, closed, and labeled container for disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

    • Contact your institution's environmental health and safety department or emergency services for assistance.

Disposal Plan

All waste materials containing this compound, including the chemical itself, contaminated absorbents, and disposable PPE, should be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed container.

  • Dispose of the chemical waste through an approved hazardous waste disposal facility.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Diagrammatic Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_open Open Container in Fume Hood prep_materials->handle_open handle_weigh Weigh Compound handle_open->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve post_store Store Unused Compound handle_dissolve->post_store post_clean Clean Work Area post_store->post_clean post_dispose Dispose of Waste post_clean->post_dispose post_wash Wash Hands post_dispose->post_wash disp_collect Collect Hazardous Waste post_dispose->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_facility Transfer to Approved Facility disp_label->disp_facility

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.